molecular formula C10H12N2O3 B1604696 N-Isopropyl-4-nitrobenzamide CAS No. 38681-76-4

N-Isopropyl-4-nitrobenzamide

Cat. No.: B1604696
CAS No.: 38681-76-4
M. Wt: 208.21 g/mol
InChI Key: YQLNAYKZWIVHIN-UHFFFAOYSA-N
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Description

N-Isopropyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound N-Isopropyl-4-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Isopropyl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Isopropyl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLNAYKZWIVHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324494
Record name N-Isopropyl-4-nitrobenzamide
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38681-76-4
Record name N-Isopropyl-4-nitrobenzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 406849
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Record name 38681-76-4
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Record name N-Isopropyl-4-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4)

[1][2][3][4]

Document Type: Technical Guide & Synthesis Protocol Version: 2.1 Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers

Executive Summary

N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4) is a specialized benzamide derivative serving as a critical intermediate in the synthesis of substituted aminobenzamides and potential chemotherapeutic agents.[1][2][3][4] Structurally characterized by a para-nitro group and an N-isopropyl amide linkage, this compound acts as a robust electrophilic scaffold.[3][4]

In drug discovery, it functions primarily as a precursor to N-isopropyl-4-aminobenzamide (via nitro-reduction), a pharmacophore found in various biologically active molecules, including histone deacetylase (HDAC) inhibitors and antitubercular agents targeting DprE1.[3][4] This guide outlines the physicochemical profile, optimized synthesis protocols, and downstream applications of CAS 38681-76-4, emphasizing process safety and yield maximization.[4]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

The stability of the amide bond coupled with the electron-withdrawing nitro group makes this compound a stable solid under standard conditions, though it requires specific handling due to potential toxicity associated with nitroaromatics.[4]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name N-Propan-2-yl-4-nitrobenzamide
CAS Number 38681-76-4
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
LogP (Predicted) ~1.9 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Nitro O, Amide O)

Optimized Synthesis Protocol

Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann Conditions)

While direct condensation of 4-nitrobenzoic acid and isopropylamine is possible using coupling agents (EDC/HOBt), the Acyl Chloride Method is preferred for scale-up due to higher atom economy and simplified purification.[3][4]

Reaction Scheme

The synthesis proceeds via the reaction of 4-nitrobenzoyl chloride with isopropylamine in the presence of a non-nucleophilic base (Triethylamine or DIPEA) to scavenge the generated HCl.[3][4]

Step-by-Step Protocol

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 equiv)[3][4]

  • Isopropylamine (1.1 equiv)[3][4]

  • Triethylamine (Et₃N) (1.2 equiv)[3][4]

  • Dichloromethane (DCM) (Solvent, anhydrous)[4]

Procedure:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-Nitrobenzoyl chloride dissolved in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C using an ice/water bath to control the exotherm.

  • Addition: Mix Isopropylamine and Triethylamine in a separate addition funnel. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[3][4]

  • Quench & Workup:

    • Quench with 1M HCl (aq) to neutralize excess amine and solubilize triethylammonium salts.[3][4]

    • Separate the organic layer.[3][4]

    • Wash organic layer with Sat.[3][4] NaHCO₃ (to remove unreacted acid) followed by Brine.[3][4]

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required.[3][4]

Workflow Visualization

SynthesisWorkflowStartStart: 4-Nitrobenzoyl Chloride(in DCM, 0°C)AddAdd Isopropylamine + Et3N(Dropwise, <5°C)Start->AddReactStir at RT (3-4 hrs)Monitor via TLC/LC-MSAdd->ReactQuenchAcidic Workup (1M HCl)Remove salts/aminesReact->QuenchWashBasic Wash (NaHCO3)Remove acid impuritiesQuench->WashIsolateDry & ConcentrateYield: N-Isopropyl-4-nitrobenzamideWash->Isolate

Figure 1: Step-by-step synthetic workflow for the production of N-Isopropyl-4-nitrobenzamide via acyl chloride route.

Applications in Drug Development[6][9][10][11]

Precursor for Aniline Scaffolds

The primary utility of CAS 38681-76-4 is as a "masked" aniline.[3][4] The nitro group is robust during amide formation but can be selectively reduced to an amino group (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl).[3][4]

Downstream Product: N-Isopropyl-4-aminobenzamide (CAS 22096-18-0).[3][4]

  • Utility: This amine serves as a nucleophile for further derivatization, creating urea or amide linkages found in kinase inhibitors and HDAC inhibitors.

Antitubercular Research (DprE1 Inhibition)

Nitrobenzamides are a known class of suicide inhibitors of the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), essential for Mycobacterium tuberculosis cell wall synthesis.[3][4]

  • Mechanism: The nitro group is reduced in vivo to a nitroso intermediate, which forms a covalent adduct with a cysteine residue in the DprE1 active site.

  • Relevance: Researchers utilize N-Isopropyl-4-nitrobenzamide as a simplified scaffold to test structure-activity relationships (SAR) regarding the N-substituent's steric bulk (isopropyl vs. methyl/ethyl).[3][4]

Metabolic Pathway Visualization (Conceptual)

MetabolicPathwayCompoundN-Isopropyl-4-nitrobenzamide(Prodrug Scaffold)ReductaseNitroreductase(Bacterial/Metabolic)Compound->ReductaseActivationNitrosoNitroso Intermediate(Reactive Electrophile)Reductase->NitrosoAdductCovalent Protein Adduct(DprE1 Inhibition)Nitroso->AdductCovalent BondAmineN-Isopropyl-4-aminobenzamide(Inactive Metabolite)Nitroso->AmineFurther Reduction

Figure 2: Conceptual activation pathway of nitrobenzamides in antitubercular pharmacology.[3][4]

Analytical Characterization

To ensure data integrity, the synthesized compound must be validated using the following analytical markers.

Nuclear Magnetic Resonance (NMR)[3][4][5]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.50 (d, J=7.8 Hz, 1H, NH )[4]

    • δ 8.28 (d, J=8.8 Hz, 2H, Ar-H ortho to NO₂)[4]

    • δ 8.05 (d, J=8.8 Hz, 2H, Ar-H meta to NO₂)[4]

    • δ 4.12 (m, 1H, CH of isopropyl)[4]

    • δ 1.18 (d, J=6.6 Hz, 6H, CH₃ of isopropyl)[4]

  • Interpretation: The diagnostic doublet at ~8.28 ppm confirms the electron-deficient aromatic ring characteristic of the para-nitro substitution.[3][4]

Mass Spectrometry (LC-MS)[3][4]
  • Ionization: ESI (+)

  • Observed Mass: [M+H]⁺ = 209.2 m/z[3][4]

  • Fragment: Loss of isopropyl group or nitro group may be observed at higher collision energies.[3][4]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[3][4][5]
Skin Corrosion/Irritation H315Causes skin irritation.[3][4][6][7]
Eye Damage/Irritation H319Causes serious eye irritation.[3][4][6][7]
STOT - Single Exposure H335May cause respiratory irritation.[3][4][6][7]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.[3][4]

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.[4]

  • Waste Disposal: Dispose of as hazardous organic waste containing nitrogen.[3][4] Do not mix with strong reducing agents or bases in the waste stream.[3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347926, N-Isopropyl-4-nitrobenzamide. Retrieved from [Link]

  • Tereshchenko, A. D., et al. (2016).Synthesis and antitubercular activity of N-substituted 4-nitrobenzamides. Journal of Medicinal Chemistry. (Contextual citation for Nitrobenzamide DprE1 activity).
  • Wang, F., et al. (2019).Recent Advances in the Synthesis of Amides via Oxidative Amidation. Organic Process Research & Development. (Reference for amide coupling methodologies).

Technical Monograph: N-Isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Nomenclature, Synthetic Architecture, and Physicochemical Characterization[1][2]

Executive Summary

N-Isopropyl-4-nitrobenzamide (CAS: 38681-76-4) serves as a critical model substrate in organic synthesis and pharmaceutical development.[1][2] Structurally, it represents a secondary amide linking a para-nitro-substituted benzene ring with an isopropyl aliphatic chain.[1][2] Its primary utility lies in its role as a stable precursor for N-isopropyl-4-aminobenzamide (a key intermediate in azo dye synthesis and pharmaceutical analogs) and as a probe for studying enzymatic amide hydrolysis and nitro-reduction metabolic pathways.[1][2]

This guide provides a rigorous analysis of its nomenclature, a field-validated synthetic protocol via the Schotten-Baumann condition, and the spectroscopic fingerprints required for quality assurance.[1][2]

Nomenclature and Structural Analysis

Systematic Derivation (IUPAC)

The systematic name 4-nitro-N-(propan-2-yl)benzamide is derived through the following hierarchical logic:

  • Principal Functional Group: The carboxamide group (

    
    ) takes precedence, defining the parent structure as benzamide .[1][2]
    
  • Parent Chain: The benzene ring attached to the carbonyl carbon is the parent skeleton.[1][2]

  • Substituents:

    • Nitro group (

      
      ):  Located at the para position relative to the amide.[1][2] Numbering starts at the carbonyl attachment (C1), placing the nitro group at C4 .[1][2]
      
    • Isopropyl group (

      
      ):  Attached to the amide nitrogen.[1][2] In systematic IUPAC nomenclature, "isopropyl" is retained, but propan-2-yl  is the preferred systematic alkyl name.[1][2]
      
  • Locants: The nitrogen substituent is designated with the locant N- .[1][2]

Accepted Synonyms:

  • N-Isopropyl-4-nitrobenzamide (Common semi-systematic)[1][2]

  • p-Nitro-N-isopropylbenzamide[1][2]

  • 4-Nitrobenzoic acid isopropylamide[1][2]

Structural Visualization

The following diagram illustrates the component breakdown of the molecule.

Nomenclature cluster_0 Parent Skeleton cluster_1 Substituents Benzene Benzene Ring (Aromatic Core) Amide Carboxamide (-CONH-) Benzene->Amide C1 Attachment Alkyl Isopropyl Group (Propan-2-yl) at N Amide->Alkyl N-Alkylation Nitro Nitro Group (-NO2) at C4 Nitro->Benzene Electrophilic Substitution caption Figure 1: Structural decomposition of 4-nitro-N-(propan-2-yl)benzamide.

Synthetic Architecture: Schotten-Baumann Protocol[1][2]

The most robust synthesis involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with isopropylamine.[1][2] This reaction is highly exothermic and generates HCl, necessitating a base (Schotten-Baumann conditions) to drive the equilibrium and prevent protonation of the amine nucleophile.[1][2]

Reaction Mechanism

The isopropylamine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1][2] The reformation of the carbonyl double bond expels the chloride ion.[1][2] The base (typically NaOH or Pyridine) neutralizes the HCl byproduct.[1][2]

Synthesis Start Reactants: 4-Nitrobenzoyl Chloride + Isopropylamine Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Base Base Scavenging (NaOH/Et3N removes HCl) Inter->Base H+ Abstraction Product Product: N-Isopropyl-4-nitrobenzamide Inter->Product Elimination of Cl- caption Figure 2: Nucleophilic acyl substitution pathway under basic conditions.

Experimental Protocol

Safety Note: 4-Nitrobenzoyl chloride is a lachrymator and corrosive.[1][2] Perform all operations in a fume hood.

Materials:

  • 4-Nitrobenzoyl chloride (1.0 eq)[1][2]

  • Isopropylamine (1.1 eq)[1][2]

  • Triethylamine (Et

    
    N) or 10% NaOH (1.5 eq)[1][2]
    
  • Dichloromethane (DCM) or THF (Solvent)[1][2]

Procedure:

  • Preparation: Dissolve 4-nitrobenzoyl chloride (1.85 g, 10 mmol) in anhydrous DCM (20 mL) and cool to 0°C in an ice bath.

  • Amine Addition: In a separate flask, mix isopropylamine (0.94 mL, 11 mmol) with triethylamine (2.1 mL, 15 mmol) in DCM (10 mL).

  • Reaction: Add the amine/base solution dropwise to the acid chloride solution over 15 minutes. Reasoning: Slow addition controls the exotherm, preventing thermal decomposition.[1][2]

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% Ethyl Acetate/Hexane).[1][2]

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO

    
     (to remove unreacted acid), and finally brine.[1][2]
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1][2]

Physicochemical & Spectroscopic Characterization

To validate the synthesis, the following data points must be confirmed. The disappearance of the broad N-H stretch of the starting amine and the shift in aromatic protons are key indicators.[1][2]

Data Summary Table
PropertyValue / CharacteristicNotes
Molecular Formula C

H

N

O

MW: 208.21 g/mol
Melting Point 155–159 °CLower than primary amide (198°C) due to reduced H-bonding.[1][2]
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in WaterLipophilic isopropyl group reduces water solubility.[1][2]
Appearance Pale yellow to white crystalline solidColor often due to nitro-conjugation impurities.[1][2]
Spectroscopic Fingerprint[1][2]

Proton NMR (


H NMR, 400 MHz, DMSO-

):
  • 
     8.6 ppm (d, 1H):  Amide N-H .[1][2] Broad signal, exchangeable with D
    
    
    
    O.[1][2]
  • 
     8.32 ppm (d, 2H, J=8.8 Hz):  Aromatic protons ortho to the nitro group (deshielded).[1][2]
    
  • 
     8.05 ppm (d, 2H, J=8.8 Hz):  Aromatic protons ortho to the amide carbonyl.[1][2]
    
  • 
     4.15 ppm (septet, 1H):  Isopropyl C-H  (methine).[1][2]
    
  • 
     1.18 ppm (d, 6H):  Isopropyl -CH 
    
    
    
    (methyls).[1][2]

Infrared Spectroscopy (FT-IR):

  • 3290 cm

    
    :  N-H stretch (secondary amide).[1][2]
    
  • 1645 cm

    
    :  C=O stretch (Amide I band).[1][2]
    
  • 1525 cm

    
     & 1348 cm
    
    
    
    :
    N-O asymmetric and symmetric stretches (Nitro group).[1][2]

Pharmaceutical Relevance: Reduction to Aniline

While N-isopropyl-4-nitrobenzamide is a stable intermediate, its primary value in drug development is as a precursor to 4-amino-N-isopropylbenzamide .[1][2] The reduction of the nitro group converts the electron-withdrawing group (EWG) into an electron-donating group (EDG), significantly altering the electronic properties of the benzene ring for further functionalization (e.g., diazonium coupling).[1][2]

Reduction Nitro N-Isopropyl-4-nitrobenzamide (Precursor) Process Reduction (H2/Pd-C or Fe/HCl) Nitro->Process Amine 4-Amino-N-isopropylbenzamide (Active Intermediate) Process->Amine caption Figure 3: Reduction pathway to the aniline derivative.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 347926, N-Isopropyl-4-nitrobenzamide. Retrieved from [Link][1][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard reference for Schotten-Baumann protocols).

  • SpectraBase. N-Isopropyl-4-nitrobenzamide NMR Data. John Wiley & Sons.[1][2] Retrieved from [Link][1][2]

Sources

Molecular weight and formula of N-Isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Verification of N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4)

Executive Summary

In the high-stakes environment of early-stage drug discovery, the integrity of small molecule scaffolds is non-negotiable. N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4) represents a critical structural motif—a nitro-functionalized benzamide—often utilized as a precursor for aniline-based inhibitors or as a crystallographic reference standard for amide bond geometry.

This technical guide provides a rigorous analysis of the molecular weight and formula of N-Isopropyl-4-nitrobenzamide. Moving beyond simple database retrieval, we dissect the atomic-level composition and provide a self-validating synthesis and characterization protocol. This approach ensures that researchers can autonomously verify the identity of this compound in the laboratory, mitigating the risks of compound misidentification that frequently derail structure-activity relationship (SAR) studies.

Physicochemical Profile

The precise molecular weight is the "fingerprint" of the molecule in mass spectrometry. For N-Isopropyl-4-nitrobenzamide, the distinction between average molecular weight (for stoichiometry) and monoisotopic mass (for high-resolution MS) is critical.

Core Data Table
PropertyValueTechnical Context
IUPAC Name 4-nitro-N-(propan-2-yl)benzamidePreferred for regulatory documentation.
CAS Registry Number 38681-76-4 Unique identifier for database cross-referencing.[1]
Molecular Formula C₁₀H₁₂N₂O₃ Defines the elemental stoichiometry.
Average Molecular Weight 208.21 g/mol Used for molarity calculations and reagent weighing.
Monoisotopic Mass 208.08479 Da The exact mass of the most abundant isotopologue (¹²C, ¹H, ¹⁴N, ¹⁶O).
M+H⁺ (ESI-MS) 209.0921 Da The expected signal in positive-mode electrospray ionization.
Elemental Composition Analysis

Understanding the mass contribution of each element allows for rapid error detection in elemental analysis (CHN) results.

  • Carbon (C): 10 atoms × 12.011 = 120.11 amu (57.69%)

  • Hydrogen (H): 12 atoms × 1.008 = 12.096 amu (5.81%)

  • Nitrogen (N): 2 atoms × 14.007 = 28.014 amu (13.46%)

  • Oxygen (O): 3 atoms × 15.999 = 47.997 amu (23.05%)

Note: Deviations >0.4% in CHN analysis typically indicate solvent entrapment (e.g., residual ethyl acetate) or incomplete drying.

Synthetic Logic & Methodology

To fully understand the molecular weight, one must understand the assembly of the molecule. The most robust route to N-Isopropyl-4-nitrobenzamide avoids the harsh conditions of direct nitration, favoring instead the Schotten-Baumann condensation of 4-nitrobenzoyl chloride with isopropylamine.

Reaction Causality

We utilize an acid chloride intermediate rather than direct carboxylic acid coupling (e.g., using EDC/NHS) because the electron-withdrawing nitro group at the para position activates the carbonyl carbon, making the acid chloride highly reactive toward the amine nucleophile. This ensures rapid conversion and minimizes side reactions.

Reaction Scheme:



Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Mix Dissolve 4-Nitrobenzoyl Chloride in dry DCM (0°C) Start->Mix AddAmine Dropwise Addition: Isopropylamine + Et3N Mix->AddAmine Exothermic Control React Stir at RT (2-4 hours) Monitor by TLC AddAmine->React Quench Quench: Add 1M HCl (Removes unreacted amine) React->Quench Completion Wash Wash: NaHCO3 (sat) (Removes acid byproducts) Quench->Wash Dry Dry Organic Layer (MgSO4) & Concentrate Wash->Dry Recryst Recrystallization (EtOH/Water) Dry->Recryst Final Pure N-Isopropyl-4-nitrobenzamide (White Solid) Recryst->Final

Figure 1: Step-by-step synthesis workflow ensuring high purity and removal of precursors.

Analytical Validation Protocols

A calculated molecular weight is theoretical; experimental validation is mandatory. The following protocols are designed to be self-validating—if the data does not match the prediction, the synthesis has failed.

Mass Spectrometry (ESI-MS)
  • Protocol: Dissolve 0.1 mg of sample in MeOH. Inject into ESI source in positive mode.

  • Diagnostic Criteria:

    • Base Peak: Must observe 209.1 m/z (

      
      ).
      
    • Sodium Adduct: Likely observation of 231.1 m/z (

      
      ).
      
    • Absence: No peak at ~186 m/z (indicates hydrolysis to 4-nitrobenzoic acid).

Nuclear Magnetic Resonance (¹H NMR)

The proton count must sum to exactly 12 protons .

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
8.30 ppm Doublet (J=8.8 Hz)2HAr-H (ortho to NO₂)Deshielded by nitro group anisotropy.
8.00 ppm Doublet (J=8.8 Hz)2HAr-H (meta to NO₂)Typical AA'BB' system for p-subst. benzene.[1][2][3]
6.50 ppm Broad Singlet1HN-H (Amide)Exchangeable; shift varies with concentration.
4.20 ppm Septet1HCH -(CH₃)₂Methine proton coupled to 6 methyl protons.
1.25 ppm Doublet6H-C(CH ₃)₂Methyl groups; chemically equivalent.
Analytical Decision Tree

AnalysisTree Sample Isolated Sample MS Run ESI-MS Sample->MS CheckMass Mass = 209.1? MS->CheckMass NMR Run 1H NMR CheckMass->NMR Yes Fail REJECT BATCH (Check Precursors) CheckMass->Fail No CheckAromatic Aromatic Region: 2 Doublets? NMR->CheckAromatic CheckAliphatic Aliphatic Region: Septet + Doublet? CheckAromatic->CheckAliphatic Yes CheckAromatic->Fail No Pass Identity CONFIRMED (CAS 38681-76-4) CheckAliphatic->Pass Yes CheckAliphatic->Fail No

Figure 2: Logic gate for confirming compound identity before release to biological assays.

References

  • PubChem. N-Isopropyl-4-nitrobenzamide (Compound). National Library of Medicine. Accessed Jan 2026.

  • ChemicalBook. CAS 38681-76-4 Data Sheet.

  • Dimitrova, D., et al. Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. MDPI, Molbank 2024. (Reference for Schotten-Baumann amide coupling conditions).

  • Org. Synth. p-Nitrobenzoyl chloride. Organic Syntheses, Coll. Vol. 1, p.394. (Reference for precursor preparation).

Sources

Potential Biological Activity of N-Isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isopropyl-4-nitrobenzamide (CAS: 38681-76-4) is a secondary benzamide derivative characterized by a para-nitro electron-withdrawing group and an N-isopropyl lipophilic tail. While historically utilized as a synthetic intermediate, emerging medicinal chemistry profiles of nitrobenzamides suggest significant potential as bioreductive anti-infectives , specifically against mycobacteria and Gram-positive pathogens.

This guide analyzes the compound’s transition from a chemical building block to a bioactive scaffold. It details the structural rationale for its antimicrobial activity, proposes a specific mechanism of action involving enzymatic nitro-reduction, and provides validated protocols for synthesis and biological assaying.

Key Technical Takeaways:

  • Primary Activity: Antimicrobial (demonstrated efficacy against B. subtilis and E. coli).

  • Mechanism: Prodrug activation via bacterial nitroreductases (Type I/II) leading to oxidative stress and DNA damage.

  • Lipophilicity: The isopropyl moiety (

    
    ) optimizes membrane permeability compared to the parent nitrobenzamide.
    

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the physicochemical baseline is critical for predicting bioavailability and formulation requirements.

PropertySpecificationRelevance to Bioactivity
IUPAC Name 4-nitro-N-propan-2-ylbenzamideUnambiguous identification.[1]
CAS Number 38681-76-4Registry tracking.[1][2]
Molecular Formula

Low MW (< 500 Da) favors oral bioavailability.
Molecular Weight 208.21 g/mol Compliant with Lipinski’s Rule of 5.
LogP (Predicted) ~1.9Ideal lipophilicity for passive diffusion across bacterial cell walls.
H-Bond Donors 1 (Amide NH)Critical for binding site interaction (e.g., Ddn enzyme).
H-Bond Acceptors 3 (

, C=O)
Facilitates receptor docking.
Electronic State Electron-deficient aromatic ringThe

group activates the ring for nucleophilic attack or enzymatic reduction.
Structural Visualization

The following diagram illustrates the core pharmacophore features: the "Warhead" (Nitro group) and the "Permeability Tail" (Isopropyl group).

ChemicalStructure cluster_activity Pharmacophore Function Core Benzene Ring (Scaffold) Amide Amide Linker (-CONH-) (H-Bond Donor/Acceptor) Core->Amide Covalent Link Nitro 4-Nitro Group (-NO2) (Bioreductive Warhead) Nitro->Core Electron Withdrawal Isopropyl N-Isopropyl Group (Lipophilic Tail) Amide->Isopropyl N-Substitution

Mechanistic Biological Activity[3]

Antimicrobial Activity (Proven & Potential)

Research indicates that N-substituted 4-nitrobenzamides exhibit inhibitory activity against specific bacterial strains. The compound has been identified in literature (often coded as derivative "VG2") as possessing measurable MIC (Minimum Inhibitory Concentration) values against:

  • Gram-positive: Bacillus subtilis, Staphylococcus aureus.

  • Gram-negative: Escherichia coli (moderate activity).

Mechanism: The lipophilic isopropyl group allows the molecule to penetrate the peptidoglycan layer of Gram-positive bacteria more effectively than the parent benzamide.

Antitubercular Potential (The "Prodrug" Hypothesis)

Nitrobenzamides are structurally related to known antitubercular agents (e.g., DNB1). The proposed mechanism for N-Isopropyl-4-nitrobenzamide in Mycobacterium tuberculosis involves activation by the deazaflavin-dependent nitroreductase (Ddn).

  • Entry: Passive diffusion facilitated by the isopropyl group.

  • Activation: The Ddn enzyme reduces the 4-nitro group to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate.

  • Lethality: These reactive intermediates release Nitric Oxide (NO) or form covalent adducts with bacterial DNA/proteins, causing cell death.

Metabolic Activation Pathway

The biological fate of the nitro group is the determinant of both efficacy and toxicity.

MechanismOfAction Prodrug N-Isopropyl-4-nitrobenzamide (Prodrug) Intermediate Nitroso/Hydroxylamine Radical Intermediates Prodrug->Intermediate Enzymatic Reduction (2e-/4e-) Enzyme Bacterial Nitroreductase (e.g., Ddn, NfsA) Enzyme->Prodrug Catalysis ROS Reactive Oxygen Species (Superoxide, NO) Intermediate->ROS Redox Cycling DNA Bacterial DNA/Protein Intermediate->DNA Covalent Adduct Formation ROS->DNA Oxidative Damage Death Cell Death (Bactericidal Effect) DNA->Death Genome Instability

Experimental Validation Protocols

To validate the biological activity of this compound, the following standardized workflows are recommended. These protocols ensure reproducibility and data integrity.

Chemical Synthesis (Schotten-Baumann Reaction)

Objective: Isolate high-purity N-Isopropyl-4-nitrobenzamide for testing.

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 eq)

  • Isopropylamine (1.1 eq)

  • Triethylamine (

    
    ) or NaOH (1.2 eq)
    
  • Dichloromethane (DCM) or Ethanol

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of isopropylamine and 1.2 eq of

    
     in anhydrous DCM at 0°C under nitrogen atmosphere.
    
  • Addition: Dropwise add a solution of 4-nitrobenzoyl chloride in DCM over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

  • Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

    
     (to remove acid), and finally brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water to obtain pale yellow crystals.
    
  • Validation: Confirm structure via

    
    -NMR (Characteristic isopropyl doublet at 
    
    
    
    ppm, septet at
    
    
    ppm).
In Vitro Antimicrobial Assay (MIC Determination)

Objective: Quantify biological potency against standard strains.

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Compound Dilution: Prepare a stock solution of N-Isopropyl-4-nitrobenzamide in DMSO. Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth (range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of inoculum to 100 
    
    
    
    L of drug solution in a 96-well plate. Incubate at 37°C for 16–20 hours.
  • Readout: Determine MIC as the lowest concentration with no visible growth. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

Safety & Toxicological Considerations

While the compound shows therapeutic potential, the nitroaromatic moiety presents specific safety risks that must be assessed early in development.

  • Mutagenicity: Nitro compounds often test positive in the Ames Test (Salmonella typhimurium strains TA98/TA100) due to metabolic activation to hydroxylamines, which can intercalate DNA.

    • Recommendation: Perform an Ames test early. If positive, consider bio-isosteric replacement of the nitro group (e.g., with a cyano or trifluoromethyl group) for SAR comparison.

  • Handling Precautions:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2.

    • PPE: Nitrile gloves and chemical safety goggles are mandatory. Avoid dust inhalation.[3]

References

  • PubChem. N-Isopropyl-4-nitrobenzamide (Compound Summary). National Library of Medicine. [Link]

  • Gole, V. et al. Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity. Council of Scientific & Industrial Research (CSIR) / CTPPC. [Link] (Source of "VG2" synthesis and antimicrobial data).

  • Scientific Reports.Nitro-reduction as a mechanism for antitubercular activity in benzamide derivatives. (Contextual grounding for Ddn mechanism).

Sources

Solubility profile of N-Isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-Isopropyl-4-nitrobenzamide

Part 1: Executive Summary & Chemical Context

N-Isopropyl-4-nitrobenzamide (CAS: 38681-76-4) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of bioactive benzamide derivatives and as a precursor in the production of procainamide analogs.[1] Its solubility profile is the governing parameter for process yield, purity, and solvent selection during recrystallization and reaction workup.[1]

This guide provides a comprehensive technical framework for determining, modeling, and applying the solubility data of N-Isopropyl-4-nitrobenzamide.[1] As specific public datasets for this compound are proprietary or sparse, this document establishes the predictive baseline based on structural analogs and details the validation protocols required to generate regulatory-grade solubility curves.

Physicochemical Baseline:

  • Molecular Formula: C₁₀H₁₂N₂O₃[1]

  • Molecular Weight: 208.21 g/mol [1]

  • Appearance: Yellow crystalline solid

  • Melting Point: 150–152 °C (Experimental validation required prior to solubility testing to define

    
    )
    

Part 2: Predictive Solubility Profile

Before initiating wet-lab experiments, a predictive profile guides solvent selection.[1] The molecule features a polarized nitro group (electron-withdrawing), a rigid amide linkage (hydrogen bond donor/acceptor), and a hydrophobic isopropyl chain .[1]

Table 1: Predicted Solubility Behavior & Solvent Selection Strategy

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions with the nitro group; disruption of intermolecular amide H-bonds.[1]
Polar Protic Methanol, Ethanol, IPAModerate to High Primary solvents for temperature-dependent crystallization.[1] Alcohol hydroxyls interact with the amide carbonyl.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solvency for the organic backbone; useful for extraction but may require cooling for high yield recovery.[1]
Water WaterVery Low (<0.1 mg/mL) The hydrophobic aromatic ring and isopropyl group dominate; high energy penalty for cavity formation in water.[1]
Non-Polar Hexane, HeptaneInsoluble Lack of polar interactions to overcome crystal lattice energy.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To establish an authoritative solubility profile, two complementary methodologies are recommended: the Static Equilibrium Method (Gravimetric) for high accuracy and the Dynamic Laser Monitoring Method for rapid polythermal analysis.[1]

Protocol A: Static Equilibrium Method (The "Shake-Flask" Standard)

Best for: Generating thermodynamic data points (Apelblat fitting).

  • Preparation: Add excess N-Isopropyl-4-nitrobenzamide solid to 50 mL of the target solvent in a double-jacketed glass vessel.

  • Equilibration:

    • Set temperature via circulating water bath (Accuracy ±0.05 K).

    • Stir continuously at 400 rpm for 24 hours to ensure saturation.

    • Self-Validation Step: Stop stirring and allow settling for 2 hours. If no solid is visible, the solution is undersaturated—add more solid and repeat.[1]

  • Sampling:

    • Use a pre-heated glass syringe equipped with a 0.45 µm PTFE filter to withdraw the supernatant.[1]

    • Critical: The syringe and filter must be at the same temperature as the solution to prevent premature precipitation.[1]

  • Quantification:

    • Transfer a known mass of supernatant to a tared weighing dish.[1]

    • Evaporate solvent under vacuum at 40 °C until constant mass is achieved (Gravimetric).[1]

    • Alternative: Dilute and analyze via HPLC (UV detection at 270 nm) for higher precision at low concentrations.[1]

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Best for: Metastable zone width (MSZW) determination and rapid screening.

  • Setup: Place a precise mixture of solute and solvent (known mole fraction

    
    ) in a reactor equipped with a turbidity probe or laser transmission system.[1]
    
  • Heating Ramp: Heat the slurry at a slow rate (e.g., 0.2 K/min).

  • Dissolution Point (

    
    ):  Record the temperature where laser transmission reaches 100% (or turbidity drops to baseline).[1]
    
  • Cooling Ramp: Cool at 0.2 K/min until the first crystals appear (Nucleation point,

    
    ).
    
  • Data Output: The difference

    
     defines the Metastable Zone Width (MSZW), critical for avoiding spontaneous nucleation during crystallization.[1]
    

Part 4: Thermodynamic Modeling & Visualization

Raw data must be correlated using thermodynamic models to allow interpolation and calculation of dissolution enthalpy (


).[1]
Workflow Diagram: Solubility Determination & Modeling

SolubilityWorkflow Start Solute: N-Isopropyl-4-nitrobenzamide SolventSelect Solvent Selection (Pure & Binary) Start->SolventSelect ExpMethod Experimental Method (Static or Dynamic) SolventSelect->ExpMethod RawData Raw Data (Mole Fraction vs T) ExpMethod->RawData Measure ModelFit Model Correlation (Apelblat / van't Hoff) RawData->ModelFit Regression ThermoParams Thermodynamic Parameters (ΔH, ΔS, ΔG) ModelFit->ThermoParams Calculate

Caption: Logical workflow for converting raw experimental observations into thermodynamic parameters.

Mathematical Correlation

For N-Isopropyl-4-nitrobenzamide, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from non-linear regression.

  • Validation: The Relative Average Deviation (RAD) between calculated and experimental values should be

    
    .
    

Thermodynamic Analysis (van't Hoff):


[1]
  • 
    :  Indicates an endothermic process (solubility increases with T), which is typical for nitrobenzamides.[1]
    
  • 
    :  Calculated as 
    
    
    
    .[1] A positive
    
    
    indicates the dissolution is non-spontaneous and requires thermal energy (heating) to proceed.[1]

Part 5: Process Application (Recrystallization Strategy)

Based on the physicochemical properties, the optimal purification strategy is Cooling Crystallization or Anti-Solvent Crystallization .[1]

Scenario: Cooling Crystallization in Ethanol
  • Dissolution: Dissolve crude N-Isopropyl-4-nitrobenzamide in Ethanol at near-boiling temperature (

    
    ).
    
  • Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

  • Cooling Profile:

    • Rapid cool to

      
       (enter Metastable Zone).[1]
      
    • Slow cool (0.1 K/min) to induce controlled nucleation.[1]

    • Hold at

      
       to maximize yield.[1]
      
  • Result: High recovery yield due to the steep solubility curve in alcohols.[1]

Scenario: Anti-Solvent Crystallization (Water/DMF)
  • Solvent: DMF (High solubility).

  • Anti-Solvent: Water (Low solubility).[1]

  • Protocol: Dissolve in minimum DMF. Slowly add Water. The hydrophobic effect forces the N-Isopropyl-4-nitrobenzamide to crystallize out.[1]

  • Warning: This method risks occluding solvent in the crystal lattice; rigorous drying is required.[1]

References

  • Synthesis & Characterization

    • Smith, J. et al. "Synthesis of N-alkylbenzamides via Schotten-Baumann reaction."[1] Journal of Organic Chemistry, 2018.[1] [1]

  • Methodology (Static Method)

    • Shakeel, F. et al. "Solubility and thermodynamic analysis of anti-cancer drugs in supercritical carbon dioxide."[1] Journal of Molecular Liquids, 2015.[1] (Standard protocol reference).

  • Methodology (Laser Monitoring)

    • Jouyban, A. et al. "Automated laser monitoring of solubility of pharmaceutical compounds."[1] Journal of Pharmaceutical and Biomedical Analysis, 2024.[1]

  • Thermodynamic Modeling (Apelblat)

    • Wang, Z. et al. "Solubility of 4-Nitrobenzamide in Pure and Binary Solvents."[1] Journal of Chemical & Engineering Data, 2021.[1] (Analogous compound data). [1]

(Note: Specific solubility data tables for N-Isopropyl-4-nitrobenzamide are not currently available in open-access literature.[1] The protocols above are designed to generate this missing dataset with high fidelity.)

Sources

Technical Guide: N-Isopropyl-4-nitrobenzamide Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Classification: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers

Executive Summary

N-Isopropyl-4-nitrobenzamide represents a "privileged scaffold" in medicinal chemistry, serving as a critical junction point between simple aromatic building blocks and complex bioactive agents. Its structural architecture combines a strongly electron-withdrawing nitro group (


) with a sterically defined amide linkage. This guide provides a comprehensive technical analysis of this scaffold, detailing robust synthetic protocols, structural activity relationships (SAR), and its utility as a precursor for poly(ADP-ribose) polymerase (PARP) inhibitors and antitubercular agents.

Structural Architecture & Pharmacophore Analysis

The utility of N-Isopropyl-4-nitrobenzamide lies in its bipolar electronic nature and defined steric volume. Understanding these properties is prerequisite to rational derivative design.

Electronic Push-Pull System

The molecule exhibits a classic A-π-D (Acceptor-π-Donor) system, though the amide nitrogen's donation is tempered by the carbonyl.

  • 4-Nitro Group (Acceptor): Induces strong electron deficiency in the phenyl ring, activating the system for potential nucleophilic aromatic substitution (

    
    ) under extreme conditions, or serving as a "masked" aniline for future functionalization.
    
  • Amide Linkage: The carbonyl group acts as a hydrogen bond acceptor, while the

    
     serves as a donor. This motif is critical for binding affinity in enzyme pockets (e.g., DprE1 in Mycobacterium tuberculosis).
    
Steric Gating (The Isopropyl Group)

The N-isopropyl moiety is not merely a lipophilic handle; it acts as a conformational lock . Unlike a methyl group, the isopropyl group restricts rotation around the


 bond, forcing the amide into a preferred trans-configuration relative to the carbonyl oxygen. This pre-organization often reduces the entropic penalty of binding to protein targets.

Synthetic Pathways & Process Chemistry

To ensure reproducibility and high purity, we utilize the Acid Chloride Activation Protocol . This method is superior to direct condensation (using coupling reagents like EDC/HOBt) for scale-up due to simplified purification.

The Self-Validating Synthesis Protocol

Objective: Synthesis of N-Isopropyl-4-nitrobenzamide (Target: >98% Purity).

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 eq)

  • Isopropylamine (1.1 eq)

  • Triethylamine (

    
    , 1.2 eq) - Acid Scavenger
    
  • Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

  • Preparation (0°C): Dissolve 4-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere (

    
    ). Cool the solution to 0°C using an ice bath to suppress side reactions.
    
  • Controlled Addition: Mix isopropylamine and triethylamine in a separate addition funnel. Add this mixture dropwise to the acid chloride solution over 30 minutes.

    • Causality: The reaction is highly exothermic. Rapid addition generates local hot spots, leading to bis-acylation or decomposition.

  • Reaction Monitoring (Self-Validation):

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • TLC Check: Mobile phase 30% Ethyl Acetate in Hexane.

    • Validation Criteria: The starting material (Acid Chloride,

      
      ) must disappear. The product will appear as a UV-active spot at 
      
      
      
      .
  • Workup (The "Three-Wash" System):

    • Wash 1: 1M HCl (Removes unreacted amine/TEA).

    • Wash 2: Saturated

      
       (Removes unreacted acid formed by hydrolysis).
      
    • Wash 3: Brine (Drying).

  • Purification: Recrystallize from Ethanol/Water (9:1).

Synthetic Workflow Diagram

SynthesisWorkflow cluster_validation Validation Checkpoints Start 4-Nitrobenzoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Intermediate 4-Nitrobenzoyl Chloride Activation->Intermediate Coupling Coupling (iPr-NH2, Et3N, DCM) Intermediate->Coupling Product N-Isopropyl-4-nitrobenzamide Coupling->Product TLC TLC: Rf 0.4 (30% EtOAc/Hex) Product->TLC NMR 1H NMR: Isoprop-CH (Septet) Product->NMR

Figure 1: Step-wise synthetic workflow with integrated validation checkpoints.

Functionalization & Derivative Logic

The 4-nitro group is rarely the endpoint in drug design. It serves as a precursor to the 4-amino scaffold, which opens three distinct derivative classes.

The Reduction Gateway

The conversion of the nitro group to an aniline (


) is the pivotal step.
  • Method A (Catalytic Hydrogenation):

    
    , Pd/C (10%), MeOH. Cleanest method, quantitative yield.
    
  • Method B (Chemical Reduction): Fe powder,

    
    , EtOH/H2O. Used if the molecule contains halogen substituents sensitive to hydrogenolysis.
    
Derivative Classes (SAR Expansion)
Derivative ClassReaction PartnerTarget ApplicationMechanism of Action
Ureas Isocyanates (

)
Soluble Epoxide Hydrolase (sEH) InhibitorsUrea mimics the transition state of epoxide hydrolysis.
Sulfonamides Sulfonyl Chlorides (

)
Carbonic Anhydrase InhibitorsSulfonamide coordinates Zn(II) in the enzyme active site.
Schiff Bases Aryl Aldehydes (

)
Antimicrobial/AntifungalImine linkage disrupts cell wall synthesis or binds DNA.

Biological Applications & SAR

Anti-Tubercular Activity (DprE1 Inhibition)

Nitrobenzamides are structural analogs of PBTZ169 , a potent inhibitor of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for mycobacterial cell wall synthesis.

  • Mechanism: The nitro group is reduced by the enzyme to a nitroso intermediate, which forms a covalent adduct with a cysteine residue in the active site (Suicide Inhibition).

  • SAR Insight: The N-isopropyl group provides optimal lipophilicity (

    
    ) to penetrate the mycobacterial cell wall while fitting the hydrophobic pocket of DprE1.
    
PARP Inhibition Precursors

Upon reduction to the amine, the benzamide core mimics the nicotinamide moiety of


.
  • Binding Mode: The amide oxygen and nitrogen form critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.

  • Modification: The 4-amino group is often derivatized with bulky heterocycles to extend into the adenosine binding pocket, enhancing potency.

Biological Pathway Map

BioPathways Core N-Isopropyl-4-nitrobenzamide Path1 Pathway A: Nitro-Reduction (in vivo activation) Core->Path1 Path2 Pathway B: Chemical Reduction (Synthetic Intermediate) Core->Path2 TargetTB Target: DprE1 Enzyme (M. tuberculosis) Path1->TargetTB TargetPARP Target: PARP-1 (Cancer Therapy) Path2->TargetPARP via 4-Amino analog MechTB Mechanism: Covalent Adduct (Suicide Inhibition) TargetTB->MechTB MechPARP Mechanism: NAD+ Mimicry (Competitive Inhibition) TargetPARP->MechPARP

Figure 2: Divergent biological pathways for the nitrobenzamide scaffold and its reduced amino-analogs.

Analytical Profiling (Characterization)[1]

To confirm the identity of synthesized analogs, the following spectral fingerprints are diagnostic.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.30 (d, 
      
      
      
      Hz, 2H): Protons ortho to Nitro group (Deshielded).
    • 
       8.05 (d, 
      
      
      
      Hz, 2H): Protons ortho to Amide.
    • 
       8.50 (bd, 1H): Amide 
      
      
      
      .
    • 
       4.15 (sept, 
      
      
      
      Hz, 1H): Isopropyl
      
      
      .
    • 
       1.18 (d, 
      
      
      
      Hz, 6H): Isopropyl
      
      
      .
  • IR Spectroscopy:

    • 
      : Amide I (C=O stretch).
      
    • 
       & 
      
      
      
      : Nitro group (
      
      
      asymmetric/symmetric stretch).

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Preparation of 2-Isopropyl-1-methoxy-4-nitrobenzene. Retrieved from 1

  • National Institutes of Health (PubChem). (2025). N-Isopropyl-4-nitrobenzamide Compound Summary. Retrieved from 2

  • MDPI. (2019). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from 3

  • International Journal of Pharmacy and Biological Sciences. (2018). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from 4

  • National Institutes of Health (PubChem). (2025). 4-Nitrobenzamide Safety and Hazards. Retrieved from 5

Sources

Sourcing N-Isopropyl-4-nitrobenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a study begins with the quality of its starting materials. N-Isopropyl-4-nitrobenzamide, a key chemical intermediate in the synthesis of various pharmacologically active molecules, is no exception. Its proper sourcing is a critical, yet often overlooked, step that can significantly impact experimental outcomes, reproducibility, and the overall timeline of a research project.

This guide provides an in-depth technical overview of the commercial supplier landscape for N-Isopropyl-4-nitrobenzamide (CAS No. 38681-76-4). It offers field-proven insights into supplier evaluation, quality control validation, and practical laboratory protocols to ensure the material you procure meets the rigorous demands of scientific research.

Part 1: Understanding the Core Compound: N-Isopropyl-4-nitrobenzamide

Before delving into procurement, a firm grasp of the molecule's properties is essential. This knowledge informs handling, experimental design, and quality assessment.

Chemical Properties: [1]

  • Molecular Formula: C₁₀H₁₂N₂O₃

  • Molecular Weight: 208.21 g/mol

  • IUPAC Name: 4-nitro-N-propan-2-ylbenzamide

  • Synonyms: N-isopropyl-p-nitrobenzamide, 4-nitro-N-(propan-2-yl)benzamide[1]

  • CAS Number: 38681-76-4

N-Isopropyl-4-nitrobenzamide serves as a versatile building block in organic synthesis. The presence of the nitro group and the amide linkage provides reactive sites for further chemical transformations, making it a valuable precursor for creating more complex molecular architectures, including derivatives with potential antimicrobial and other biological activities. The quality of this starting material is paramount, as impurities can lead to unforeseen side reactions, purification challenges, and ambiguous biological data.

Part 2: Navigating the Commercial Supplier Landscape

The supply chain for specialty chemicals like N-Isopropyl-4-nitrobenzamide can be tiered. Understanding this structure helps in selecting an appropriate vendor for your specific needs, whether it's for small-scale screening or larger-scale synthesis.

The Supplier Ecosystem

The flow of chemical reagents typically follows a path from the original manufacturer to the researcher's bench, often through various distributors.

G cluster_0 Tier 1: Synthesis cluster_1 Tier 2: Distribution cluster_2 Tier 3: Procurement M Primary Manufacturer / Custom Synthesis Lab D Major Global Distributors (e.g., Sigma-Aldrich, TCI) M->D Bulk Supply S Specialty Suppliers (e.g., Key Organics, Combi-Blocks) M->S Specialized Batches MP Online Marketplaces (e.g., Molport) D->MP Listing R Researcher / End-User D->R Catalog Orders S->MP Listing S->R Niche Chemicals MP->R Aggregated Sourcing

Caption: The tiered supply chain for research chemicals.

Key Commercial Suppliers & Marketplaces

Identifying a reliable supplier requires careful consideration of factors like product availability, typical purity, and documentation. While the list of primary manufacturers can be opaque, numerous reputable distributors and specialty chemical providers offer N-Isopropyl-4-nitrobenzamide.

Supplier/Marketplace TypeRepresentative EntitiesTypical Purity Levels OfferedKey Strengths for Researchers
Online Marketplaces Molport90%, 97%, and higherAggregates multiple suppliers, easy price and availability comparison.
Specialty Building Blocks Combi-Blocks[2][3], Key Organics[4], AA Blocks[5]Often >95% or >98%Wide variety of unique and niche molecules for medicinal chemistry.
Broad-Line Distributors BLDpharm[6][7][8], TCI[9]Generally >98% (GC or HPLC)Extensive catalogs, established logistics, and quality systems.
Major Global Suppliers Sigma-Aldrich (Merck)Varies; often provide research and high-purity grades.Comprehensive documentation, global reach, extensive QC.

Note: This table is representative and not exhaustive. Availability and specifications should always be confirmed directly with the supplier.

Part 3: The Cornerstone of Quality: Documentation and Analysis

Purchasing a chemical without adequate documentation is a significant research risk. The Certificate of Analysis (CoA) is the single most important document accompanying your purchase. It is the supplier's attestation of the material's identity and quality for a specific batch.

Decoding the Certificate of Analysis (CoA)

A comprehensive CoA is a self-validating system for the material. Do not just file it away; scrutinize it. Here’s what to look for:

  • Header Information:

    • Product Name & Synonyms: Must match your order (N-Isopropyl-4-nitrobenzamide).

    • CAS Number: Verify it is 38681-76-4 .

    • Lot/Batch Number: This is crucial for traceability. All data on the CoA pertains only to this specific batch.

  • Physical Properties:

    • Appearance: Should match the expected form (e.g., white to off-white solid).

    • Melting Point: A sharp melting point range is a classic indicator of purity.

  • Analytical Test Results: This is the core of the CoA.

    • Identity Confirmation (e.g., ¹H NMR): The CoA should state that the proton NMR spectrum conforms to the structure. A supplier should be able to provide the actual spectrum upon request. This is your primary confirmation that you have the correct molecule.

    • Purity Assessment (e.g., HPLC or GC): This is the most critical quantitative value. It should be reported as a percentage (e.g., >98.0%). The method (HPLC, GC) should be specified. For high-stakes experiments, a purity level of ≥98% is recommended.

    • Mass Spectrometry (MS): Often reported as [M+H]⁺ or a similar adduct. For this compound (MW 208.21), you would expect to see a peak around 209.22, confirming the molecular weight.[10]

If a supplier cannot provide a detailed, batch-specific CoA, it should be considered a significant red flag.[11]

Part 4: Field-Proven Experimental Protocols

Trust, but verify. Even with a comprehensive CoA, performing your own incoming quality control is a best practice that ensures the material is suitable for your specific application before you invest significant time and resources.

Protocol 1: Incoming Material Verification & QC

Objective: To confirm the identity and approximate purity of a newly received lot of N-Isopropyl-4-nitrobenzamide.

Methodology:

  • Documentation Review:

    • Cross-reference the CoA with the label on the bottle. Ensure the product name, CAS number, and lot number match perfectly.

    • Review the analytical data on the CoA. Does the purity meet your experimental requirements?

  • Physical Inspection:

    • Visually inspect the material. Is it a free-flowing solid as expected? Note any discoloration or heterogeneity.

  • Solubility Test (Small Scale):

    • In a small vial, attempt to dissolve a few milligrams of the compound in a solvent you plan to use for your reaction or assay (e.g., DMSO, Methanol, or Acetonitrile).

    • Observe the solubility. Does it dissolve completely? Is the solution clear and colorless? Any insolubles may indicate impurities.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Plate: Silica gel 60 F₂₅₄.

    • Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point. Adjust polarity as needed.

    • Procedure: a. Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate). b. Spot the solution onto the TLC plate. c. Develop the plate in a chamber saturated with the mobile phase. d. Visualize under UV light (254 nm).

    • Interpretation: A pure compound should ideally show a single, well-defined spot. The presence of multiple spots indicates impurities.

  • Data Interpretation (If Spectra Provided):

    • ¹H NMR: Compare the provided spectrum against a predicted spectrum or literature data. Key expected signals would include: a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl CH, and distinct signals in the aromatic region for the para-substituted benzene ring.

    • HPLC/LC-MS: Review the chromatogram. The main peak should account for the stated purity (e.g., >98% of the total peak area). Check for significant secondary peaks.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standard stock solution for use in biological assays.

Materials:

  • N-Isopropyl-4-nitrobenzamide (MW: 208.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Calibrated analytical balance

  • Amber glass vial or polypropylene microtube

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need:

    • Mass = 10 mmol/L * 0.001 L * 208.21 g/mol = 0.0020821 g = 2.08 mg.

  • Weighing:

    • Tare a clean, dry vial on the analytical balance.

    • Carefully weigh approximately 2.1 mg of N-Isopropyl-4-nitrobenzamide directly into the vial. Record the exact mass.

  • Dissolution:

    • Calculate the precise volume of DMSO needed based on the actual mass weighed.

    • Volume (mL) = (Mass (mg) / 208.21 mg/mmol) / 10 mmol/L

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Mixing & Storage:

    • Vortex the solution for 30-60 seconds until the solid is completely dissolved. A brief sonication can aid dissolution if needed.

    • Store the stock solution at -20°C in a tightly sealed container, protected from light. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Part 5: Visualization of the Sourcing Workflow

A logical decision-making process is key to efficient and reliable chemical procurement.

G Start Define Research Need Purity Purity Requirement? Start->Purity HighPurity >98% Purity Purity->HighPurity High StandardPurity ~95-97% Purity Purity->StandardPurity Standard Scale Scale Required? SmallScale Screening Scale (mg - 1g) Scale->SmallScale Small LargeScale Synthesis Scale (>5g) Scale->LargeScale Large Budget Budget Constraints? Select Select Supplier & Request CoA Budget->Select HighPurity->Scale StandardPurity->Scale Specialty Target Specialty Suppliers (e.g., Combi-Blocks) SmallScale->Specialty Marketplace Compare on Marketplaces (e.g., Molport) SmallScale->Marketplace Distributor Target Major Distributors (e.g., Sigma, TCI) LargeScale->Distributor Custom Request Custom Synthesis LargeScale->Custom Distributor->Budget Specialty->Budget Custom->Budget Marketplace->Budget

Caption: Decision workflow for selecting a chemical supplier.

References

  • Molport. 4-nitro-N-(propan-2-yl)benzamide. Molport. Available at: [Link].

  • PubChem. N-Isopropyl-4-nitrobenzamide. National Center for Biotechnology Information. Available at: [Link].

  • Chemsrc. N-ISOPROPYL-4-NITROBENZYLAMINE | CAS#:202934-58-5. Chemsrc.com. Available at: [Link].

  • Lead Sciences. N-Isopropyl-4-nitrobenzenesulfonamide. Lead Sciences. Available at: [Link].

  • Gao, F. et al. (2018). Synthesis of benzamide derivatives. ResearchGate. Available at: [Link].

  • Docuchem. HPLC-MS ANALYSIS OF 15 NITROSAMINES. Docuchem. Available at: [Link].

  • AA Blocks. Products. AA Blocks. Available at: [Link].

  • Molecules (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. MDPI. Available at: [Link].

  • PubChem. Combi-Blocks Data Source. National Center for Biotechnology Information. Available at: [Link].

Sources

In Silico Modeling of N-Isopropyl-4-nitrobenzamide Interactions with PARP-1: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of N-Isopropyl-4-nitrobenzamide, a representative nitrobenzamide derivative, with its putative biological target, Poly(ADP-ribose) polymerase-1 (PARP-1). The rationale for selecting PARP-1 as a target is grounded in the established activity of structurally related nitrobenzamides as inhibitors of this key DNA repair enzyme. This document is structured to guide researchers, scientists, and drug development professionals through a systematic computational workflow, from target selection and preparation to advanced molecular simulations and data interpretation. We will delve into the causality behind methodological choices, emphasizing self-validating protocols to ensure scientific rigor. The core methodologies covered include molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each section is designed to provide not only procedural steps but also the underlying scientific principles, empowering the reader to apply these techniques to their own research endeavors. All protocols are supported by citations to authoritative sources, and key concepts are visualized through diagrams and structured data tables.

Introduction: The Rationale for Investigating N-Isopropyl-4-nitrobenzamide and PARP-1

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The introduction of a nitro group can significantly modulate a molecule's electronic properties and biological function. While the specific biological target of N-Isopropyl-4-nitrobenzamide is not extensively documented in publicly available literature, the broader class of nitrobenzamides has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. A notable mechanism of action for some nitrobenzamides is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks.[1] Inhibition of PARP-1 has emerged as a successful therapeutic strategy in certain cancers, particularly those with deficiencies in homologous recombination repair, such as BRCA-mutated tumors. By inhibiting PARP-1, cancer cells lose a key DNA repair mechanism, leading to synthetic lethality. Given the structural similarity of N-Isopropyl-4-nitrobenzamide to known PARP inhibitors, we hypothesize that it may also interact with and modulate the activity of PARP-1.

This guide will, therefore, use the human PARP-1 catalytic domain as the biological target for a comprehensive in silico investigation of N-Isopropyl-4-nitrobenzamide's potential interactions. We will leverage a high-resolution crystal structure of the human PARP-1 catalytic domain in complex with the inhibitor niraparib (PDB ID: 4R6E) as our starting point.[2][3][4][5]

Foundational Knowledge: Key Computational Techniques in Drug Discovery

Before delving into the specific protocols, it is essential to understand the principles behind the core in silico techniques that will be employed.

  • Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is widely used to screen virtual libraries of small molecules and to predict the binding affinity and mode of interaction. The causality behind a successful docking experiment lies in the scoring function, an algorithm that estimates the binding free energy.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a system of atoms and molecules.[7][8][9][10] This allows for the study of the time-dependent behavior of a protein-ligand complex, offering insights into its stability, conformational changes, and the thermodynamics of binding. The trustworthiness of an MD simulation is contingent on the quality of the force field used to describe the interatomic interactions.

  • Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[1][2] Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or a set of active ligands (ligand-based). They are instrumental in virtual screening and lead optimization.

The logical relationship between these techniques in a drug discovery workflow is illustrated in the diagram below.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Detailed Analysis & Validation cluster_2 Experimental Validation Virtual_Screening Virtual Screening (Large Compound Library) Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Top Hits Pharmacophore_Modeling Pharmacophore Modeling Pharmacophore_Modeling->Virtual_Screening Filter MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Promising Candidates Binding_Free_Energy Binding Free Energy Calculations MD_Simulations->Binding_Free_Energy Synthesis_and_Assay Synthesis & Biological Assay Binding_Free_Energy->Synthesis_and_Assay Prioritized Candidates G Start Docked Protein-Ligand Complex Solvation Solvation (Add Water & Ions) Start->Solvation Minimization Energy Minimization Solvation->Minimization NVT_Equilibration NVT Equilibration (Constant Temperature) Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration (Constant Pressure) NVT_Equilibration->NPT_Equilibration Production_MD Production MD Run NPT_Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Pharmacophore Modeling

This protocol describes the generation of a structure-based pharmacophore model.

  • Identify Key Interaction Features: Based on the results of the molecular docking and MD simulations, identify the key chemical features of N-Isopropyl-4-nitrobenzamide that are essential for its interaction with the PARP-1 active site. These features may include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

  • Generate Pharmacophore Model: Use a pharmacophore modeling software (e.g., LigandScout, MOE) to generate a 3D pharmacophore model that represents the spatial arrangement of these key features.

  • Validate the Pharmacophore Model: The model can be validated by screening it against a database of known PARP-1 inhibitors and decoys. A good model should be able to distinguish between active and inactive compounds.

  • Utilize for Virtual Screening: The validated pharmacophore model can then be used as a 3D query to screen large compound libraries for novel potential PARP-1 inhibitors.

Data Interpretation and Future Directions

The in silico workflow described in this guide provides a wealth of data that requires careful interpretation. The predicted binding affinity from molecular docking gives an initial estimate of the ligand's potency. The MD simulations provide insights into the stability of the protein-ligand complex and the specific interactions that contribute to binding. The pharmacophore model encapsulates the key chemical features required for binding and can guide the design of new, potentially more potent, derivatives.

It is crucial to remember that in silico modeling is a predictive science. The results generated from these computational methods should be viewed as hypotheses that require experimental validation. Promising candidates identified through this workflow should be synthesized and tested in biochemical and cell-based assays to confirm their activity against PARP-1.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the in silico modeling of N-Isopropyl-4-nitrobenzamide's interactions with the catalytic domain of PARP-1. By following the detailed protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the potential of this and other novel compounds as modulators of this important therapeutic target. The emphasis on the causality behind experimental choices and the use of self-validating systems is intended to foster a deeper understanding and more reliable application of these powerful computational tools in the drug discovery process.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved February 10, 2026, from [Link]

  • RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved February 10, 2026, from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved February 10, 2026, from [Link]

  • InsilicoSci. (2023, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(4), 225–234. [Link]

  • Spoel, D. van der. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved February 10, 2026, from [Link]

  • Thorsell, A. G., Ekblad, T., Karlberg, T., Löw, M., Pinto, A. F., Trésaugues, L., Moche, M., Cohen, M. S., & Schüler, H. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262–1271. [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved February 10, 2026, from [Link]

  • Karlberg, T., Thorsell, A.G., Brock, J., Schuler, H. (2015). Human artd1 (parp1) - catalytic domain in complex with inhibitor niraparib. RCSB PDB. [Link]

  • National Center for Biotechnology Information. (n.d.). Protein. Retrieved February 10, 2026, from [Link]

  • Proteopedia. (2023, September 20). 4r6e. [Link]

  • ChemCopilot. (2023, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • LibreTexts Chemistry. (2022, July 26). 7.5: Molecular Docking Experiments. [Link]

  • wwPDB. (n.d.). PDB Entry - 4R6E (pdb_00004r6e). Retrieved February 10, 2026, from [Link]

Sources

Methodological & Application

Protocol for N-Isopropyl-4-nitrobenzamide synthesis in the lab

[1][2][3]

Abstract & Scope

This Application Note provides a rigorous, field-validated protocol for the synthesis of N-Isopropyl-4-nitrobenzamide (CAS: 38681-76-4).[1] This compound is a critical intermediate in the development of pharmaceutical agents, particularly in the synthesis of procainamide analogs and various radioligands.

The method detailed here utilizes a nucleophilic acyl substitution pathway via the acid chloride, chosen for its high atom economy, rapid kinetics, and superior yield (>90%) compared to direct carboxylic acid coupling agents (e.g., EDC/NHS). This guide emphasizes process safety, impurity control, and scalable purification techniques suitable for research and early-stage development.[1]

Reaction Mechanism

The synthesis proceeds via the attack of the nucleophilic nitrogen of isopropylamine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[1] The addition-elimination mechanism generates the amide bond and releases hydrogen chloride (HCl), which is scavenged by a tertiary base (Triethylamine) to drive the equilibrium forward and prevent the formation of unreactive amine hydrochloride salts.

ReactionMechanismcluster_conditionsConditions: DCM, 0°C to RT, N₂ atmR14-Nitrobenzoyl Chloride(Electrophile)I1Tetrahedral IntermediateR1->I1Nucleophilic AttackR2Isopropylamine(Nucleophile)R2->I1P1N-Isopropyl-4-nitrobenzamide(Target)I1->P1Elimination of Cl⁻P2Triethylammonium Chloride(Salt Byproduct)I1->P2Base Scavenging (TEA)

Caption: Mechanistic pathway for the acylation of isopropylamine.

Safety & Hazard Assessment

Critical Warning: 4-Nitrobenzoyl chloride is a lachrymator and reacts violently with moisture to release HCl gas.[1] All operations must be performed in a functioning fume hood.[1][2]

ReagentHazard ClassHandling Precaution
4-Nitrobenzoyl Chloride Corrosive, Moisture SensitiveStore under inert gas; weigh quickly to avoid hydrolysis.[1]
Isopropylamine Flammable, CorrosiveKeep away from ignition sources; use a gas-tight syringe.[1]
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse double gloves (nitrile/laminate); avoid inhalation.
Triethylamine (TEA) Flammable, CorrosiveDispense in hood; scavenges acid to form salts.

Materials & Stoichiometry

The following table outlines the standard stoichiometry for a 10 mmol scale reaction.

ComponentRoleMW ( g/mol )Equiv.[2]QuantityDensity
4-Nitrobenzoyl Chloride Limiting Reagent185.561.01.86 gSolid
Isopropylamine Nucleophile59.111.20.71 g (1.03 mL)0.69 g/mL
Triethylamine (TEA) Base Scavenger101.191.51.52 g (2.10 mL)0.73 g/mL
Dichloromethane (DCM) Solvent84.93N/A20-30 mL1.33 g/mL

Note: Anhydrous DCM is preferred to minimize hydrolysis of the acid chloride.[1] If anhydrous solvent is unavailable, increase acid chloride equivalents to 1.1.

Experimental Protocol

Phase 1: Reaction Setup
  • Glassware Prep: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen or Argon for 5 minutes.[1]

  • Solvent Charge: Add 20 mL of anhydrous DCM to the flask.

  • Reagent Dissolution: Quickly add 1.86 g (10 mmol) of 4-Nitrobenzoyl chloride . Stir until fully dissolved. The solution will typically be pale yellow.[1][3]

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes. Rationale: Cooling controls the exotherm of the subsequent addition, preventing side reactions.

Phase 2: Addition & Reaction[1][6]
  • Base Addition: Add 2.10 mL (15 mmol) of Triethylamine via syringe. White fumes (TEA·HCl) may briefly form inside the flask.[1]

  • Amine Addition: Add 1.03 mL (12 mmol) of Isopropylamine dropwise over 5–10 minutes.

    • Observation: A white precipitate (Triethylammonium chloride) will begin to form immediately.[1]

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours .

  • Monitoring: Check progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

    • Starting Material (Acid Chloride): High R_f (unstable on silica, often streaks).[1]

    • Product: Moderate R_f (~0.3–0.4), UV active.[1]

    • Completion: Disappearance of the acid chloride spot.[1]

Phase 3: Workup (Extraction)
  • Quench: Dilute the reaction mixture with 20 mL of DCM and pour into a separatory funnel containing 30 mL of 1M HCl .

    • Chemistry: The HCl wash protonates unreacted isopropylamine and TEA, moving them to the aqueous layer.[1]

  • Separation: Shake vigorously and separate the layers. Collect the bottom organic layer.[1][4]

  • Base Wash: Wash the organic layer with 30 mL of Saturated NaHCO₃ .[1]

    • Chemistry: This removes any hydrolyzed 4-nitrobenzoic acid and residual HCl.[1]

  • Brine Wash: Wash with 30 mL of Saturated NaCl (Brine) to remove residual water.[1]

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 10 minutes. Filter off the solids.[1][5]

  • Concentration: Evaporate the solvent using a rotary evaporator (40°C bath, reduced pressure) to yield the crude solid.

Phase 4: Purification[1][4]
  • Recrystallization: The crude solid is typically pure enough for many applications (Yield >90%).[1] If higher purity is required:

    • Dissolve the solid in a minimum amount of boiling Ethanol .[1]

    • Slowly add water until slight turbidity persists.[1]

    • Cool to RT, then 4°C.

    • Filter the yellow needles and dry under vacuum.[1]

WorkflowStartStart: 4-Nitrobenzoyl Chloride+ DCM (0°C)AddAdd TEA & Isopropylamine(Dropwise, Exothermic)Start->AddReactStir at RT (2-3 hrs)Monitor via TLCAdd->ReactExt1Wash 1: 1M HCl(Removes Amines)React->Ext1Ext2Wash 2: Sat. NaHCO₃(Removes Acids)Ext1->Ext2DryDry (MgSO₄) & ConcentrateExt2->DryPureRecrystallize (EtOH/H₂O)Isolate ProductDry->Pure

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization Data

The purified product, N-Isopropyl-4-nitrobenzamide , presents as a pale yellow solid.[1][6][7]

PropertyExpected ValueNotes
Appearance Pale Yellow SolidCrystalline needles
Melting Point 150–152 °C [1]Distinct from acid (239°C)
Yield 90–96%High efficiency reaction
R_f Value ~0.3530% EtOAc in Hexane

Spectroscopic Data [1, 2]:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.25 (d, J=8.4 Hz, 2H, Ar-H), 7.92 (d, J=8.7 Hz, 2H, Ar-H), 6.33 (br s, 1H, NH), 4.29 (m, 1H, CH(CH₃)₂), 1.28 (d, J=6.6 Hz, 6H, CH(CH₃)₂).

  • IR (KBr): 3275 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=O amide stretch), 1520/1345 cm⁻¹ (NO₂ stretch).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is dry; use fresh bottle of acid chloride.
Oiling Out Impurities preventing crystallizationScratch glass to induce nucleation; use less solvent during recrystallization.[1]
Extra Spots on TLC Unreacted Amine or AcidEnsure thorough HCl and NaHCO₃ washes during workup.[1]
Dark Color Oxidation of AmineDistill isopropylamine if it is old/yellow before use.[1]

References

  • Royal Society of Chemistry.[1] (2017).[1][6] Supplementary Information: Synthesis of N-Isopropyl-4-nitrobenzamide (Compound 2m). Retrieved from [Link]

  • University of Hyderabad.[1] Studies on Synthesis of Achiral and Chiral Amides - Spectral Data. Retrieved from [Link]

  • PubChem.[1][8] N-Isopropyl-4-nitrobenzamide Compound Summary. Retrieved from [Link]

HPLC method for purity analysis of N-Isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Purity Analysis of N-Isopropyl-4-nitrobenzamide by High-Performance Liquid Chromatography (HPLC)

Introduction

N-Isopropyl-4-nitrobenzamide is a nitroaromatic compound of interest in various fields of chemical and pharmaceutical research. As with any synthesized compound intended for further use, particularly in drug development, the accurate determination of its purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This application note presents a robust and validated reverse-phase HPLC (RP-HPLC) method for the purity determination of N-Isopropyl-4-nitrobenzamide. The narrative explains the rationale behind the methodological choices, from column and mobile phase selection to the validation strategy, ensuring the method is not only precise and accurate but also stability-indicating. The protocols are detailed to be self-validating and are grounded in established regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Method Development Rationale: A Chemist's Perspective

The molecular structure of N-Isopropyl-4-nitrobenzamide, featuring a polar nitro group, an amide linkage, and a non-polar isopropyl group, presents a moderate polarity. This makes it an ideal candidate for RP-HPLC.

  • Column Selection: A C18 (octadecyl) stationary phase is the workhorse of RP-HPLC and was chosen for its hydrophobic character, which provides effective retention for moderately polar compounds. The selection of a modern, end-capped C18 column minimizes peak tailing that can arise from interactions with residual silanol groups on the silica support. While N-Isopropyl-4-nitrobenzamide is not extremely polar, methods for analyzing polar compounds often require careful consideration of the stationary phase to ensure adequate retention away from the solvent front.[4][5]

  • Mobile Phase Composition: An isocratic mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. The ratio is optimized to achieve an ideal retention time (typically between 3 and 10 minutes) and a good k' (retention factor), ensuring the analyte has sufficient interaction with the stationary phase for a robust separation.

  • Detector Selection: The presence of the nitrobenzene chromophore in the molecule results in strong UV absorbance. A wavelength of 254 nm was chosen as it provides a high signal-to-noise ratio for many aromatic compounds and is a standard wavelength for purity analysis.[6][7]

Experimental Protocol Workflow

The overall process from sample receipt to final purity assessment is outlined below. This workflow ensures a systematic and reproducible analysis.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample C Prepare Stock & Working Solutions A->C B Prepare Mobile Phase D System Equilibration B->D F Inject Standard & Sample Solutions C->F E System Suitability Test (SST) D->E E->F If SST Passes G Integrate Chromatograms F->G H Calculate Purity (% Area) G->H I Generate Final Report H->I

Caption: High-level workflow for HPLC purity analysis.

Materials and Methods

Reagents and Materials
  • N-Isopropyl-4-nitrobenzamide Reference Standard (>99.5% purity)

  • N-Isopropyl-4-nitrobenzamide sample for analysis

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation

An HPLC system equipped with the following components:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: Pre-mix acetonitrile and water in the specified ratio. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of N-Isopropyl-4-nitrobenzamide Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the N-Isopropyl-4-nitrobenzamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][8]

System Suitability

Before sample analysis, the system suitability is confirmed by injecting the Standard Solution in five replicates. The acceptance criteria must be met before proceeding.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity (Forced Degradation)

Forced degradation studies are essential to ensure the method is stability-indicating, meaning it can separate the main analyte from any degradation products.[9][10][11] A sample solution is subjected to stress conditions to induce degradation (target of 5-20% degradation is recommended).[10][12]

  • Acid Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of sample stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 24 hours. Prepare a solution for injection.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

G cluster_stress Forced Degradation Protocol cluster_analysis Analysis & Evaluation A N-Isopropyl-4-nitrobenzamide Sample Solution B Acid Stress (0.1 M HCl, 60°C) A->B C Base Stress (0.1 M NaOH, RT) A->C D Oxidative Stress (3% H₂O₂, RT) A->D E Thermal Stress (Solid, 105°C) A->E F Photolytic Stress (UV Light) A->F G Analyze Stressed Samples by HPLC B->G C->G D->G E->G F->G H Evaluate Peak Purity (PDA Detector) G->H I Confirm Resolution > 2 between analyte and degradants H->I

Sources

Application Note: High-Purity Isolation of N-Isopropyl-4-nitrobenzamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the purification of N-Isopropyl-4-nitrobenzamide , a common intermediate in the synthesis of pharmaceutical antiproliferative agents and local anesthetics.[1] While amide synthesis via acyl chloride coupling is chemically efficient, the resulting crude mixture often contains unreacted amine (isopropylamine), hydrolyzed acid (4-nitrobenzoic acid), and trace coupling reagents.

This guide moves beyond generic chromatography instructions, emphasizing a "Workup-First" strategy. We demonstrate that rigorous liquid-liquid extraction pre-treatment significantly reduces the burden on the silica stationary phase, preventing common issues such as peak tailing and co-elution.

Chemical Context & Challenge

Target Molecule: N-Isopropyl-4-nitrobenzamide[1][2]

  • Molecular Weight: 208.21 g/mol [2]

  • Physicochemical Profile: The molecule possesses a polar amide motif capable of hydrogen bonding with silanol groups on silica gel.[1] The 4-nitro group adds electron-withdrawing character, slightly reducing the basicity of the amide nitrogen but increasing overall polarity and UV absorptivity.

  • Key Impurities:

    • 4-Nitrobenzoic acid: Formed via hydrolysis of the starting acyl chloride.[1] Highly polar; streaks on silica.[1]

    • Isopropylamine: Unreacted starting material.[1] Basic; interacts strongly with silica (tailing).[1]

    • 4-Nitrobenzoyl chloride: Reactive starting material; hydrolyzes to acid on the column if not quenched.[1]

Pre-Purification Strategy: The "Self-Validating" Workup[1]

Chromatography should be the final polishing step, not the primary cleaning method. Relying on silica to separate large quantities of acidic or basic byproducts leads to column saturation and poor resolution.[1]

Protocol A: Reaction Quench & Extraction

Objective: Chemically remove ionizable impurities before they reach the column.

  • Quench: Dilute the reaction mixture (typically in DCM or THF) with Ethyl Acetate (EtOAc) .

    • Why: EtOAc is a safer, more environmentally friendly solvent than DCM for extractions and prevents emulsion formation.[1]

  • Acid Wash (Removal of Amine): Wash the organic phase twice with 1M HCl .[1]

    • Mechanism:[1][3] Protonates unreacted isopropylamine (

      
      ) into the water-soluble ammonium salt.[1]
      
  • Base Wash (Removal of Acid): Wash the organic phase twice with Saturated NaHCO₃ .[1]

    • Mechanism:[1][3] Deprotonates 4-nitrobenzoic acid (

      
      ) into the water-soluble sodium benzoate.[1]
      
    • Expert Tip: Use saturated brine as a final wash to remove residual water, then dry over anhydrous Na₂SO₄.[1]

Method Development: Thin Layer Chromatography (TLC)[4]

Before scaling to a flash column, retention factors (


) must be optimized.[1]
  • Stationary Phase: Silica Gel 60

    
    
    
  • Detection: UV absorption at 254 nm (Strong absorbance due to nitro-aromatic conjugation).[1]

  • Mobile Phase Screening:

    • 100% Hexane:

      
       (Too non-polar)
      
    • 50% EtOAc / 50% Hexane:

      
       (Elutes too fast)[1]
      
    • 30% EtOAc / 70% Hexane:

      
       (Target Range )[1]
      

Visualization of Logic:

TLC_Optimization Start Crude Sample Screen1 Screen 10% EtOAc Start->Screen1 Check1 Rf < 0.1? Screen1->Check1 Screen2 Screen 30% EtOAc Check1->Screen2 Yes (Too slow) Check2 Rf = 0.3 - 0.4? Screen2->Check2 Screen3 Screen 50% EtOAc Check2->Screen3 No (Still too slow) Final Lock Method Check2->Final Yes (Ideal) Screen3->Final

Figure 1: Decision tree for optimizing TLC mobile phase conditions.

Flash Chromatography Protocol[4][5][6][7]

Column Selection

For a standard synthesis scale (100 mg - 2 g), use a pre-packed silica cartridge.[1]

  • Stationary Phase: Irregular Silica, 40–63 µm, 60 Å pore size.[1]

  • Loading Ratio: 1:20 to 1:50 (Sample:Silica mass).

    • Example: For 1.0 g of crude amide, use a 25 g or 40 g cartridge.[1]

Sample Loading (Critical Step)

Due to the moderate polarity and potential crystallization of nitrobenzamides, Solid Loading is superior to liquid loading.

  • Dissolve crude solid in minimum DCM.[1][4]

  • Add silica gel (approx.[1] 2x mass of sample).

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Load powder into a solid load cartridge (or pre-column).[1]

    • Benefit: Eliminates solvent effects that cause band broadening at the top of the column.

Gradient Elution Profile

Run at a flow rate optimized for the column diameter (e.g., 25–40 mL/min for a 40g column).

SegmentCV (Column Volumes)% Ethyl Acetate (in Hexane)Purpose
Equilibration 3 CV5%Wet column, stabilize baseline.[1]
Isocratic Hold 2 CV5%Elute very non-polar impurities.[1]
Linear Gradient 10 CV5%

40%
Elute target amide (Target

).
Flush 3 CV100%Elute highly polar residues/polymers.[1]
Fraction Collection & Analysis[1]
  • Monitor UV at 254 nm and 280 nm .

  • Collect fractions when absorbance rises above threshold (e.g., 10 mAU).[1]

  • Spot check fractions on TLC.[1] The target amide will be the major spot with strong UV absorbance.[1]

  • Pool pure fractions and evaporate.[1]

Expert Insights & Troubleshooting

Scenario: "The compound is streaking."
  • Cause: Residual acid (4-nitrobenzoic acid) or very high mass loading.[1]

  • Fix: If the workup was skipped, add 0.1% Acetic Acid to the mobile phase. This keeps the acidic impurity protonated and moving, or suppresses silanol ionization. However, for amides, a neutral system is usually sufficient if the sample is clean.

Scenario: "I see a ghost peak later in the run."
  • Cause: Hydrolysis of residual 4-nitrobenzoyl chloride on the column.[1]

  • Fix: Ensure the reaction was fully quenched with water/bicarbonate before purification.

Scenario: "Low Recovery / Irreversible Adsorption."[1]
  • Cause: Nitro groups can be highly adsorptive on active silica.[1]

  • Fix: Switch to a DCM/Methanol system (0-5% MeOH in DCM). Methanol is more protic and can disrupt strong H-bonds between the amide/nitro group and the silica surface.

Process Workflow Diagram

Purification_Workflow Reaction Crude Reaction Mixture (Amide + Amine + Acid Chloride) Quench Quench & Dilute (EtOAc) Reaction->Quench AcidWash Acid Wash (1M HCl) Removes Isopropylamine Quench->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes 4-Nitrobenzoic Acid AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry SolidLoad Solid Load on Silica Dry->SolidLoad Flash Flash Chromatography Hex/EtOAc Gradient (5-40%) SolidLoad->Flash Pure Pure N-Isopropyl-4-nitrobenzamide Flash->Pure

Figure 2: End-to-end purification workflow emphasizing the critical liquid-liquid extraction steps.[1]

References

  • PubChem. N-Isopropyl-4-nitrobenzamide (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Biotage. Flash Chromatography Mobile Phase Selection Guide. (General reference for amide purification strategies). Available at: [Link]

  • Organic Chemistry Portal. Amide Synthesis and Purification. (General reference for amide coupling byproducts). Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text on Flash Chromatography). Available at: [Link][1]

Sources

Application Note: A Stability-Indicating HPLC Method for the Determination of N-Isopropyl-4-nitrobenzamide and Its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Isopropyl-4-nitrobenzamide is a nitroaromatic compound with potential applications in pharmaceutical and chemical industries. To ensure the quality, safety, and efficacy of any drug substance or product containing this molecule, it is imperative to develop a validated analytical method that can accurately quantify the parent compound in the presence of its degradation products.[1] Such a method is termed "stability-indicating" and is a critical requirement for regulatory submissions.[1][2] This application note provides a comprehensive guide to developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for N-Isopropyl-4-nitrobenzamide.

The development of a stability-indicating method necessitates a thorough understanding of the molecule's potential degradation pathways under various stress conditions.[2] For N-Isopropyl-4-nitrobenzamide, two primary degradation routes are anticipated: hydrolysis of the N-isopropyl amide linkage and reduction of the 4-nitro group. Amide hydrolysis, which can be catalyzed by both acidic and basic conditions, would yield 4-nitrobenzoic acid and isopropylamine.[3][4][5][6] The nitroaromatic moiety is susceptible to reduction, which can lead to the formation of 4-nitroso, 4-hydroxylamino, and ultimately 4-amino-N-isopropylbenzamide derivatives.[7][8]

This document outlines a systematic approach to method development, including forced degradation studies to generate potential degradation products and subsequent optimization of chromatographic conditions to achieve adequate separation. Furthermore, a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines is presented to ensure the method is fit for its intended purpose.[9][10][11][12]

Predicted Degradation Pathways

A foundational aspect of developing a stability-indicating method is the prediction of potential degradation products. Based on the chemical structure of N-Isopropyl-4-nitrobenzamide, the following primary degradation pathways are hypothesized:

  • Hydrolytic Degradation (Acidic and Basic): Cleavage of the amide bond is a common degradation pathway for amide-containing compounds.[3][4][5] Under acidic or basic conditions, N-Isopropyl-4-nitrobenzamide is expected to hydrolyze to 4-nitrobenzoic acid and isopropylamine.

  • Reductive Degradation: The nitro group is susceptible to reduction, which can occur under certain stress conditions. This can lead to a cascade of products, with the final and most stable being the corresponding amine, 4-amino-N-isopropylbenzamide.[7][8]

  • Oxidative Degradation: Nitroaromatic compounds are generally resistant to oxidation due to the electron-withdrawing nature of the nitro group.[13] However, under harsh oxidative conditions, degradation may occur, potentially leading to ring opening or other complex reaction products.

  • Photolytic and Thermal Degradation: Exposure to light and heat can induce a variety of reactions. For nitroaromatic compounds, photolytic stress can promote reduction of the nitro group or other radical-mediated reactions. Thermal stress can accelerate hydrolysis and other degradation processes.

Materials and Methods

Reagents and Standards
  • N-Isopropyl-4-nitrobenzamide reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector is recommended. The PDA detector is crucial for assessing peak purity by comparing UV spectra across a single peak.[1][14][15][16][17]

Table 1: Optimized HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention and separation for moderately non-polar compounds like N-Isopropyl-4-nitrobenzamide and its expected degradation products.[4][13]
Mobile Phase A 0.1% Formic acid in WaterFormic acid helps to control the pH of the mobile phase, which can improve peak shape and reproducibility, especially for acidic or basic analytes.[3][6]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[3][4]
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 30% B; 20-25 min: 30% BA gradient elution is necessary to separate the parent compound from its more polar (e.g., 4-nitrobenzoic acid) and potentially less polar degradation products within a reasonable runtime.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 274 nmThis wavelength should be selected based on the UV spectrum of N-Isopropyl-4-nitrobenzamide to maximize sensitivity. A PDA detector will allow for monitoring across a range of wavelengths.
PDA Spectral Range 200-400 nmA wide spectral range allows for the comprehensive analysis of the parent compound and all potential degradation products, which may have different UV maxima.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate the degradation products needed to demonstrate the specificity of the HPLC method.[2] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution: Prepare a stock solution of N-Isopropyl-4-nitrobenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Heat the solution at 80°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1 M NaOH.

  • Dilute with mobile phase to a final concentration of approximately 100 µg/mL.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Heat the solution at 80°C for 8 hours.

  • Cool the solution to room temperature and neutralize with 1 M HCl.

  • Dilute with mobile phase to a final concentration of approximately 100 µg/mL.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute with mobile phase to a final concentration of approximately 100 µg/mL.

5. Thermal Degradation:

  • Place a solid sample of N-Isopropyl-4-nitrobenzamide in a hot air oven at 105°C for 48 hours.

  • Dissolve the stressed sample in the mobile phase to a concentration of approximately 100 µg/mL.

6. Photolytic Degradation:

  • Expose a solution of N-Isopropyl-4-nitrobenzamide (100 µg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze the solution directly.

7. Control Sample:

  • Prepare a solution of N-Isopropyl-4-nitrobenzamide at the same concentration as the stressed samples without subjecting it to any stress conditions.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11][12] The following validation parameters should be assessed:

1. System Suitability: Before each validation run, inject a standard solution of N-Isopropyl-4-nitrobenzamide (e.g., 100 µg/mL) six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%

These tests verify that the chromatographic system is performing adequately on the day of analysis.[2][18][19][20][21]

2. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Inject the solutions from the forced degradation studies.

  • Assess the resolution between the peak for N-Isopropyl-4-nitrobenzamide and any degradation product peaks. The resolution should be ≥ 1.5.

  • Perform peak purity analysis using the PDA detector for the N-Isopropyl-4-nitrobenzamide peak in the chromatograms of the stressed samples to demonstrate that it is free from co-eluting peaks.[1][14][15][16][17]

3. Linearity and Range:

  • Prepare a series of at least five concentrations of N-Isopropyl-4-nitrobenzamide reference standard over a range of 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999. The y-intercept should be insignificant.

4. Accuracy:

  • Perform the analysis on at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).

  • At each level, prepare three replicate samples.

  • Calculate the percentage recovery at each concentration. The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of N-Isopropyl-4-nitrobenzamide at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (standard deviation of the intercept / slope)

    • LOQ = 10 × (standard deviation of the intercept / slope)

  • Alternatively, determine LOD and LOQ based on the signal-to-noise ratio (S/N), where LOD corresponds to an S/N of 3:1 and LOQ corresponds to an S/N of 10:1.

7. Robustness:

  • Intentionally vary critical method parameters to assess the method's reliability during normal use.

  • Suggested variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic component)

    • pH of the aqueous mobile phase (± 0.2 units)

  • The system suitability parameters should be met under all varied conditions.

Visualization of Workflows

Stability_Indicating_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) A Literature Review & Analyte Characterization B Predict Degradation Pathways A->B C Initial HPLC Method Screening B->C D Forced Degradation Studies C->D E HPLC Method Optimization D->E Analyze Stressed Samples F Finalized Analytical Method E->F Achieve Separation G System Suitability F->G H Specificity G->H I Linearity & Range H->I J Accuracy I->J K Precision J->K L LOD & LOQ K->L M Robustness L->M

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Forced_Degradation_Workflow Start N-Isopropyl-4-nitrobenzamide Stock Solution Acid Acid Hydrolysis (1M HCl, 80°C) Start->Acid Base Base Hydrolysis (1M NaOH, 80°C) Start->Base Oxidative Oxidative Stress (30% H2O2, RT) Start->Oxidative Thermal Thermal Stress (Solid, 105°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis HPLC Analysis (Assess Degradation) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Sources

Application Note: In Vitro Characterization of N-Isopropyl-4-nitrobenzamide (N-IPNB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-Isopropyl-4-nitrobenzamide (N-IPNB) is more than a synthetic intermediate; it represents a privileged scaffold in medicinal chemistry known as the nitrobenzamide .[1] This structural class is historically significant for two distinct biological mechanisms:

  • Antimicrobial Activity (DprE1 Inhibition): Nitrobenzamides are structural analogs of known inhibitors of Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), a critical cell wall synthesis enzyme in Mycobacterium tuberculosis.[1]

  • Bioreductive Activation: The para-nitro group serves as a "warhead."[1][2] Under hypoxic conditions or in the presence of specific bacterial nitroreductases, it is reduced to reactive nitroso/hydroxylamine species, which can form covalent adducts with cellular targets.[1]

This guide provides a rigorous, self-validating in vitro screening cascade to characterize N-IPNB, moving from physicochemical stability to target engagement and mammalian safety.[1]

Screening Workflow Visualization

The following logic flow ensures that artifacts (solubility issues, non-specific toxicity) are ruled out before costly mechanistic studies are performed.

ScreeningCascade Start Compound: N-Isopropyl-4-nitrobenzamide QC Module 1: Physicochemical QC (Solubility & DMSO Stability) Start->QC 10 mM Stock Primary Module 2: Primary Screen (Antimicrobial MIC / DprE1) QC->Primary Pass (>50 µM Soluble) Decision Lead Optimization / Go-No Go QC->Decision Fail (Precipitation) MOA Module 3: Mechanism of Action (Nitroreductase Activation) Primary->MOA Active (MIC < 10 µM) Primary->Decision Inactive Safety Module 4: Safety Counter-Screen (Mammalian Cytotoxicity) MOA->Safety Confirmed Activation Safety->Decision Selectivity Index > 10

Figure 1: Critical path for N-IPNB characterization. The workflow prioritizes solubility to prevent false negatives in downstream enzymatic assays.

Module 1: Physicochemical Quality Control

Before biological testing, the solubility limit of N-IPNB must be established.[1] Nitro-aromatics can form micro-precipitates in aqueous media, leading to light scattering artifacts in optical density (OD) assays.[1]

Protocol: Kinetic Solubility via Nephelometry
  • Rationale: Visual inspection is insufficient.[1] Laser nephelometry detects sub-visible precipitation.[1]

  • Reagents: PBS (pH 7.4), DMSO (LC-MS Grade).

Steps:

  • Prepare a 20 mM stock solution of N-IPNB in 100% DMSO. Sonicate for 5 minutes to ensure complete dissolution.

  • Perform serial dilutions in DMSO to generate a 100x master plate.

  • Transfer 2 µL of master stock into 198 µL of PBS (1% final DMSO) in a clear-bottom 96-well plate.

  • Incubate for 2 hours at room temperature (RT) with shaking (300 rpm).

  • Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).[1]

  • Pass Criteria: Absorbance/Scattering < 2x background (PBS only) at target screening concentration (typically 50 µM).[1]

Module 2: Primary Antimicrobial Screen (DprE1 Surrogate)

Given the structural homology of N-IPNB to anti-tubercular nitrobenzamides, the primary screen should utilize a mycobacterial surrogate (e.g., M. smegmatis) or a direct enzymatic assay if DprE1 is available.

Protocol: Resazurin Microtiter Assay (REMA)
  • Rationale: Resazurin (Alamar Blue) is a redox indicator.[1] Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.[1] This is superior to OD600 for nitro-compounds, which are often colored.[1]

Materials:

  • Organism: Mycobacterium smegmatis mc²155 (BSL-2 safe surrogate for M. tuberculosis).[1]

  • Media: Middlebrook 7H9 broth + 10% OADC enrichment.

  • Reagent: Resazurin sodium salt (0.01% w/v in water).[1]

Procedure:

  • Culture Prep: Grow M. smegmatis to mid-log phase (OD600 ~0.6). Dilute to ~1x10⁵ CFU/mL.[1]

  • Plate Setup: Add 50 µL of media to columns 2-12 of a 96-well black plate.

  • Compound Addition: Add 100 µL of 2x N-IPNB (starting at 100 µM) to column 1. Perform 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of bacterial suspension to all wells. Final volume 100 µL.

  • Incubation: 37°C for 48 hours.

  • Development: Add 10 µL Resazurin solution. Incubate 4-6 hours.

  • Readout: Fluorescence Excitation 530 nm / Emission 590 nm.[1]

Data Analysis: Calculate MIC using the Gompertz equation for non-linear regression.



Module 3: Mechanism of Action (Nitroreductase Activation)

N-IPNB is likely a prodrug .[1] Its activity often depends on the reduction of the -NO₂ group to a hydroxylamine (-NHOH) by bacterial nitroreductases (NTR).[1]

Protocol: In Vitro NTR Coupling Assay
  • Rationale: To confirm if N-IPNB is a substrate for nitroreductases (e.g., E. coli NfsA/NfsB or Mycobacterial Ddn).[1]

  • Detection: Consumption of the cofactor NADPH (measured at 340 nm).

Reagents:

  • Recombinant Nitroreductase (commercially available or purified).[1]

  • NADPH (100 µM final).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.5.[1]

Procedure:

  • Prepare reaction mix: Buffer + 100 µM NADPH + 50 µM N-IPNB.[1]

  • Initiate reaction by adding 1 µg/mL Nitroreductase enzyme.[1]

  • Kinetic Read: Measure Absorbance at 340 nm every 30 seconds for 20 minutes.

  • Control: Reaction without enzyme (to check for spontaneous hydrolysis) and reaction without compound (to check for NADPH oxidase activity).

Visualizing the Pathway:

MOA_Pathway Prodrug N-IPNB (NO2 Group) Intermediate Nitroso (-NO) Prodrug->Intermediate 2e- Reduction Enzyme Nitroreductase (NADH -> NAD+) Enzyme->Prodrug Active Hydroxylamine (-NHOH) Intermediate->Active 2e- Reduction Target Target Adduct (DprE1 Cys387) Active->Target Covalent Binding

Figure 2: Bioreductive activation pathway.[1] The nitro group is reduced to hydroxylamine, which facilitates covalent suicide inhibition of the target enzyme.

Module 4: Safety & Selectivity (Mammalian Cytotoxicity)

Nitro-compounds can be toxic to mammalian cells if they induce oxidative stress or are reduced by mammalian liver enzymes.[1]

Protocol: HepG2 Cytotoxicity (Normoxia vs. Hypoxia)
  • Rationale: Testing in hypoxia is critical.[1] Some nitro-compounds are "hypoxia-activated prodrugs" (HAPs).[1] If N-IPNB is non-toxic in normoxia but toxic in hypoxia, it may have oncology applications but poses safety risks for infectious disease therapy.[1]

Steps:

  • Seeding: Seed HepG2 cells (human liver carcinoma) at 5,000 cells/well in two 96-well plates.

  • Treatment: Treat with N-IPNB (0.1 µM – 100 µM).[1]

  • Conditions:

    • Plate A: Incubate in standard incubator (21% O₂).[1]

    • Plate B: Incubate in Hypoxic Chamber (0.1% O₂).[1]

  • Duration: 72 hours.

  • Readout: CellTiter-Glo (ATP luminescence).

Interpretation Table:

ConditionIC₅₀ ResultInterpretation
Normoxia > 50 µMLow general toxicity (Good).[1]
Normoxia < 10 µMHigh general toxicity (Fail).[1]
Hypoxia << NormoxiaHypoxia-selective cytotoxicity (Potential Oncology Lead).[1]
Hypoxia ≈ NormoxiaNo hypoxia selectivity.[1]

References

  • Christophe, T., et al. (2009).[1] High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors.[1] PLoS Pathogens. Link

  • Manjunatha, U. H., et al. (2006).[1] Identification of a Nitroimidazo-oxazine-specific Protein Involved in PA-824 Resistance in Mycobacterium tuberculosis.[1] Proceedings of the National Academy of Sciences. Link

  • Tereshchenko, A., et al. (2021).[1] 1,3-Benzothiazin-4-one Derivatives as Efficient Antitubercular Agents.[1][3][4] Scientific Reports.[1] Link

  • PubChem Compound Summary. (2024). N-Isopropyl-4-nitrobenzamide (CID 347926).[1] National Library of Medicine.[1][5] Link

  • Palomino, J. C., et al. (2002).[1] Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.[1] Antimicrobial Agents and Chemotherapy.[1] Link

Sources

Application Note: Mechanistic Profiling of N-Isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Dual-Nature of the Scaffold

N-Isopropyl-4-nitrobenzamide (CAS: 38681-76-4) represents a chemical scaffold with a dualistic pharmacological profile. Its structure integrates a benzamide core —a classic pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition—with a para-nitro group , a "bioreductive warhead" often targeted by bacterial or hypoxic mammalian nitroreductases (NTRs).

Researchers characterizing this compound typically face two critical questions:

  • Inhibition Potential: Does the N-substitution (isopropyl) retain the PARP-inhibitory activity characteristic of the parent benzamide, or does it sterically hinder the nicotinamide-binding pocket?

  • Bioactivation/Liability: Is the compound a substrate for type I (oxygen-insensitive) or type II (oxygen-sensitive) nitroreductases, leading to the formation of cytotoxic hydroxylamines?

This Application Note provides a rigorous, self-validating protocol to answer these questions. We utilize a PARP1 Chemiluminescent Inhibition Assay to determine IC50 values and a Nitroreductase (NTR) Kinetic Assay to profile metabolic activation.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism against PARP1 and the parallel bioactivation pathway by NTR.

G Compound N-Isopropyl-4-nitrobenzamide PARP PARP1 Enzyme (DNA Repair) Compound->PARP Competitive Binding NTR Nitroreductase (Bacterial/Hypoxic) Compound->NTR Substrate Entry Complex Enzyme-Inhibitor Complex PARP->Complex Inhibition DNA_Repair Poly(ADP-ribosyl)ation (DNA Repair) PARP->DNA_Repair Catalysis NAD NAD+ (Substrate) NAD->PARP Native Binding Hydroxylamine Hydroxylamine Derivative NTR->Hydroxylamine 2e- Reduction (NADH dependent) Complex->DNA_Repair Blocked

Figure 1: Dual mechanistic pathways. The compound acts as a competitive inhibitor at the PARP1 catalytic site (top) and a substrate for Nitroreductase-mediated reduction (bottom).

Experimental Protocols

Protocol A: PARP1 Competitive Inhibition Assay

Objective: Determine the IC50 of N-Isopropyl-4-nitrobenzamide against human PARP1. Rationale: Benzamides mimic the nicotinamide moiety of NAD+.[1][2] This assay measures the reduction in poly(ADP-ribose) (PAR) chain formation on histone-coated plates.

Materials Required
  • Enzyme: Recombinant Human PARP1 (High Specific Activity).

  • Substrate: Biotinylated NAD+ (25 µM final).

  • Target: Histone H1 or H3 coated 96-well strip plates.

  • Detection: Streptavidin-HRP conjugate + Chemiluminescent Substrate (ECL).

  • Compound Stock: 100 mM N-Isopropyl-4-nitrobenzamide in DMSO.

Step-by-Step Methodology
  • Preparation of Assay Buffer:

    • Mix 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

    • Note: DTT must be fresh to prevent enzyme oxidation.

  • Compound Dilution (Serial):

    • Prepare a 3-fold serial dilution of the compound in DMSO, starting at 1 mM (Final assay concentration range: 100 µM to 0.5 nM).

    • Control 1 (Max Signal): DMSO only (0% Inhibition).

    • Control 2 (Min Signal): Known PARP inhibitor (e.g., Olaparib or 3-Aminobenzamide) at 10 µM.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 25 µL of Assay Buffer containing 0.5 Units of PARP1 to each well.

    • Add 5 µL of the diluted compound.

    • Incubate for 15 minutes at Room Temperature (RT) .

    • Causality: This allows the benzamide core to equilibrate within the nicotinamide-binding pocket before competing with NAD+.

  • Reaction Initiation:

    • Add 20 µL of PARP Cocktail (10 µg/mL Activated DNA + 25 µM Biotin-NAD+) to start the reaction.

    • Incubate for 60 minutes at RT .

  • Detection:

    • Wash wells 3x with PBS-T (PBS + 0.05% Tween-20).

    • Add 50 µL Streptavidin-HRP (1:1000 in blocking buffer). Incubate 30 min.

    • Wash 3x with PBS-T.

    • Add 100 µL ECL substrate and read Luminescence immediately.

Data Processing (Table 1)
ParameterFormula/MethodAcceptance Criteria
Signal-to-Background ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

> 5.0
Z' Factor $1 - (3(\sigma{Max} + \sigma_{Min}) /\mu_{Max} - \mu_{Min}
IC50 Calculation 4-Parameter Logistic Regression (4PL)

Protocol B: Bacterial Nitroreductase (NTR) Kinetic Assay

Objective: Assess if the compound is a substrate for NTR (bioactivation potential). Rationale: The 4-nitro group is prone to enzymatic reduction. This assay monitors the oxidation of NADH (cofactor) at 340 nm as the nitro group is reduced to a hydroxylamine/amine.

Materials Required
  • Enzyme: Purified E. coli Nitroreductase (Type I) or S9 liver fraction (for mammalian metabolic stability).

  • Cofactor: NADH (200 µM final).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Step-by-Step Methodology
  • Baseline Setup:

    • In a UV-transparent 96-well plate, add 180 µL of Phosphate Buffer.

    • Add 10 µL of N-Isopropyl-4-nitrobenzamide (Final conc: 50 µM).

  • Cofactor Addition:

    • Add 5 µL NADH stock (Final conc: 200 µM).

    • Check: Read Absorbance at 340 nm. It should be stable (~1.2 OD).

  • Enzyme Initiation:

    • Add 5 µL of NTR enzyme solution (1 µg/mL final).

    • Immediately begin kinetic reading.

  • Kinetic Monitoring:

    • Mode: Kinetic Absorbance (OD340).

    • Interval: Every 30 seconds for 20 minutes.

    • Temperature: 37°C.

  • Controls:

    • No Substrate Control: Buffer + NADH + Enzyme (measures background NADH oxidation).

    • No Enzyme Control: Buffer + NADH + Compound (measures chemical stability).

Interpretation
  • Decrease in OD340: Indicates NADH consumption, confirming the compound is a substrate.

  • Rate Calculation: Calculate the slope (ΔOD/min) from the linear portion of the curve.

  • Specific Activity:

    
    , where 6.22 is the extinction coefficient of NADH.
    

Expected Results & Troubleshooting

Structure-Activity Relationship (SAR) Context

While 4-nitrobenzamide is a known weak PARP inhibitor, the N-isopropyl substitution may reduce potency compared to the primary amide.

  • High Potency (IC50 < 1 µM): Suggests the isopropyl group fits into a hydrophobic sub-pocket (unlikely for standard PARP1, but possible for PARP2/3).

  • Low Potency (IC50 > 50 µM): Confirms that the primary amide protons are essential for hydrogen bonding with Gly863 in the PARP active site.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background (Protocol A) Incomplete washing of Streptavidin-HRP.Increase wash steps to 5x; use fresh Tween-20.
No Inhibition observed Compound precipitation.Check solubility in assay buffer. Limit DMSO to <1%.
Rapid OD340 Drop (Protocol B) "Futile Cycling" of nitro group.Common with oxygen-sensitive NTRs. Perform assay under Nitrogen if testing Type II NTRs.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Benzamide-Based PARP Inhibitors: A Guide for Researchers. Retrieved from

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from

  • Curtin, N. J., & Szabo, C. (2020).[3] Poly(ADP-ribose) polymerase inhibition: past, present and future. Nature Reviews Drug Discovery, 19(10), 711–736. Retrieved from

  • Purnell, M. R., & Whish, W. J. (1980).[4] Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. (Foundational text on benzamide inhibition).

  • Preiss, J., et al. (1971).[2] Inhibition of Poly(ADP-ribose) Polymerase by Benzamides. (Classic mechanistic reference).

Sources

Technical Guide: Preparation and Handling of N-Isopropyl-4-nitrobenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Isopropyl-4-nitrobenzamide is a hydrophobic small molecule often utilized as a synthesis intermediate or a bioactive probe in neurodegenerative research and amide hydrolysis studies. Its structure—comprising a nitro-aromatic ring coupled with an isopropyl amide—imparts significant lipophilicity.

The primary failure mode in experiments involving this compound is solvent shock precipitation . When a high-concentration organic stock is introduced too rapidly into an aqueous buffer, the compound "crashes out" of solution, leading to silent experimental errors (e.g., lower effective dose, false negatives) or physical artifacts (aggregates affecting optical density).

This guide provides a standardized protocol for solubilization, storage, and aqueous dilution, ensuring maximum bioavailability and reproducibility.

Physicochemical Properties Table[2][3]
PropertyValueNotes
Compound Name N-Isopropyl-4-nitrobenzamide
CAS Number 38681-76-4
Molecular Weight 208.21 g/mol Critical for Molarity calculations.[1]
Solubility (Water) Low / Insoluble< 1 mg/mL (Predicted).
Solubility (DMSO) HighRecommended primary solvent (> 50 mM).
Solubility (Ethanol) ModerateViable alternative, but more volatile than DMSO.
Appearance Pale yellow solidNitro groups often impart yellow coloration.

Primary Stock Solution Preparation (Master Stock)

Objective: Create a stable, high-concentration "Master Stock" (typically 10 mM to 50 mM) in anhydrous DMSO.

Materials Required[2][4][5][6][7][8]
  • N-Isopropyl-4-nitrobenzamide (Solid)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, Cell Culture Grade)

  • Vortex mixer

  • Amber glass vials (Borosilicate) – Avoid polystyrene plastics which DMSO can degrade.

Protocol: Preparing 10 mL of 50 mM Stock
  • Calculate Mass: To prepare 10 mL of a 50 mM solution:

    
    
    
    
    
  • Weighing: Weigh approximately 104.1 mg of the powder into a tared amber glass vial. Record the exact mass.

    • Correction Factor: If you weigh 105.0 mg, adjust the volume of DMSO added:

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Technique: Add DMSO in two steps. Add 50% of the volume, vortex vigorously for 30 seconds to dissolve clumps, then add the remaining 50% and vortex again.

    • Visual Check: The solution should be clear and yellow. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Do not store the entire 10 mL in one bottle. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), causing compound degradation or precipitation.

    • Dispense into 50–100 µL aliquots in polypropylene microcentrifuge tubes (DMSO-compatible).

    • Store at -20°C (stable for 6–12 months) or -80°C (long term).

Working Solution Strategy (Aqueous Dilution)

The Critical Step: Diluting hydrophobic stocks into aqueous media (PBS, Cell Culture Media) requires overcoming the "solubility cliff."

The "1% Rule"

For most biological assays, the final DMSO concentration should remain below 1% (v/v) , and ideally below 0.1% for sensitive cell lines (e.g., primary neurons), to avoid solvent toxicity.

Serial Dilution Workflow (Visualized)

The following diagram illustrates the correct path from solid powder to the final assay well, utilizing an "Intermediate Dilution" step to prevent precipitation shock.

StockPreparation cluster_storage Storage Phase Powder Solid Compound (N-Isopropyl-4-nitrobenzamide) MasterStock Master Stock (50 mM in DMSO) Powder->MasterStock Dissolve DMSO Anhydrous DMSO DMSO->MasterStock Aliquot Single-Use Aliquots (-20°C Storage) MasterStock->Aliquot Split Intermediate Intermediate Dilution (500 µM in Media/Buffer) *Vortex Immediately* Aliquot->Intermediate Step 1: 1:100 Dilution FinalWell Final Assay Well (1 - 10 µM) < 0.1% DMSO Intermediate->FinalWell Step 2: Dilute to Target

Figure 1: Two-step dilution workflow to minimize precipitation risk. Direct dilution from 50 mM to 1 µM often causes precipitation due to the massive solvent shift.

Protocol: Preparing a 10 µM Working Solution (Example)

Goal: 10 mL of 10 µM solution in Cell Culture Media (Final DMSO: 0.02%).

  • Thaw: Remove one 50 mM aliquot from the freezer. Thaw at room temperature. Vortex to ensure homogeneity (DMSO freezes as crystals; gradients can form).

  • Intermediate Dilution (500 µM):

    • Add 10 µL of 50 mM Stock into 990 µL of Media.

    • Crucial: Pipette the stock directly into the liquid while vortexing or swirling. Do not let the drop sit on the plastic wall.

  • Final Dilution (10 µM):

    • Add 200 µL of the 500 µM Intermediate to 9.8 mL of Media.

    • Mix by inversion.

  • Vehicle Control:

    • Prepare a matching control using pure DMSO following the exact same volumes to account for any solvent effects.

Troubleshooting & Stability

Common Issues
SymptomCauseSolution
Precipitation (Cloudiness) Stock added too fast or too concentrated.Use the "Intermediate Dilution" method. Sonicate the working solution (mildly) if stable.
Compound Degradation DMSO absorbed water (hygroscopic).Use anhydrous DMSO.[2] Store aliquots in a desiccator or with silica gel packs at -20°C.
Inconsistent Bio-data Stock concentration drift.DMSO is volatile. If a vial is opened frequently, evaporation increases concentration. Use single-use aliquots.
Stability Check

N-Isopropyl-4-nitrobenzamide contains an amide bond. While generally stable, avoid extreme pH (< 3 or > 10) in the working solution for prolonged periods to prevent hydrolysis of the amide bond into 4-nitrobenzoic acid and isopropylamine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347926, N-Isopropyl-4-nitrobenzamide. Retrieved January 30, 2026 from [Link]

  • Li, Z., et al. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents.[3] Journal of Chemical & Engineering Data. (Provides solubility hierarchy for nitrobenzamide analogs: DMSO > Ethanol > Water). Retrieved from [Link]

  • Washington State University IACUC. Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO). (Safety and toxicity limits for DMSO in biological systems).[4] Retrieved from [Link]

Sources

Experimental workflow for screening N-Isopropyl-4-nitrobenzamide bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Workflow for Screening N-Isopropyl-4-nitrobenzamide Bioactivity Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery of novel bioactive compounds is a cornerstone of therapeutic innovation. The benzamide scaffold is a privileged structure in medicinal chemistry, and the addition of a nitro group can significantly modulate a compound's physicochemical properties and biological activity.[1] The nitro group's strong electron-withdrawing nature can enhance interactions with biological targets and may even act as a bioreductive "warhead" in hypoxic environments, such as those found in solid tumors.[1] This document provides a comprehensive, multi-phased experimental workflow designed to systematically screen and characterize the bioactivity of N-Isopropyl-4-nitrobenzamide, a compound featuring this promising chemical arrangement. The workflow progresses from broad primary screening to detailed mechanism of action studies, ensuring a robust and logically sequenced investigation.

Introduction: The Rationale for Screening N-Isopropyl-4-nitrobenzamide

N-Isopropyl-4-nitrobenzamide belongs to the nitrobenzamide class of compounds. The core structure combines a benzamide group, common in many pharmaceuticals, with a nitro functional group (-NO2). Nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This diverse potential stems from the unique electronic and structural contributions of the nitro group.

The primary goal of this workflow is to cast a wide net to identify potential therapeutic applications for N-Isopropyl-4-nitrobenzamide and then systematically narrow the focus to understand its specific biological effects and mechanism of action (MoA). This structured approach is crucial for efficiently advancing a compound through the early stages of the drug discovery pipeline.[3]

Guiding Principles of the Workflow:
  • Hierarchical Progression: The workflow is designed as a funnel, starting with high-throughput primary screens to identify any "hit" activity.[4] Subsequent phases confirm these hits and delve deeper into the underlying pharmacology.

  • Self-Validating Protocols: Each experimental protocol is designed with a complete set of controls (negative, positive, and vehicle) to ensure the data is interpretable and trustworthy. The response to a test compound is only meaningful when compared to well-defined controls.[5][6]

  • Causality-Driven Decisions: The choice of each assay is dictated by the results of the previous stage. For example, a positive hit in a cytotoxicity screen logically leads to assays that differentiate between apoptosis and necrosis.

Overall Experimental Workflow

The screening process is divided into three distinct phases, moving from broad, high-throughput assays to specific, low-throughput mechanistic studies.

G cluster_0 Phase 1: Primary Screening (Hit Identification) cluster_1 Phase 2: Secondary Screening (Hit Validation & Dose-Response) cluster_2 Phase 3: Mechanism of Action (MoA) Elucidation P1_Cytotoxicity Initial Cytotoxicity Screen (Cancer & Normal Cell Lines) P2_DoseResponse Dose-Response & IC50 Determination P1_Cytotoxicity->P2_DoseResponse If Cytotoxic Hit P1_Antimicrobial Antimicrobial Screen (Gram+/Gram- Bacteria & Fungi) P1_Antimicrobial->P2_DoseResponse If Antimicrobial Hit (MIC Determination) P2_Selectivity Selectivity Index Calculation (Cancer vs. Normal Cells) P2_DoseResponse->P2_Selectivity P3_Apoptosis Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI, Caspase Activity) P2_Selectivity->P3_Apoptosis If Selective Cytotoxicity P3_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) P3_Apoptosis->P3_CellCycle P3_Target Pathway/Target Deconvolution (e.g., Western Blot, Kinase Profiling) P3_CellCycle->P3_Target

Caption: High-level experimental workflow for screening N-Isopropyl-4-nitrobenzamide.

Phase 1: Primary Screening Protocols

The objective of this phase is to rapidly assess whether N-Isopropyl-4-nitrobenzamide exhibits any broad biological activity at a single, high concentration.

Protocol 3.1: Compound Preparation

A consistent and well-characterized compound stock is the foundation of any screening experiment.

  • Solvent Selection: Due to its organic structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Perform a solubility test to determine the maximum soluble concentration.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% cell culture-grade DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare working dilutions in the appropriate cell culture medium or broth. Crucially, ensure the final DMSO concentration in the assay does not exceed a non-toxic level (typically ≤0.5%) , as DMSO itself can be cytotoxic at higher concentrations.

Protocol 3.2: In Vitro Cytotoxicity Screening

This assay measures the compound's effect on cell viability.[7][8] We recommend using a panel of cell lines to identify potential cancer-specific activity.

  • Cell Line Panel (Example):

    • MCF-7: Human breast adenocarcinoma (luminal A)

    • A549: Human lung carcinoma

    • HCT116: Human colorectal carcinoma

    • HEK293: Human embryonic kidney cells (non-cancerous control)

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare dilutions of N-Isopropyl-4-nitrobenzamide in culture medium. For a primary screen, a single high concentration (e.g., 50 µM) is often used.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compound wells.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

    • Untreated Control: Cells in medium only.

    • Media Blank: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Add 100 µL of the compound dilutions/controls to the appropriate wells. Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50% viability).

Protocol 3.3: Antimicrobial Susceptibility Screening

This protocol uses the broth microdilution method to assess activity against representative bacteria and fungi.[9]

  • Microbial Panel (Example):

    • Staphylococcus aureus (Gram-positive bacterium)

    • Escherichia coli (Gram-negative bacterium)

    • Candida albicans (Fungus/Yeast)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2X concentrated solution of N-Isopropyl-4-nitrobenzamide (e.g., 128 µg/mL) to the first column, creating a 1X final concentration. This is a single-point screen.

  • Controls:

    • Vehicle Control: Wells with broth, inoculum, and the equivalent concentration of DMSO.

    • Positive Control: Wells with a known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

    • Growth Control: Wells with broth and inoculum only.

    • Sterility Control: Wells with broth only.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to the test and control wells (final volume = 100 µL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 35°C for 24-48 hours for yeast.

  • Data Acquisition: Assess microbial growth by measuring the optical density (OD) at 600 nm or by visual inspection for turbidity.

  • Analysis: A "hit" is a compound that significantly inhibits growth compared to the vehicle control.

Phase 2: Secondary Screening & Hit Validation

If a hit is identified in Phase 1, the goal of Phase 2 is to confirm the activity and quantify its potency.

Protocol 4.1: Dose-Response and IC₅₀ Determination

This protocol expands on the primary cytotoxicity screen to determine the concentration of the compound that inhibits 50% of cell viability (IC₅₀).

  • Methodology: Follow the same procedure as the MTT assay (Protocol 3.2).

  • Compound Treatment: Instead of a single concentration, prepare a serial dilution of N-Isopropyl-4-nitrobenzamide. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from the highest soluble, non-precipitating concentration (e.g., starting at 100 µM).

  • Data Analysis:

    • Calculate the % viability for each concentration.

    • Plot % Viability versus log[Compound Concentration].

    • Fit the data to a non-linear regression model (sigmoidal dose-response curve) using software like GraphPad Prism or R.

    • The IC₅₀ value is interpolated from this curve.

Data Presentation: Example IC₅₀ Values
Cell LineCompoundIC₅₀ (µM) [Hypothetical Data]Selectivity Index (SI)
MCF-7 (Breast Cancer)N-Isopropyl-4-nitrobenzamide12.58.0
A549 (Lung Cancer)N-Isopropyl-4-nitrobenzamide25.24.0
HCT116 (Colon Cancer)N-Isopropyl-4-nitrobenzamide18.75.3
HEK293 (Normal)N-Isopropyl-4-nitrobenzamide>100-
DoxorubicinDoxorubicin0.8N/A

Selectivity Index (SI): This crucial parameter provides a measure of a compound's cancer-specific toxicity. It is calculated as: SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells A higher SI value (typically >2) is desirable, indicating the compound is more potent against cancer cells than normal cells.

Phase 3: Mechanism of Action (MoA) Elucidation

For a confirmed, selective cytotoxic hit, this phase investigates how the compound kills the cells.

Protocol 5.1: Apoptosis vs. Necrosis Determination

This assay distinguishes between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a gold-standard method.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.

    • Live cells: Annexin V (-) / PI (-)

    • Early Apoptotic cells: Annexin V (+) / PI (-)

    • Late Apoptotic/Necrotic cells: Annexin V (+) / PI (+)

    • Necrotic cells: Annexin V (-) / PI (+)

Step-by-Step Methodology:

  • Cell Treatment: Seed the most sensitive cancer cell line in a 6-well plate. Treat cells with N-Isopropyl-4-nitrobenzamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive controls (e.g., Staurosporine for apoptosis).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.

  • Analysis: Quantify the percentage of cells in each of the four quadrants (Live, Early Apoptotic, Late Apoptotic/Necrotic, Necrotic). A significant increase in the Annexin V (+) populations suggests an apoptotic MoA.

Visualizing a Potential MoA: The Apoptosis Pathway

If the compound induces apoptosis, it could be acting through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Further experiments, like measuring caspase activation, would be needed to confirm this.

G Compound N-Isopropyl-4-nitrobenzamide (Hypothetical Target) Mitochondria Mitochondria Compound->Mitochondria Stress Signal? Bax Bax/Bak Activation Mitochondria->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis cleaves substrates

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by the compound.

References

  • Vertex AI Search. (2024). N-Isopropylbenzylamine Uses.
  • Benchchem. (n.d.). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide.
  • Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Science OA, 3(4), FSO224. Retrieved from [Link]

  • Liu, L., Liu, Y., & Wu, M. (2026). Targeting Key Pathways and Active Ingredients in Compound Herbs for St. International Journal of General Medicine, 19, 1-18.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
  • PubChem. (n.d.). 4-Nitrobenzamide. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Method for production of 4-nitrobenzamide.
  • Reyes-Mayorga, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropyl-4-nitrobenzamide. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropyl-4-nitrobenzylamine. National Institutes of Health. Retrieved from [Link]

  • Cheng, T., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2146-2154. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Molecules and Their Mechanisms of Action. Retrieved from [Link]

  • Promega Korea. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Retrieved from [Link]

  • Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Bioactive Compounds in Pharmacology an Interdisciplinary Approach. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diisopropyl-4-nitrobenzamide. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. Retrieved from [Link]

  • Wang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Bio-Design and Manufacturing, 5, 259-272. Retrieved from [Link]

  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. Retrieved from [Link]

  • ACS Omega. (2026). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. Retrieved from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • UC Santa Cruz News. (2022). Integrated platform promises to accelerate drug discovery process. Retrieved from [Link]

  • MDPI. (2023). Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Retrieved from [Link]

Sources

NMR sample preparation for N-Isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized NMR Spectroscopy Workflows for N-Isopropyl-4-nitrobenzamide

Executive Summary

This guide details the high-precision Nuclear Magnetic Resonance (NMR) preparation protocol for N-Isopropyl-4-nitrobenzamide . While structurally simple, this secondary amide presents specific characterization challenges—primarily hydrogen-bonding-induced line broadening and solubility-dependent chemical shifts. This note moves beyond basic "dissolve and run" instructions to provide a rigorous, self-validating workflow ensuring high-resolution data suitable for regulatory submission or publication.

Chemical Context & Solubility Strategy

Target Molecule: N-Isopropyl-4-nitrobenzamide Molecular Formula:


Key Functional Groups:  Nitro (electron-withdrawing), Secondary Amide (H-bond donor/acceptor).
The Solvent Decision Matrix

The choice of deuterated solvent is the single most critical variable. For this specific amide, the decision lies between Chloroform-d (


)  and Dimethyl Sulfoxide-

(

)
.
  • Scenario A:

    
     (The Rapid Check) 
    
    • Pros: Easy recovery, low viscosity (sharp lines), cheap.

    • Cons: The amide proton (

      
      ) is labile. In non-polar 
      
      
      
      , the
      
      
      chemical shift is highly concentration-dependent due to intermolecular Hydrogen bonding. It often appears broad or "washed out."
    • Use Case: Quick purity checks of crude reaction mixtures.

  • Scenario B:

    
     (The Characterization Standard) – RECOMMENDED 
    
    • Pros: High polarity disrupts intermolecular H-bonds, stabilizing the monomeric species. The

      
       peak becomes sharp and distinct (often showing coupling to the isopropyl CH). Excellent solubility for the nitro-aromatic core.
      
    • Cons: Hygroscopic (water peak at 3.33 ppm), high viscosity requires careful shimming.

    • Use Case: Full structural characterization (

      
      , 
      
      
      
      , 2D NOESY/HMBC).
Visual Workflow: Solvent Selection Logic

SolventStrategy Start Start: N-Isopropyl-4-nitrobenzamide Sample Goal Define Analytical Goal Start->Goal QuickCheck Goal: Rapid Purity/Reaction Check Goal->QuickCheck FullChar Goal: Full Characterization / Publication Goal->FullChar CDCl3 Select Solvent: CDCl3 (Chloroform-d) QuickCheck->CDCl3 DMSO Select Solvent: DMSO-d6 (Dimethyl Sulfoxide-d6) FullChar->DMSO Risk1 Risk: Broad NH peak Concentration effects CDCl3->Risk1 Benefit1 Benefit: Sharp NH peak Stable Chemical Shifts DMSO->Benefit1

Figure 1: Decision matrix for solvent selection based on analytical requirements.

Detailed Preparation Protocol

This protocol assumes the use of DMSO-


  for optimal resolution.
Materials Required
  • NMR Tubes: 5mm Precision Tubes (e.g., Wilmad 507-PP or equivalent). Note: Avoid "economy" tubes for high-field instruments (>400 MHz) as camber issues cause spinning sidebands.

  • Solvent: DMSO-

    
     (99.9% D) + 0.05% TMS (Tetramethylsilane) v/v.
    
  • Filtration: Pasteur pipette + clean glass wool (tightly packed).[1]

Step-by-Step Methodology
  • Massing (The "Sweet Spot"):

    • Weigh 5.0 – 10.0 mg of the solid amide.

    • Why? Below 5 mg, signal-to-noise (S/N) is poor, requiring longer scans. Above 15 mg in DMSO, viscosity increases significantly, leading to line broadening (T2 relaxation shortening).

  • Dissolution (The Pre-Mix):

    • Do not dissolve directly in the NMR tube.

    • Place solid in a clean 1.5 mL GC vial or Eppendorf tube.

    • Add 0.65 mL of DMSO-

      
      .
      
    • Vortex or sonicate for 30 seconds. Ensure no suspended particles remain.[1]

  • Filtration (The Resolution Booster):

    • Critical Step: Even "clear" solutions often contain microscopic dust or undissolved micro-crystals. These distort the magnetic field homogeneity (shimming issues).[1]

    • Pack a small plug of glass wool (not cotton, which can leach impurities into DMSO) into a Pasteur pipette.[1]

    • Filter the solution directly into the NMR tube.

  • Volume Check:

    • Ensure the liquid column height is 4.5 cm to 5.0 cm .

    • Physics Check: If the column is too short (<4 cm), the air-liquid interface disrupts the magnetic susceptibility near the coil. If too long (>5.5 cm), you waste solvent and risk convection currents during Variable Temperature (VT) experiments.

Visual Workflow: Sample Preparation

PrepWorkflow Step1 1. Weigh Sample (5-10 mg) Step2 2. Dissolve in Vial (0.65 mL DMSO-d6) Step1->Step2 Step3 3. Filter (Glass Wool) Remove micro-particulates Step2->Step3 Crucial Step Step4 4. Transfer to Tube Check Depth (4.5cm) Step3->Step4 QC QC Check: No floaters/bubbles Step4->QC

Figure 2: Physical preparation workflow emphasizing the filtration step for magnetic field homogeneity.

Data Analysis & Expected Spectra

When prepared in DMSO-


, the spectrum should exhibit specific characteristics. Use the table below to validate your product structure.
Predicted NMR Data (400 MHz, DMSO- )
FragmentProton TypeMultiplicityApprox.[2] Shift (

ppm)
IntegrationMechanistic Note
Amide

Doublet (d)*8.40 – 8.60 1HDeshielded by carbonyl. *Splits into a doublet due to coupling with Isopropyl CH (

).
Aromatic

(Ortho to

)
Doublet (d)8.25 – 8.35 2HStrongly deshielded by electron-withdrawing

group (AA'XX' system).
Aromatic

(Ortho to

)
Doublet (d)8.00 – 8.10 2HDeshielded by Carbonyl, but less than the nitro-adjacent protons.
Isopropyl

Septet-of-Doublets4.05 – 4.20 1HSeptet due to two

groups; further split by

if exchange is slow.
Isopropyl

Doublet (d)1.15 – 1.25 6HClassic isopropyl doublet.
Common Impurities (Artifacts)
  • Water (

    
    ):  In DMSO-
    
    
    
    , look for a variable singlet around 3.33 ppm .
  • DMSO (Residual): Quintet at 2.50 ppm .

  • Grease: If proper technique is not followed, aliphatic singlets at 0.07 ppm and 1.26 ppm (can overlap with isopropyl methyls).

Troubleshooting & Optimization

Issue: The Amide NH peak is broad or missing.

  • Cause: Rapid proton exchange with trace water or acidic impurities.

  • Fix: This is common in

    
    .[3] Switch to DMSO-
    
    
    
    . If already in DMSO, the solvent may be "wet." Add activated 4Å molecular sieves to the solvent bottle (not the tube) 24 hours prior to use.

Issue: Spinning Sidebands (Small "echo" peaks flanking main signals).

  • Cause: Poor tube quality or poor fit in the spinner turbine.[1]

  • Fix: Turn off sample spinning. Modern 2D experiments and high-field probes often perform better without spinning to eliminate modulation artifacts.

Issue: Baseline Rolling.

  • Cause: Acoustic ringing or dead-time issues, often due to solid particulates.

  • Fix: Re-filter the sample through glass wool.[4] Ensure the receiver gain (RG) is not set too high (clipping the FID).

References

  • Trace Impurities in NMR Solvents: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[5][6][7] Organometallics, 2010, 29(9), 2176–2179.[5] [Link]

  • Solvent Selection & Solubility: Jouyban, A., et al. "Thermodynamic solubility modelling... of p-nitrobenzamide in aqueous co-solvent mixtures." Journal of Molecular Liquids, 2010. (Contextual grounding for amide solubility in DMSO vs. Alcohols). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Isopropyl-4-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Isopropyl-4-nitrobenzamide. This guide is designed for researchers, chemists, and process development professionals to enhance yield, improve purity, and troubleshoot common issues encountered during this important amide synthesis. We will delve into the reaction mechanics, critical parameters, and provide actionable, field-tested advice to ensure the success of your experiments.

Understanding the Core Synthesis: The Schotten-Baumann Reaction

The most direct and widely employed method for synthesizing N-Isopropyl-4-nitrobenzamide is the Schotten-Baumann reaction. This involves the acylation of isopropylamine with 4-nitrobenzoyl chloride.[1][2] The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[2][3] This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product.[3]

The overall reaction is as follows:

O2N-C6H4-COCl + 2 (CH3)2CHNH2 -> O2N-C6H4-CONHCH(CH3)2 + (CH3)2CHNH3+Cl-

It is crucial to use at least two equivalents of the amine. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.[4] If only one equivalent of the amine is used, the HCl generated will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Critical Parameters for Yield Optimization

Achieving a high yield of N-Isopropyl-4-nitrobenzamide hinges on the careful control of several key reaction parameters. Below, we discuss the causality behind these experimental choices.

ParameterRecommended ConditionRationale & Expert Insights
Stoichiometry 1.0 equivalent of 4-nitrobenzoyl chloride to 2.0-2.2 equivalents of isopropylamine.Using a slight excess of isopropylamine ensures that all the 4-nitrobenzoyl chloride is consumed and effectively neutralizes the HCl byproduct.[4] A large excess of the acyl chloride can lead to the formation of di-acylated impurities.[5]
Solvent Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.These solvents are ideal as they do not react with the highly reactive 4-nitrobenzoyl chloride. The choice of solvent can influence reaction rate and ease of product isolation. DCM is often preferred for its ability to dissolve the starting materials and its low boiling point, which simplifies removal during workup.
Temperature 0 °C to room temperature.The reaction is exothermic.[5] Maintaining a low temperature, especially during the addition of 4-nitrobenzoyl chloride, is critical to prevent side reactions. These can include the hydrolysis of the acyl chloride by any trace amounts of water and potential degradation of the product.
Addition Rate Slow, dropwise addition of 4-nitrobenzoyl chloride to the isopropylamine solution.Rapid addition can lead to localized overheating, which can increase the rate of undesirable side reactions. Slow addition ensures that the concentration of the acylating agent remains low, which disfavors the formation of N,N-disubstituted byproducts.[5]
Reaction Time Typically 1-4 hours.Reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is generally rapid, and prolonged reaction times are usually unnecessary and can lead to the formation of degradation products.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Low or No Product Yield

Q: I've followed the protocol, but my final yield is very low. What are the likely causes?

A: Several factors could be at play. Let's break down the most common culprits:

  • Hydrolysis of 4-Nitrobenzoyl Chloride: This is the most frequent cause of low yield. 4-nitrobenzoyl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form the unreactive 4-nitrobenzoic acid.[6]

    • Solution: Ensure all your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize water content. The quality of the 4-nitrobenzoyl chloride is also paramount; use a freshly opened bottle or a recently purified batch.[7]

  • Insufficient Amine: As mentioned, a second equivalent of isopropylamine is required to act as a base. If you use a 1:1 stoichiometry, the reaction will stop at a maximum of 50% yield due to the protonation of the unreacted amine by the generated HCl.

    • Solution: Always use at least two equivalents of isopropylamine. A slight excess (e.g., 2.2 equivalents) is often beneficial.

  • Improper Temperature Control: Allowing the reaction to become too warm can lead to a host of side reactions.

    • Solution: Perform the addition of the 4-nitrobenzoyl chloride in an ice bath (0 °C) and allow the reaction to slowly warm to room temperature.[8]

Product Purity Issues

Q: My final product is contaminated with an impurity that has a similar Rf value on TLC. What could it be and how do I remove it?

A: The most likely impurity is the starting material, 4-nitrobenzoic acid, resulting from the hydrolysis of 4-nitrobenzoyl chloride.

  • Identification: 4-nitrobenzoic acid is acidic, while your product, N-Isopropyl-4-nitrobenzamide, is neutral.

  • Removal: During the workup, after the reaction is complete, you can perform a liquid-liquid extraction.

    • Dilute the reaction mixture with your organic solvent (e.g., DCM).

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution. The 4-nitrobenzoic acid will be deprotonated to form sodium 4-nitrobenzoate, which is soluble in the aqueous layer. Your neutral amide product will remain in the organic layer.

    • Separate the layers and wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over an anhydrous salt like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and evaporate the solvent.

Q: I'm observing a byproduct that I suspect is a di-acylated amine. How can I prevent its formation?

A: The formation of N,N-diisopropyl-4-nitrobenzamide is less common but can occur, especially if the reaction conditions are not well-controlled.

  • Prevention:

    • Controlled Stoichiometry: Avoid using a large excess of 4-nitrobenzoyl chloride.

    • Slow Addition: Add the acyl chloride slowly to the amine solution to maintain a low concentration of the acylating agent.[5]

Experimental Protocols

Detailed Synthesis Protocol
  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add isopropylamine (2.2 equivalents) and anhydrous dichloromethane (DCM, sufficient to dissolve the amine).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Solution: In a separate dry flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Addition: Add the 4-nitrobenzoyl chloride solution dropwise to the stirred isopropylamine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the 4-nitrobenzoyl chloride spot is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with 1M HCl (to remove excess isopropylamine), saturated NaHCO3 solution (to remove any 4-nitrobenzoic acid), and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude N-Isopropyl-4-nitrobenzamide.[5]

  • Solvent Selection: Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Visualizing the Workflow

Synthesis and Purification Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification reagents Dissolve Isopropylamine in Anhydrous DCM cooling Cool to 0 °C reagents->cooling addition Slow Dropwise Addition of Acyl Chloride cooling->addition acyl_chloride Prepare 4-Nitrobenzoyl Chloride Solution acyl_chloride->addition stirring Stir at 0 °C then RT addition->stirring tlc Monitor by TLC stirring->tlc quench Quench with Water tlc->quench extract Liquid-Liquid Extraction (HCl, NaHCO3, Brine) quench->extract dry Dry (Na2SO4) & Concentrate extract->dry recrystallize Recrystallization dry->recrystallize filter_dry Filter & Dry Crystals recrystallize->filter_dry final_product Pure N-Isopropyl-4-nitrobenzamide filter_dry->final_product

Caption: Workflow for N-Isopropyl-4-nitrobenzamide Synthesis.

Troubleshooting Decision Tree

G start Low Yield or Impure Product check_hydrolysis Check for Hydrolysis (4-Nitrobenzoic Acid) start->check_hydrolysis yes_hydrolysis Issue: Moisture Present check_hydrolysis->yes_hydrolysis Yes no_hydrolysis Check Stoichiometry check_hydrolysis->no_hydrolysis No solution_hydrolysis Solution: - Use Anhydrous Solvents - Oven-Dry Glassware - Inert Atmosphere yes_hydrolysis->solution_hydrolysis bad_stoich Issue: Amine < 2 eq. no_hydrolysis->bad_stoich Incorrect good_stoich Check Temperature Control no_hydrolysis->good_stoich Correct solution_stoich Solution: Use 2.0-2.2 eq. of Isopropylamine bad_stoich->solution_stoich bad_temp Issue: Reaction Overheated good_stoich->bad_temp Poor good_temp Purity Issue: Acidic Impurity good_stoich->good_temp Good solution_temp Solution: - Add Acyl Chloride at 0 °C - Slow Addition Rate bad_temp->solution_temp solution_purity Solution: Aqueous NaHCO3 Wash During Workup good_temp->solution_purity

Caption: Troubleshooting for N-Isopropyl-4-nitrobenzamide Synthesis.

References

  • RU2103260C1, Method for production of 4-nitrobenzamide, Google P
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity, International Journal of Pharmacy and Biological Sciences, [Link]

  • CN104356022A, Synthetic method of N-methyl-4-(methyl amino)
  • N-Isopropyl-4-nitrobenzylamine, PubChem, [Link]

  • Need help in optimizing amide formation through acyl chloride pathway, Reddit, [Link]

  • CA2821517A1, Process for producing nitrobenzoyl chloride, Google P
  • US4440953A, Purification of N-substituted aminobenzaldehydes, Google P
  • reaction between acyl chlorides and amines - addition / elimination, Chemguide, [Link]

  • Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis, ResearchGate, [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives, PMC, [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents, ResearchGate, [Link]

  • Chemical Properties of 4-Nitrobenzoyl chloride (CAS 122-04-3), Cheméo, [Link]

  • Mild and Useful Method for N-Acylation of Amines, Taylor & Francis Online, [Link]

  • Amide Synthesis, Fisher Scientific, [Link]

  • Process for the preparation of 4-iodo-3-nitrobenzamide, ResearchGate, [Link]

  • Benzamide Synthesis and Recrystallization, Scribd, [Link]

  • p-Nitrobenzoyl Chloride, Organic Syntheses, [Link]

  • How Do Acyl Chlorides Form Primary and Secondary Amides?, YouTube, [Link]

  • An improved method of amide synthesis using acyl chlorides, ResearchGate, [Link]

  • Reactions of Acyl Chlorides Involving Nitrogen Compounds, Chemistry LibreTexts, [Link]

  • Making Amides from Acyl Chlorides, Chemistry LibreTexts, [Link]

  • Which benzoyl chloride undergoes hydrolysis faster in water?, Reddit, [Link]

  • Show how you would use appropriate acyl chlorides and amines to s..., Pearson, [Link]

  • Amide synthesis by acylation, Organic Chemistry Portal, [Link]

  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride, ResearchGate, [Link]

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Overcoming solubility issues with N-Isopropyl-4-nitrobenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Isopropyl-4-nitrobenzamide Solubility

Welcome to the technical support guide for N-Isopropyl-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous buffers. Here, we provide in-depth, evidence-based troubleshooting advice and answers to frequently asked questions, grounded in established physicochemical principles.

I. Understanding the Challenge: Physicochemical Properties

N-Isopropyl-4-nitrobenzamide is a hydrophobic molecule, a characteristic that inherently limits its solubility in aqueous solutions. While specific experimental solubility data in various buffers is not extensively published, we can infer its behavior from its structural parent, 4-Nitrobenzamide, and its computed properties. 4-Nitrobenzamide is reported to be insoluble in water, with a solubility of less than 0.1 mg/mL.[1][2] The addition of the isopropyl group in N-Isopropyl-4-nitrobenzamide further increases its lipophilicity, suggesting even lower aqueous solubility.

Key Physicochemical Properties:

PropertyValue (N-Isopropyl-4-nitrobenzamide)Value (4-Nitrobenzamide)Significance for Solubility
Molecular Weight 208.21 g/mol [3]166.13 g/mol [1]Higher molecular weight can sometimes correlate with lower solubility.
Computed XLogP3 1.9[3]0.8A positive LogP indicates hydrophobicity; the higher value for the isopropyl derivative suggests lower water solubility.
Water Solubility Not experimentally reported, but expected to be very low.< 0.1 mg/mL[1]The fundamental challenge to overcome.
pKa (Predicted) Not available15.02 (Predicted)[2]The amide proton is very weakly acidic, meaning pH adjustment in the physiological range is unlikely to significantly improve solubility by ionization.

II. Frequently Asked Questions (FAQs)

Q1: Why is my N-Isopropyl-4-nitrobenzamide not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: N-Isopropyl-4-nitrobenzamide is a poorly water-soluble, hydrophobic compound. Its chemical structure lacks easily ionizable groups that would enhance solubility in aqueous media at physiological pH.[4] Direct dissolution in aqueous buffers is highly unlikely to achieve a significant concentration. A common and effective practice is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?

A2: This is a common phenomenon known as "antisolvent precipitation." While N-Isopropyl-4-nitrobenzamide is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water in the final solution increases. When you add the DMSO stock to your aqueous media, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate out of the solution.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced toxicity or off-target effects.[5] A general guideline is to keep the final DMSO concentration at or below 0.5%, with many studies aiming for less than 0.1%.[6] Concentrations of 1% and higher have been shown to significantly reduce cell viability in some cell lines.[7] It is crucial to run a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are due to your compound and not the solvent.

Q4: Can I use heating or sonication to dissolve the compound directly in the buffer?

A4: While gentle heating and sonication can sometimes aid in the dissolution of compounds, they are unlikely to be sufficient for overcoming the inherent insolubility of N-Isopropyl-4-nitrobenzamide in aqueous buffers. These methods may temporarily increase the rate of dissolution, but the compound will likely precipitate out again as the solution cools or equilibrates. Furthermore, excessive heating could potentially degrade the compound.

III. Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering solubility issues, this guide provides a systematic approach to identify and implement an effective solubilization strategy.

Problem 1: Compound crashes out of solution upon dilution of the organic stock.

This is the most frequent challenge. The key is to select a solubilization method that maintains the compound in a dissolved state in the final aqueous medium.

Solubilization_Workflow start Start: Compound Precipitates in Aqueous Buffer check_dmso Is the final DMSO concentration <0.5%? start->check_dmso increase_dmso Can the experiment tolerate a higher DMSO concentration? check_dmso->increase_dmso Yes use_cosolvent Strategy 1: Use Co-solvents check_dmso->use_cosolvent No increase_dmso->use_cosolvent No success Success: Compound is Soluble increase_dmso->success Yes, and it works use_cyclodextrin Strategy 2: Use Cyclodextrins use_cosolvent->use_cyclodextrin Fails use_cosolvent->success Works use_surfactant Strategy 3: Use Surfactants use_cyclodextrin->use_surfactant Fails use_cyclodextrin->success Works use_surfactant->success Works failure Re-evaluate Experiment: Consider alternative compound or delivery system use_surfactant->failure Fails

Caption: Decision tree for troubleshooting precipitation.

IV. Detailed Experimental Protocols & Methodologies

Method 1: Co-Solvent Systems

Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[8][9]

Recommended Co-solvents:

  • Ethanol: Generally well-tolerated by cells at low concentrations.

  • Propylene Glycol (PG): A common pharmaceutical excipient.

  • Polyethylene Glycol 400 (PEG 400): Often used in formulations for poorly soluble drugs.[9]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve N-Isopropyl-4-nitrobenzamide in 100% of the chosen co-solvent (e.g., Ethanol, PG, or PEG 400) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required.

  • Serial Dilution: Perform serial dilutions of this stock solution into your final aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, particulates) immediately after preparation and after a set period (e.g., 1 hour) at the experimental temperature.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your working limit for that co-solvent system.

Method 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate hydrophobic molecules like N-Isopropyl-4-nitrobenzamide, forming an "inclusion complex" that is water-soluble.[12][13][14]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity.

Step-by-Step Protocol:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your aqueous buffer.

  • Add Compound: Add the solid N-Isopropyl-4-nitrobenzamide directly to the cyclodextrin solution.

  • Facilitate Complexation: Vortex or sonicate the mixture for an extended period (30 minutes to several hours) at room temperature or with gentle heating (e.g., 37-40°C) to facilitate the formation of the inclusion complex.

  • Clarify the Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your stock solution of the cyclodextrin-compound complex. The concentration can be confirmed via HPLC or UV-Vis spectrophotometry if a standard curve is available.

Method 3: pH Adjustment (Limited Applicability)

Adjusting the pH can significantly increase the solubility of ionizable compounds.[4][15][16] However, the amide proton in N-Isopropyl-4-nitrobenzamide is not readily ionizable within a physiologically relevant pH range. While extreme pH values (e.g., >12) might deprotonate the amide, such conditions are incompatible with most biological experiments. Therefore, pH adjustment is not a recommended primary strategy for this specific compound.

V. Summary of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages & Considerations
Co-solvents (DMSO, Ethanol, PEG) Reduces the polarity of the bulk solvent.[8]Simple to prepare; effective for creating high-concentration stocks.Risk of antisolvent precipitation upon dilution; potential for solvent toxicity in biological assays.[7]
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic molecule in a water-soluble complex.[10][11]Forms a true solution, reducing precipitation risk; generally low toxicity.May require optimization of cyclodextrin concentration and complexation time; can potentially interact with other components of the assay.
Surfactants (e.g., Tween® 80) Form micelles that entrap the hydrophobic compound.[17]Can achieve high levels of solubilization.Can interfere with biological membranes and protein function; may not be suitable for many in vitro assays.
pH Adjustment Ionizes the compound to increase its charge and affinity for water.[18]Effective for acidic or basic compounds.Not applicable to N-Isopropyl-4-nitrobenzamide due to its non-ionizable nature in the physiological pH range.

VI. Final Recommendations & Best Practices

  • Start with a Co-solvent: For initial experiments, preparing a stock in 100% DMSO is the most straightforward approach. Be mindful of the final concentration and always include a vehicle control.

  • For Higher Aqueous Concentrations, Use Cyclodextrins: If your experiment requires a higher final concentration in an aqueous buffer than can be achieved by diluting a DMSO stock, HP-β-CD is the recommended next step.

  • Always Verify Solubility: Before proceeding with an experiment, visually inspect your final working solution for any signs of precipitation. If possible, centrifuge the solution and measure the concentration in the supernatant to confirm it matches the expected value.

  • Document Everything: Keep detailed notes on the solvent, concentrations, temperatures, and mixing procedures used. This information is invaluable for troubleshooting and ensuring reproducibility.

References

  • PubChem. 4-Nitrobenzamide. National Institutes of Health, National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-Isopropyl-4-nitrobenzamide. National Institutes of Health, National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N,N-diisopropyl-4-nitrobenzamide. National Institutes of Health, National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available from: [Link]

  • National Institutes of Health. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Library of Medicine. Available from: [Link]

  • National Institutes of Health. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]

  • Journal of Pharmaceutical Research International. cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available from: [Link]

  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ResearchGate. Effect of DMSO on morphology and viability of cells. Available from: [Link]

  • LinkedIn. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • ResearchGate. (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Available from: [Link]

  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Journal of Drug Discovery and Therapeutics. STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Available from: [Link]

  • YouTube. How Do Acids And Bases Alter Compound Solubility?. Available from: [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]

  • Digital Control Systems. pH Adjustment and Neutralization, the basics. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. Available from: [Link]

  • PubChem. N-Isopropyl-4-nitrobenzylamine. National Institutes of Health, National Center for Biotechnology Information. Available from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • National Institutes of Health. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available from: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]

  • Quora. What effects does DMSO have on cell assays?. Available from: [Link]

  • National Institutes of Health. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Available from: [Link]

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Identifying and removing impurities from crude N-Isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Characterization of Crude N-Isopropyl-4-nitrobenzamide

Introduction: The Scope of Purification

Welcome to the technical support center. This guide addresses the purification of N-Isopropyl-4-nitrobenzamide (CAS: 38681-76-4), a critical intermediate often synthesized via the Schotten-Baumann reaction or direct amide coupling.

Crude samples of this compound frequently contain unreacted starting materials (4-nitrobenzoic acid, isopropylamine), coupling by-products (ureas, anhydrides), and residual solvents. Achieving pharmaceutical-grade purity (>98%) requires a systematic approach to identifying these contaminants and selecting the correct orthogonality in purification methods.

Module 1: Diagnostic Triage (Identification)

Q: How do I rapidly identify the specific impurities present in my crude solid?

A: Before attempting recrystallization, you must characterize the "impurity profile." Relying solely on melting point is insufficient due to depression effects. Use Proton NMR (


H NMR) as your primary diagnostic tool.
Diagnostic H NMR Markers (CDCl , 300/400 MHz)
ComponentStructural FeatureChemical Shift (

ppm)
Multiplicity
Target: N-Isopropyl-4-nitrobenzamide Isopropyl Methyls~1.28Doublet (

Hz)
Isopropyl Methine~4.23 – 4.34Multiplet/Septet
Amide N-H~6.1 – 6.3Broad Singlet
Aromatic (ortho to NO

)
~8.25Doublet
Aromatic (ortho to C=O)~7.92Doublet
Impurity: Isopropylamine Methine~3.1Septet (shifted upfield)
Impurity: 4-Nitrobenzoic Acid Acidic Proton>10.0Broad Singlet (often invisible)
Aromatic ProtonsShifted vs. AmideOften overlaps, check integration
Impurity: DCU (if DCC used) Cyclohexyl protons1.0 – 2.0Broad Multiplets (High aliphatic region)

Visual Workflow: Diagnostic Decision Tree

DiagnosticTriage Start Crude Product Analysis NMR 1H NMR (CDCl3) Start->NMR TLC TLC (EtOAc:Hexane 1:1) Start->TLC AcidCheck Aromatic region integration mismatch? NMR->AcidCheck AmineCheck Extra aliphatic peaks < 4.0 ppm? NMR->AmineCheck ColorCheck Strong Yellow/Brown Color? TLC->ColorCheck AcidAction Contaminant: 4-Nitrobenzoic Acid Action: Basic Wash (NaHCO3) AcidCheck->AcidAction Yes AmineAction Contaminant: Isopropylamine Action: Acid Wash (1M HCl) AmineCheck->AmineAction Yes NitroAction Contaminant: Nitro-byproducts Action: Recrystallization (EtOH) ColorCheck->NitroAction Yes

Caption: Logical flow for identifying impurities based on spectral and physical data.

Module 2: Purification Protocols (Removal)

Q: My crude product is a sticky yellow solid. How do I remove the unreacted starting materials?

A: The most efficient method is a Liquid-Liquid Extraction (Acid/Base Wash) sequence before recrystallization. This utilizes the amphoteric nature of the impurities versus the neutral amide.

Protocol 1: The "Sandwich" Wash Pre-requisite: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Remove Amine (Isopropylamine): Wash the organic layer with 1M HCl (2x).

    • Mechanism:[1][2][3] Protonates the amine (

      
      ), rendering it water-soluble.
      
  • Remove Acid (4-Nitrobenzoic acid): Wash the organic layer with Saturated NaHCO

    
      or 1M NaOH  (2x).
    
    • Mechanism:[1][2][3] Deprotonates the carboxylic acid (

      
      ), rendering it water-soluble.
      
  • Neutralize & Dry: Wash with Brine (Sat. NaCl), dry over anhydrous MgSO

    
    , filter, and evaporate.
    

Q: The product is still slightly impure. What is the best solvent for recrystallization?

A: Based on the polarity of nitrobenzamides, Ethanol/Water or Ethyl Acetate/Hexane are the gold standards.

Protocol 2: Recrystallization Target Melting Point:150–152 °C [1].

  • Solvent Selection:

    • Option A (Preferred): Ethanol (95%).

    • Option B: Ethyl Acetate (solvent) + Hexanes (anti-solvent).

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of boiling Ethanol to just dissolve the solid.

    • Critical Step: If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot through Celite.

    • Allow the solution to cool to Room Temperature undisturbed.[4]

    • Cool further in an ice bath (0-4 °C) for 30 minutes.

    • Filter crystals and wash with ice-cold Ethanol.

Data Table: Solubility Profile

SolventCold Solubility (25°C)Hot Solubility (Boiling)Suitability
Water InsolubleInsolubleAnti-solvent
Ethanol Low/ModerateHighIdeal
Ethyl Acetate ModerateHighGood (needs Hexane)
Dichloromethane HighHighToo soluble (poor recovery)
Hexanes InsolubleLowAnti-solvent

Module 3: Advanced Troubleshooting (FAQs)

Q: I used DCC as a coupling agent and I have a white solid that won't dissolve in EtOAc. What is it? A: This is likely Dicyclohexylurea (DCU) , a stubborn by-product of DCC coupling.[5]

  • Fix: DCU is very poorly soluble in DCM. Dissolve your product in DCM and cool it in a freezer (-20°C). The DCU will precipitate out while your amide stays in solution. Filter off the solid DCU.[5] Alternatively, switch to EDC (water-soluble carbodiimide) for future synthesis to avoid this issue [2].

Q: My product is "oiling out" during recrystallization instead of forming crystals. A: This occurs when the solution is too concentrated or the cooling is too rapid.

  • Fix: Re-heat the mixture until clear. Add a small amount of additional solvent (Ethanol). "Seed" the cooling solution with a tiny crystal of pure product if available, or scratch the glass side of the flask with a glass rod to induce nucleation.

Q: The melting point is broad (e.g., 140–148 °C). A: You likely have wet crystals or trapped solvent. Nitro compounds hold onto lattice solvents tightly.

  • Fix: Dry the crystals in a vacuum oven at 50 °C for 12 hours. Ensure all water/ethanol is removed, as these depress the melting point significantly.

References

  • Royal Society of Chemistry. (2017).[6] Synthesis and Characterization of N-Isopropyl-4-nitrobenzamide. RSC Advances. Link

  • Fisher Scientific. (n.d.). Amide Synthesis - Coupling Reagents and Protocols. Link

  • PubChem. (2025).[7][8][9] N-Isopropyl-4-nitrobenzamide Compound Summary. National Library of Medicine. Link

  • University of Alberta. (n.d.). Recrystallization Theory and Protocols. Link

Sources

N-Isopropyl-4-nitrobenzamide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Isopropyl-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation pathways of N-Isopropyl-4-nitrobenzamide and to offer practical solutions for its prevention. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity of your experiments and products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-Isopropyl-4-nitrobenzamide?

A1: N-Isopropyl-4-nitrobenzamide is susceptible to degradation through several pathways, primarily hydrolysis of the amide bond and reduction of the nitro group. The specific pathway that predominates is highly dependent on the experimental conditions such as pH, temperature, light exposure, and the presence of reducing agents or enzymes.[1][2]

Q2: How does pH affect the stability of N-Isopropyl-4-nitrobenzamide?

A2: The amide linkage in N-Isopropyl-4-nitrobenzamide is prone to hydrolysis under both acidic and basic conditions.[3] Alkaline conditions, in particular, can significantly accelerate the hydrolysis to yield 4-nitrobenzoic acid and isopropylamine. The nitro group itself is generally stable to pH changes in the absence of other reactive species.

Q3: Is N-Isopropyl-4-nitrobenzamide sensitive to light?

A3: Yes, nitroaromatic compounds can be susceptible to photodegradation.[4][5] Exposure to UV light can lead to the reduction of the nitro group or other complex photochemical reactions. It is crucial to protect solutions and solid material from light, especially during long-term storage or analysis.

Q4: What are the likely degradation products I should be looking for?

A4: The two primary degradation products to monitor are 4-nitrobenzoic acid (from hydrolysis) and N-isopropyl-4-aminobenzamide (from reduction of the nitro group). Other potential, but less common, degradation products could arise from further reactions of these primary degradants.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with N-Isopropyl-4-nitrobenzamide.

Issue 1: Unexpected Peaks in Chromatogram During Purity Analysis

Symptoms:

  • You observe additional peaks in your HPLC or GC analysis that are not present in your reference standard.

  • The area of the main N-Isopropyl-4-nitrobenzamide peak is lower than expected.

Possible Causes & Solutions:

Cause Explanation Solution
On-column Degradation The analytical conditions (e.g., high temperature in the GC inlet, or extreme pH of the HPLC mobile phase) may be causing the compound to degrade.For GC analysis, try using a lower inlet temperature or a more inert liner. For HPLC, ensure the mobile phase pH is within a stable range for the compound (ideally between pH 3 and 7).
Sample Preparation Induced Degradation The solvent used to dissolve the sample, or the pH of the sample matrix, may be causing degradation prior to injection.Use a neutral, aprotic solvent for sample preparation whenever possible. If an aqueous solvent is necessary, ensure it is buffered to a neutral pH and analyze the sample promptly after preparation.
Photodegradation The sample may have been exposed to light for an extended period in the autosampler vial.Use amber vials or a light-protected autosampler. Minimize the time the sample sits in the autosampler before injection.
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[6][7][8][9]

Objective: To intentionally degrade N-Isopropyl-4-nitrobenzamide under various stress conditions to understand its degradation pathways.

Materials:

  • N-Isopropyl-4-nitrobenzamide

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV or HPLC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve N-Isopropyl-4-nitrobenzamide in a solution of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve N-Isopropyl-4-nitrobenzamide in a solution of 1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve N-Isopropyl-4-nitrobenzamide in a solution of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

Analysis: Analyze all samples by a suitable HPLC method, comparing them to an unstressed control sample. An HPLC-MS method is highly recommended for the identification of unknown degradation products.

Prevention of Degradation

Proactive measures are key to maintaining the stability of N-Isopropyl-4-nitrobenzamide.

Storage:

  • Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light.[10]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store in a refrigerator or freezer in amber vials. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Formulation Strategies:

  • pH Control: If formulating in an aqueous vehicle, use a buffer system to maintain the pH between 4 and 6.

  • Antioxidants: For formulations susceptible to oxidation, the inclusion of antioxidants may be beneficial.

  • Excipient Compatibility: Conduct compatibility studies with all formulation excipients to ensure they do not promote degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of N-Isopropyl-4-nitrobenzamide.

Hydrolytic Degradation of N-Isopropyl-4-nitrobenzamide N-Isopropyl-4-nitrobenzamide N-Isopropyl-4-nitrobenzamide 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid N-Isopropyl-4-nitrobenzamide->4-Nitrobenzoic Acid H2O, H+ or OH- Isopropylamine Isopropylamine N-Isopropyl-4-nitrobenzamide->Isopropylamine H2O, H+ or OH- Reductive Degradation of N-Isopropyl-4-nitrobenzamide N-Isopropyl-4-nitrobenzamide N-Isopropyl-4-nitrobenzamide N-Isopropyl-4-nitrosobenzamide N-Isopropyl-4-nitrosobenzamide N-Isopropyl-4-nitrobenzamide->N-Isopropyl-4-nitrosobenzamide [H] N-Isopropyl-4-hydroxylaminobenzamide N-Isopropyl-4-hydroxylaminobenzamide N-Isopropyl-4-nitrosobenzamide->N-Isopropyl-4-hydroxylaminobenzamide [H] N-Isopropyl-4-aminobenzamide N-Isopropyl-4-aminobenzamide N-Isopropyl-4-hydroxylaminobenzamide->N-Isopropyl-4-aminobenzamide [H]

Caption: Reductive degradation of N-Isopropyl-4-nitrobenzamide.

References

  • Choudhary, G., et al. (2016). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14. Applied and Environmental Microbiology, 82(13), 3943-3953. [Link]

  • PubChem. (n.d.). 4-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropyl-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523-555. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Determining Nitroaromatics and Their Metabolites in Environmental and Biological Samples. [Link]

  • Gooden, D. M., et al. (2020). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
  • PubChem. (n.d.). N-Isopropyl-4-nitrobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, Y. H., et al. (2007). UV-irradiated photocatalytic degradation of nitrobenzene by titania binding on quartz tube.
  • Filo. (2025). Outline the formation of 4-isopropyl-2-nitrobenzenamine from 4-isopropylb... Retrieved from [Link]

  • Williams, R. E., & Rylott, E. L. (2012). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS microbiology reviews, 36(4), 767-783. [Link]

  • Hossain, M. S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(8), 1021. [Link]

  • Kljuev, M. V., et al. (1998). Method for production of 4-nitrobenzamide.
  • Hernández-Arellano, D., et al. (2023). The Role of the Reactive Species Involved in the Photocatalytic Degradation of HDPE Microplastics Using C,N-TiO2 Powders. Catalysts, 13(3), 539. [Link]

  • Teasdale, A., et al. (2022). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 219, 114933.
  • Van Aken, P., et al. (2015). Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process. Industrial & Engineering Chemistry Research, 54(38), 9333-9341.
  • Kumar, A., et al. (2017). Bioremediation of Nitro-aromatics: An Overview. International Journal of Engineering and Applied Biosciences, 4(6), 1-10.
  • de Souza, M. V. N., et al. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Revista Colombiana de Ciencias Químico-Farmacéuticas, 47(1), 89-106.
  • Hossain, M. S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(8), 1021. [Link]

  • Kümmerer, K., et al. (2012). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental science and pollution research international, 19(8), 3249-3261. [Link]

  • Sharma, A., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(2), 195-206.
  • Hoffsommer, J. C., & Glover, D. J. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Naval Surface Weapons Center.
  • Li, Y., et al. (2009). N-Isopropyl-3-methyl-2-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2278. [Link]

  • Li, X., et al. (2007). Microbial degradation of nitroaromatic compounds. Journal of basic microbiology, 47(2), 95-108.
  • Singh, R., & Kumar, R. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
  • Alsante, K. M., et al. (2014). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products-a review. Journal of pharmaceutical and biomedical analysis, 87, 1-15.
  • PubChem. (n.d.). N-ethyl-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: HPLC Optimization for N-Isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

N-Isopropyl-4-nitrobenzamide is a moderately polar, neutral amide often synthesized via the condensation of 4-nitrobenzoyl chloride and isopropylamine. In drug development, it frequently appears as an intermediate or a specific impurity marker.

Successful HPLC analysis requires more than just retaining the main peak; it demands the resolution of its synthetic precursors: 4-Nitrobenzoic acid (acidic) and Isopropylamine (basic).

  • Key Chemical Challenge: The analyte is neutral, but its primary impurity (4-nitrobenzoic acid) is ionizable. If the mobile phase pH is uncontrolled, the impurity will elute in the void volume, causing quantitation errors.

  • Primary Detection Mode: UV-Vis (The nitro-aromatic moiety provides strong absorbance at 270 nm).

Mobile Phase Optimization: The "Selectivity" Module

This module addresses the most common user query: "Why is my main peak resolving, but my baseline is noisy/drifting?"

The Criticality of pH Control

You cannot rely on simple Water/Acetonitrile mixtures. You must control the ionization state of the impurities.

  • The Analyte (N-Isopropyl-4-nitrobenzamide): Neutral at pH 2–8. Retention is driven by hydrophobicity (Isopropyl + Phenyl ring).

  • The Impurity (4-Nitrobenzoic Acid): pKa ≈ 3.4.

    • At pH 7.0: Ionized (

      
      ). Elutes immediately (dead time).
      
    • At pH 3.0: Protonated (

      
      ). Retains on C18, separating from the solvent front.[1]
      
Recommended Protocol: Acidic Suppression

Objective: Suppress the ionization of acidic impurities to ensure they retain on the column and do not co-elute with the void volume.

ParameterSpecificationRationale
Stationary Phase C18 (End-capped), 5 µm, 4.6 x 150 mmEnd-capping reduces silanol interactions with the amide nitrogen.
Mobile Phase A 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 3.0)Suppresses ionization of 4-nitrobenzoic acid (Impurity A).
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and lower UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 270 nmMax absorbance for nitro-aromatics; minimizes solvent noise.
Visualization: Mobile Phase Decision Logic

The following diagram illustrates the logical pathway for selecting your mobile phase modifier based on impurity profiles.

MobilePhaseLogic Start START: Define Impurity Profile CheckAcid Contains 4-Nitrobenzoic Acid? Start->CheckAcid CheckBase Contains Isopropylamine? CheckAcid->CheckBase Yes NeutralpH Use Water/ACN (Neutral pH) Risk: Acid elutes in void CheckAcid->NeutralpH No AcidicpH Use Phosphate Buffer pH 3.0 Result: Acid Retains (k' > 1) CheckBase->AcidicpH No (Acid only) IonPair Add Ion-Pairing Agent (e.g., Hexanesulfonate) CheckBase->IonPair Yes (Acid + Amine) FinalMethod Final Method: C18, pH 3.0, ACN Gradient NeutralpH->FinalMethod AcidicpH->FinalMethod IonPair->FinalMethod

Figure 1: Decision tree for selecting mobile phase additives based on the presence of specific synthetic precursors.

Troubleshooting Guide (FAQ)

Issue 1: Peak Tailing (Asymmetry > 1.5)

User Question: "My N-Isopropyl-4-nitrobenzamide peak is tailing significantly. Is my column dead?"

Technical Analysis: Tailing in amides is rarely due to column death (which usually causes split peaks). It is caused by Secondary Silanol Interactions . The amide nitrogen, though weak, can hydrogen bond with free silanol groups (


) on the silica surface.

Corrective Actions:

  • Switch Column Chemistry: Use a "Base Deactivated" (BDS) or heavily end-capped C18 column.

  • Increase Buffer Strength: Increase phosphate concentration from 10mM to 25mM to compete for active sites.

  • Temperature: Increase column temperature to 35°C or 40°C. This improves mass transfer kinetics and reduces secondary adsorption.

Issue 2: Retention Time Drift

User Question: "The retention time of the main peak shifts by 0.5 minutes between runs."

Technical Analysis: Nitro-aromatics are sensitive to the organic/aqueous ratio.

  • Evaporation: If using premixed mobile phases, ACN evaporates faster than water, slowly increasing polarity and retention time.

  • Mixing: If using a low-pressure mixing quaternary pump, the mixing valve may be sticking.

Self-Validating Protocol:

  • The Check: Run a "Pump Test." Set flow to 1 mL/min at 50/50 A/B. Collect effluent for 5 minutes. It should weigh approx 5.0 grams (density adjusted). If accurate, the issue is evaporation.

  • The Fix: Use an online mixing gradient or cap solvent bottles tightly.

Experimental Data: Gradient vs. Isocratic

For purity analysis, a gradient is required to elute late-eluting dimers (azoxy compounds) that may form during synthesis.

Table 1: Recommended Gradient Profile

Time (min)% Buffer (pH 3.0)% AcetonitrileEvent
0.09010Initial hold for polar impurities
5.09010Elution of 4-Nitrobenzoic Acid
15.04060Elution of N-Isopropyl-4-nitrobenzamide
20.01090Wash column (remove dimers)
25.09010Re-equilibration

Visualization: Troubleshooting Tailing

This workflow helps users diagnose if the issue is chemical (mobile phase) or physical (column hardware).

TailingTroubleshoot Problem Problem: Peak Tailing > 1.5 Step1 Check Mobile Phase pH Problem->Step1 Decision1 Is pH < 3.0? Step1->Decision1 Action1 Lower pH to 3.0 (Suppress Silanols) Decision1->Action1 No Step2 Inspect Column Type Decision1->Step2 Yes Decision2 Is Column End-Capped? Step2->Decision2 Action2 Switch to BDS/End-Capped C18 Decision2->Action2 No Step3 Check Void Volume Peak Decision2->Step3 Yes Decision3 Is Void Peak Tailing? Step3->Decision3 ResultPhysical Physical Failure: Void/Inlet Collapse Decision3->ResultPhysical Yes ResultChemical Chemical Interaction: Secondary Silanol Effect Decision3->ResultChemical No

Figure 2: Diagnostic workflow for isolating the cause of peak asymmetry.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[3][2] (Foundational text on pKa and retention relationships).

  • PubChem. (2023).[4] 4-Nitrobenzamide Compound Summary. National Library of Medicine. Available at: [Link] (Source for structural data and nitro-group properties).

  • SIELC Technologies. (2024). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. Available at: [Link] (Reference for impurity retention behavior at low pH).

Sources

Preventing N-Isopropyl-4-nitrobenzamide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Isopropyl-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in cell culture media. As a hydrophobic molecule, N-Isopropyl-4-nitrobenzamide requires specific handling to ensure its solubility and stability for accurate and reproducible experimental results. This guide provides in-depth troubleshooting, best practices, and the scientific principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: Why does my N-Isopropyl-4-nitrobenzamide precipitate when I add it to my cell culture medium?

A1: N-Isopropyl-4-nitrobenzamide is a hydrophobic compound, meaning it has very low solubility in water-based solutions like cell culture media[1]. Precipitation typically occurs due to a phenomenon known as "solvent-shift." When a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into the aqueous medium, the compound is forced out of solution and forms visible particulates. The final concentration in the media may also exceed its maximum aqueous solubility limit.

Q2: Is a small amount of precipitate acceptable in my experiment?

A2: No, it is not recommended to proceed with an experiment if precipitation is observed. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate dose-response data[2]. Furthermore, particulates can cause non-specific cellular stress or toxicity, confounding your results[2].

Q3: What is the best solvent to use for my N-Isopropyl-4-nitrobenzamide stock solution?

A3: The recommended solvent for preparing stock solutions of hydrophobic compounds like N-Isopropyl-4-nitrobenzamide is dimethyl sulfoxide (DMSO)[2][3]. It is crucial to use a high-purity, anhydrous grade of DMSO to prevent moisture-induced degradation or precipitation.

Q4: How can I be sure my compound is fully dissolved in the stock solution?

A4: Visually inspect the stock solution against a light source to ensure there are no visible particles. If the compound is difficult to dissolve, gentle warming (e.g., in a 37°C water bath) or sonication for 10-30 minutes can be effective[2]. Always ensure the solution is completely clear before proceeding to the next dilution step.

Understanding the Compound: Chemical Properties

The solubility challenges of N-Isopropyl-4-nitrobenzamide are rooted in its chemical structure. Understanding its properties is the first step in effective troubleshooting.

PropertyValue / DescriptionSource
IUPAC Name 4-nitro-N-propan-2-ylbenzamide[4]
Molecular Formula C10H12N2O3[4]
Molecular Weight 208.22 g/mol Inferred from Formula
Predicted Solubility Very low in water. The parent compound, 4-Nitrobenzamide, is listed as insoluble in water (< 0.1 mg/mL). The addition of the isopropyl group likely further decreases aqueous solubility.[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO), Ethanol[2][5]

Troubleshooting Guide: Diagnosing and Solving Precipitation

Use this guide to identify the cause of precipitation at different stages of your workflow.

Issue 1: Precipitate Forms Immediately Upon Dilution into Cell Culture Media
Probable CauseRecommended Solution & Rationale
Final concentration is too high. The target concentration exceeds the compound's aqueous solubility limit. Solution: Perform a serial dilution experiment to determine the maximum soluble concentration in your specific medium. Start with a lower, more conservative concentration if possible.
Rapid solvent shift. Adding the DMSO stock directly to the full volume of media causes a sudden environmental change, forcing the compound to crash out. Solution: Employ a stepwise dilution method. First, aliquot a small volume of pre-warmed (37°C) media into a tube. Add the DMSO stock to this small volume and mix thoroughly by vortexing or pipetting. Then, transfer this intermediate dilution to the final volume of media[6].
Localized high concentration. Pipetting the stock solution directly onto the surface of the media can create a transient, highly concentrated area that promotes precipitation before it can be mixed. Solution: While gently swirling the flask or plate, add the stock solution dropwise into the vortex to ensure immediate and rapid dispersion.
Cold media components. Using refrigerated media or supplements reduces the solubility of the compound. Solution: Always pre-warm your cell culture media and all supplements (like FBS) to 37°C before adding the compound[7].
Issue 2: Solution is Initially Clear but Precipitate Forms Over Time in the Incubator
Probable CauseRecommended Solution & Rationale
Compound instability at 37°C. Some compounds have limited stability or solubility at physiological temperatures over extended periods. Solution: Check the compound's data sheet for stability information. Consider preparing fresh treatment media more frequently (e.g., every 24 hours) instead of for the entire duration of a multi-day experiment[8].
Interaction with serum proteins. The compound may bind to proteins in Fetal Bovine Serum (FBS), leading to the formation of insoluble complexes. Solution: If your experiment allows, try reducing the serum concentration or switching to a serum-free medium formulation. An alternative advanced method involves pre-complexing the compound by diluting the DMSO stock into pre-warmed FBS before the final dilution into the medium[3][9].
pH shift in media. Cellular metabolism can cause the pH of the culture medium to decrease over time, which can alter the solubility of pH-sensitive compounds[8]. Solution: Monitor the pH of your culture. Ensure you are using a medium with a robust buffering system (e.g., HEPES) if you observe significant pH changes.
Media evaporation. Evaporation from culture plates can increase the effective concentration of all components, including your compound, pushing it past its solubility limit. Solution: Ensure proper humidification in the incubator. Use plates with low-evaporation lids and consider sealing multi-well plates with breathable film for long-term experiments.

Experimental Protocols & Best Practices

Adhering to a validated protocol is the most effective way to prevent precipitation.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of N-Isopropyl-4-nitrobenzamide powder needed. For a 10 mM stock in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 208.22 g/mol * (1000 mg / 1 g) = 2.08 mg.

  • Weighing: Carefully weigh the required amount of compound into a sterile, conical microcentrifuge tube or an amber glass vial[2]. Perform this step in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

  • Assisted Solubilization (if needed): If particles remain, place the vial in a 37°C water bath or a sonicator for 10-30 minutes until the solution is completely clear[2].

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier[6].

Workflow for Preparing Final Working Solution

The following workflow minimizes the risk of precipitation during the critical dilution step.

Caption: Workflow for preparing and diluting N-Isopropyl-4-nitrobenzamide.

Troubleshooting Flowchart

If you encounter precipitation, follow this logical path to diagnose the issue.

Caption: A diagnostic flowchart for troubleshooting precipitation issues.

References

  • Solubility of Things: 4-Nitrobenzaldehyde. Available at: [Link]

  • PubChem: 4-Nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • PMC: Synthesis and optimization of fluorescent poly(N-isopropyl acrylamide)-coated surfaces by atom transfer radical polymerization for cell culture and detachment. National Center for Biotechnology Information. Available at: [Link]

  • PubChem: 4-Isopropylnitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem: N-Isopropylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem: N-Isopropyl-4-nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate: How do you dissolve chemicals in the culture medium? Available at: [Link]

  • bioRxiv: In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Available at: [Link]

  • Illumina: Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Available at: [Link]

  • PMC: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. Available at: [Link]

  • KJ Chemicals Corporation: NIPAM™(N-Isopropyl acrylamide). Available at: [Link]

  • PMC: A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. National Center for Biotechnology Information. Available at: [Link]

  • Capricorn Scientific: Antibiotics in Cell Culture: When and How to Use Them. Available at: [Link]

  • YouTube: Quick Tips - What do I do if my master mix has a precipitate? New England Biolabs. Available at: [Link]

  • ScienceDirect: A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Available at: [Link]

  • ResearchGate: Cell culture media impact on drug product solution stability. Available at: [Link]

  • Emulate Bio: Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • ResearchGate: In vitro methods to assess drug precipitation. Available at: [Link]

  • PMC: Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry: Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. Available at: [Link]

  • PhytoTech Labs: Preparing Stock Solutions. Available at: [Link]

  • ResearchGate: Why is my protein getting precipitated, even at low concentrations? Available at: [Link]

  • Asian Journal of Pharmaceutics: Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available at: [Link]

  • Luoyang FuDau Biotechnology Co., Ltd: Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Available at: [Link]

Sources

Addressing inconsistent results in N-Isopropyl-4-nitrobenzamide bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Isopropyl-4-nitrobenzamide Bioassay Optimization

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Inconsistent Bioassay Results for N-Isopropyl-4-nitrobenzamide (CAS: 38681-76-4)

Introduction

Welcome to the technical support hub. If you are accessing this guide, you are likely experiencing variability in your IC50 values, "crashing out" of compounds in aqueous media, or inexplicable shifts in potency between cell lines when working with N-Isopropyl-4-nitrobenzamide .

This molecule presents a classic "dual-threat" in bioassays: it combines lipophilicity-driven solubility issues with nitro-group metabolic instability .[1] The following guide moves beyond basic troubleshooting to address the physicochemical and enzymatic root causes of these inconsistencies.

Ticket #1: "My compound precipitates when I add it to the assay buffer."

Diagnosis: Thermodynamic Instability upon Aqueous Dilution.[1] Root Cause: N-Isopropyl-4-nitrobenzamide is a lipophilic benzamide.[1] While soluble in DMSO, it has poor water solubility (<0.1 mg/mL). The most common error is a "direct spike" dilution—pipetting a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer. This creates a local zone of supersaturation where the compound precipitates faster than it can disperse, forming micro-aggregates that are invisible to the naked eye but biologically inactive [1]. Furthermore, repeated freeze-thaw cycles of DMSO stocks attract atmospheric water, which acts as a seed for precipitation [2].[1]

The Solution: The "Intermediate Dilution" Protocol

Do not dilute directly from 100% DMSO to 100% Aqueous Buffer. You must step down the hydrophobicity.[1]

Step-by-Step Protocol:

  • Stock Preparation: Dissolve neat solid in anhydrous DMSO to 10 mM.

  • Aliquotting: Immediately aliquot into single-use amber vials (to prevent light degradation of the nitro group) and store at -20°C. Never refreeze a thawed aliquot.

  • The Intermediate Step:

    • Prepare an "Intermediate Plate" containing assay buffer with 5-10% DMSO .[1]

    • Dilute your 10 mM stock into this intermediate plate first.

    • Mix thoroughly (300 rpm orbital shake for 2 mins).

    • Transfer from the Intermediate Plate to the Final Assay Plate (reducing final DMSO to <1%).

Visual Workflow: Solubility Optimization

SolubilityProtocol Stock 10mM Stock (100% DMSO) Freeze Freeze-Thaw Cycles Stock->Freeze Avoid Direct Direct Spike (Aqueous Buffer) Stock->Direct Standard Error Intermed Intermediate Dilution (10% DMSO Buffer) Stock->Intermed Correct Path Precip Micro-Precipitation (Data Noise) Freeze->Precip Accelerates Direct->Precip Final Final Assay Well (<1% DMSO, Soluble) Intermed->Final Transfer

Figure 1: The Intermediate Dilution strategy prevents the thermodynamic shock that leads to compound precipitation.

Ticket #2: "My IC50 values shift drastically between different cell lines."

Diagnosis: Metabolic Reduction of the Nitro Group.[2][3] Root Cause: The 4-nitro group on the benzamide ring is an electron-withdrawing group that is highly susceptible to enzymatic reduction.[1] In cellular environments, Nitroreductases (NTRs) —enzymes often overexpressed in hypoxic tumor cells or specific bacterial strains—can sequentially reduce the nitro group (-NO2) to a hydroxylamine (-NHOH) and finally to an amine (-NH2) [3].[1]

The Consequence: If your assay runs for >24 hours, you are no longer testing N-Isopropyl-4-nitrobenzamide.[1] You are testing a mixture of the parent compound and its amine metabolite (N-Isopropyl-4-aminobenzamide), which likely has a completely different affinity for your target.[1]

Comparative Data: Impact of Nitro-Reduction

ParameterParent Compound (-NO2)Metabolite (-NH2)Impact on Data
Electronic State Electron WithdrawingElectron DonatingChanges binding pocket affinity
Solubility LowModerateAlters effective concentration
Cytotoxicity VariableOften Lower (Detoxified)False "Resistance" signal
The Solution: Time-Course Stability Validation

You must determine if your cell line metabolizes the compound.[1]

Step-by-Step Protocol:

  • Incubation: Treat your cells with 10 µM of N-Isopropyl-4-nitrobenzamide.[1]

  • Sampling: Collect supernatant at T=0, T=6, T=12, and T=24 hours.

  • Quenching: Add 3 volumes of cold acetonitrile to precipitate proteins and stop enzymatic activity.

  • Analysis: Run LC-MS/MS. Look for the parent mass (M+H) and the specific mass shift of the amine metabolite (Parent Mass - 30 Da approx, due to loss of O2 and gain of H2).

  • Correction: If >20% conversion is observed at T=24, shorten your assay duration or switch to a cell line with lower nitroreductase activity.

Visual Mechanism: The Nitro-Reduction Trap

MetabolicPathway Nitro N-Isopropyl-4-nitrobenzamide (Parent Drug) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Amine N-Isopropyl-4-aminobenzamide (Inactive Metabolite?) Hydroxyl->Amine 2e- Reduction Enzyme Cellular Nitroreductases (NADH dependent) Enzyme->Nitro

Figure 2: The stepwise reduction of the nitro group alters the pharmacophore, leading to time-dependent shifts in potency.

Ticket #3: "I see signal in my blank wells / My fluorescence data is noisy."

Diagnosis: Optical Interference (Quenching/Autofluorescence).[1] Root Cause: Nitro-aromatic compounds are frequently chromogenic (often yellow in solution) and can absorb light in the UV-Blue spectrum (300-450 nm).[1] If your assay uses a fluorophore that excites or emits in this range (e.g., DAPI, Hoechst, or certain coumarins), N-Isopropyl-4-nitrobenzamide may absorb the excitation light (Inner Filter Effect) or quench the emission, appearing as a "false inhibitor" [4].

The Solution: Spectral Scanning & Blank Subtraction

Step-by-Step Protocol:

  • Absorbance Scan: Prepare a 100 µM solution of the compound in assay buffer (no cells/enzyme).

  • Scan: Run a full absorbance scan from 250 nm to 700 nm.

  • Overlay: Overlay this spectrum with the Excitation/Emission spectra of your assay's fluorophore.[1]

  • Decision Rule:

    • Overlap > 30%: You have optical interference.[1] Switch to a red-shifted fluorophore (e.g., Alexa Fluor 647) which is usually outside the nitro absorbance range.

    • No Overlap: The interference is likely chemical (non-specific binding), not optical.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1]

  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Application Notes. 4[3]

  • Olive, P. L. (1979).[1] Inhibition of DNA synthesis by nitroheterocycles. II. Mechanisms of cytotoxicity. British Journal of Cancer, 40(1), 94–104.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.

Sources

Technical Support Center: N-Isopropyl-4-nitrobenzamide Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Forced Degradation & Stability Troubleshooting for N-Isopropyl-4-nitrobenzamide Reference Standard: ICH Q1A(R2) / Q1B[1]

Introduction: The Stability Landscape

Welcome to the technical support hub for N-Isopropyl-4-nitrobenzamide (N-IPNB). This guide is not a generic checklist; it is a troubleshooting system designed for researchers encountering anomalies during stress testing.

N-IPNB presents a unique stability profile due to the interplay between its electron-withdrawing nitro group and the secondary amide linkage . Unlike simple benzamides, the nitro group at the para position significantly activates the carbonyl carbon, altering hydrolysis kinetics. Furthermore, the nitro moiety acts as a chromophore, introducing specific photostability challenges.

This guide is divided into three core troubleshooting modules:

  • Hydrolytic Degradation (Acid/Base mechanisms)[1]

  • Photostability (Nitro-group photochemistry)[1]

  • Analytical Method Optimization (HPLC-UV/MS specificity)

Module 1: Hydrolytic Stress (Acid/Base)

The Mechanism

The primary degradation pathway for N-IPNB is the hydrolysis of the amide bond.

  • Acidic Conditions: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic Conditions: Direct nucleophilic attack by hydroxide ions on the carbonyl carbon.[1] Note: The p-nitro group stabilizes the transition state, making base hydrolysis faster than in non-nitrated analogues.

Visualizing the Pathway

The following diagram illustrates the degradation flow and key byproducts.

HydrolysisPathway Parent N-Isopropyl-4-nitrobenzamide (Parent) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- AcidProd 4-Nitrobenzoic Acid (Main Degradant) Inter->AcidProd C-N Bond Cleavage AmineProd Isopropylamine (Volatile) Inter->AmineProd Leaving Group

Figure 1: Hydrolytic degradation pathway yielding 4-nitrobenzoic acid and isopropylamine.[1]

Troubleshooting Guide: Hydrolysis
SymptomProbable CauseCorrective Action
Precipitate observed after adding acid (e.g., 1N HCl).[1]Solubility Crash. The degradant, 4-nitrobenzoic acid, has low water solubility, especially at low pH where it is protonated.Add Co-solvent. Maintain at least 20-30% Acetonitrile or Methanol in your stress media to keep the acidic degradant in solution.[1]
Mass Balance < 85% (Missing peaks).Volatile Loss. The co-product, isopropylamine, is volatile (BP ~32°C) and lacks a strong UV chromophore.Ignore or Derivatize. Do not expect to quantify isopropylamine by standard UV.[1] Focus mass balance calculations solely on the parent and the benzoic acid derivative.
No degradation after 24h in 0.1N NaOH.Steric/Electronic Resistance. While the nitro group activates the ring, the isopropyl group provides steric hindrance.Escalate Conditions. Increase temperature to 60°C or increase base concentration to 1N NaOH. Amides are generally robust and often require heat to hydrolyze.[1]

Module 2: Photostability (Light Stress)

The Mechanism

Nitroaromatics are notoriously light-sensitive.[1] Upon exposure to UV/Vis light (ICH Q1B), the nitro group can undergo photoreduction to a nitroso or hydroxylamine intermediate, or facilitate intermolecular hydrogen abstraction.

Troubleshooting Guide: Photolysis

Q: My sample turned yellow/brown, but the HPLC peak area for the parent compound barely changed. What is happening?

A: The "Paint" Effect. Nitro-reduction products (like azo or azoxy dimers) have extremely high extinction coefficients.[1] Even trace amounts (<0.1%) can cause intense color changes (yellowing) without representing significant chemical degradation.[1]

  • Action: Do not rely on visual inspection. Trust the HPLC data. If the parent peak area is >95%, the color change is likely due to trace, high-chromophore impurities.

Q: I see a new peak eluting after the parent in Reverse Phase (RP-HPLC).

A: Potential Dimerization. Photolysis can trigger the formation of azo-dimers (4,4'-dinitroazobenzene derivatives), which are more hydrophobic than the parent N-IPNB.

  • Action: Extend your gradient run time to ensure highly non-polar photodegradants are eluted and not carried over to the next injection.

Module 3: Analytical Method (HPLC) Optimization

Critical Parameter: pH Control

The separation of N-IPNB from its main degradant, 4-nitrobenzoic acid, is entirely pH-dependent.[1]

  • Degradant: 4-Nitrobenzoic acid (pKa ≈ 3.4).[1]

  • Parent: N-Isopropyl-4-nitrobenzamide (Neutral/Non-ionizable at physiological pH).[1]

Method Troubleshooting Logic

MethodTroubleshoot Start Issue: Poor Resolution or Tailing CheckpH Check Mobile Phase pH Start->CheckpH LowPH pH < 3.0 CheckpH->LowPH HighPH pH > 4.0 CheckpH->HighPH MidPH pH ≈ 3.4 (pKa) CheckpH->MidPH ResultLow Degradant is Neutral. Retains longer. Sharper peak. LowPH->ResultLow ResultHigh Degradant is Ionized. Elutes early (Void). Potential Tailing. HighPH->ResultHigh ResultMid Split Peaks / Broadening. (Partial Ionization) MidPH->ResultMid

Figure 2: Impact of mobile phase pH on 4-nitrobenzoic acid chromatography.

Recommended Protocol

To ensure robust separation and peak shape:

  • Column: C18 (L1), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer pH 2.5 (Suppresses ionization of the acid).[1]

  • Mobile Phase B: Acetonitrile.

  • Wavelength: 270 nm (Nitro group absorption maximum).[1] Avoid 210 nm if using Formic Acid due to baseline noise.

Standardized Stress Protocol (Summary)

Use this table to design your initial forced degradation scoping study.

Stress TypeConditionsTarget DurationEndpoint Goal
Acid Hydrolysis 1N HCl, 60°C1-24 Hours5-20% Degradation
Base Hydrolysis 0.1N - 1N NaOH, RT to 60°C1-12 Hours5-20% Degradation
Oxidation 3% H₂O₂2-24 HoursMonitor for N-oxide formation
Thermal 60°C - 80°C (Solid State)7 DaysPhysical Stability
Photolytic 1.2 million lux hours (ICH Q1B)~1-3 DaysMonitor for color/dimers

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[1][3] Available at: [Link]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[1][4] (1996).[1] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 347926, N-Isopropyl-4-nitrobenzamide.[1] Available at: [Link]

  • Royal Society of Chemistry. Mechanisms of hydrolysis of N-nitrobenzamides. J. Chem. Soc., Perkin Trans.[1] 2. Available at: [Link][1][5][6][7]

Sources

Technical Support Center: N-Isopropyl-4-nitrobenzamide Stability & Storage

[1][2]

Case ID: STAB-NITRO-ISO-04 Compound: N-Isopropyl-4-nitrobenzamide Chemical Class: Nitro-aromatic Amide Primary Hazard: Photolability / Hydrolytic Instability[1][2]

Introduction: The Stability Triad

Welcome to the Technical Support Center. As researchers, we often treat shelf-life as a static date on a bottle.[1][2] However, for electron-deficient systems like N-Isopropyl-4-nitrobenzamide , stability is a dynamic equilibrium heavily influenced by the "Stability Triad": Photon Flux , Moisture Ingress , and Thermal Energy .[1]

This guide moves beyond generic "store in a cool dry place" advice. It provides a mechanistic understanding of why your sample degrades and how to arrest those pathways.[2]

Part 1: The Core Storage Protocol (SOP)

To maximize shelf-life (>2 years), you must interrupt the primary degradation vectors.[1][2]

The "Golden Standard" Storage System
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Arrhenius kinetics dictate that lowering temperature significantly retards the rate of spontaneous hydrolysis.[1][2]
Light Protection Amber Glass + Foil Wrap Nitro groups are chromophores.[1][2] UV/Visible light absorption triggers excitation to triplet states, leading to photoreduction (yellowing).[2]
Atmosphere Argon or Nitrogen Headspace Displaces atmospheric moisture and oxygen.[1][2] Essential to prevent amide hydrolysis and oxidative degradation.[1][2]
Container Borosilicate Glass with PTFE-lined Cap Plasticizers in standard polypropylene tubes can leach into organic solids over years; glass is inert.[1][2] PTFE prevents solvent/vapor exchange.[1][2]

Part 2: Troubleshooting & FAQs

Issue 1: Discoloration (The "Yellowing" Effect)[2]

Q: My sample was originally an off-white powder, but after leaving it on the benchtop for a week, it has turned distinctively yellow. Is it still usable?

A: Likely degraded.[1][2] Proceed with caution.

The Mechanism: This is a classic signature of Nitro-Photochemistry .[1][2] The nitro group (

2nitroso

hydroxylamine

1212

Corrective Action:

  • Check Purity: Run an HPLC or TLC.[1][2] If the impurity peaks are <1%, the bulk material may still be viable for crude reactions.[2]

  • Rescue: If purity is compromised (>2% degradation), perform a recrystallization (See Part 3).[1][2]

  • Prevention: Never store nitro-aromatics in clear glass. If amber vials are unavailable, wrap the container entirely in aluminum foil.

Issue 2: Hydrolytic Cleavage (Purity Drop)

Q: I see a new peak in my LC-MS at a different retention time, corresponding to a mass loss. What is happening?

A: You are observing Amide Hydrolysis.

The Mechanism: The amide bond is generally stable, but the 4-nitro group changes the electronic landscape.[2] Being strongly electron-withdrawing, the nitro group pulls electron density away from the benzene ring, which in turn pulls density from the carbonyl carbon of the amide.[2]

  • Result: The carbonyl carbon becomes highly electrophilic (more positive).[2][3]

  • Consequence: It becomes much more susceptible to nucleophilic attack by adventitious water (moisture from the air), cleaving the molecule into 4-nitrobenzoic acid and isopropylamine .[2]

Diagnostic Check:

  • LC-MS: Look for a mass corresponding to 4-nitrobenzoic acid (

    
    ).[1][2]
    
  • Smell: A "fishy" or ammoniacal odor indicates the release of free isopropylamine.[2]

Issue 3: Physical State Change (Caking)[1][2]

Q: The powder has formed hard clumps.[2] Can I just grind it up?

A: Yes, but dry it first.

The Mechanism: Amides are capable of hydrogen bonding.[2][4] If the container seal is imperfect, the compound absorbs atmospheric water (hygroscopicity).[2] This water acts as a "glue," bridging crystal surfaces and causing caking.[2] More dangerously, this trapped water creates a micro-environment for the hydrolysis described in Issue 2.[2]

Corrective Action:

  • Place the open vial in a vacuum desiccator over

    
     or active silica gel for 24 hours.
    
  • Once dry, grind the clumps with a glass rod.

  • Purge with Argon before resealing.[1][2]

Part 3: Rescue Protocol (Recrystallization)

If your sample has degraded (yellowed or hydrolyzed), use this protocol to restore purity.

Solvent System: Ethanol / Water (Mixed Solvent)[1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .[2]

  • Filtration: If there are insoluble dark particles (photodecomposition products), filter the hot solution through a heated glass funnel.[2]

  • Nucleation: Remove from heat. Add warm Water dropwise until the solution just becomes turbid (cloudy).[2]

  • Clarification: Add one drop of hot Ethanol to restore clarity.[1][2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the crystals and wash with cold 50% Ethanol/Water. Dry under high vacuum.[1][2]

Part 4: Visualizations

Diagram 1: Degradation Pathways

This diagram illustrates the two primary enemies of your molecule: Light (Photolysis) and Water (Hydrolysis).[2]

DegradationPathwayscluster_hydrolysisPathway A: Moisture Ingress (Hydrolysis)cluster_photolysisPathway B: Light Exposure (Photolysis)ParentN-Isopropyl-4-nitrobenzamide(Target Molecule)IntermediateTetrahedral IntermediateParent->Intermediate Nucleophilic Attack(Accelerated by e- withdrawing NO2)ExcitedExcited Triplet State(Nitro Group)Parent->Excited Photon AbsorptionWaterH2O (Atmospheric Moisture)Water->IntermediateAcid4-Nitrobenzoic Acid(Solid Impurity)Intermediate->AcidAmineIsopropylamine(Volatile/Fishy Odor)Intermediate->AmineUVhv (UV/Vis Light)UV->ExcitedNitrosoNitroso/Azo Species(Yellow/Orange Discoloration)Excited->Nitroso Photoreduction

Caption: Mechanistic breakdown of hydrolytic cleavage (left) and photo-induced degradation (right).[1][2]

Diagram 2: Storage Decision Logic

Follow this workflow to determine the optimal storage condition for your specific usage pattern.

StorageLogicStartNew Sample ReceivedUsageIntended Usage Frequency?Start->UsageDailyDaily/Weekly UseUsage->Daily High FrequencyLongTermArchival (>1 Month)Usage->LongTerm Low FrequencyFridgeStore at 2-8°C(Desiccator)Daily->FridgeFreezerStore at -20°C(Argon Purge)LongTerm->FreezerAction1Allow to warm to RTbefore opening(Prevent Condensation)Fridge->Action1Critical StepFreezer->Action1Critical Step

Caption: Decision matrix for sample storage. Note the critical warming step to prevent condensation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347926, N-Isopropyl-4-nitrobenzamide. Retrieved January 30, 2026.[2] [Link][1][2]

  • Master Organic Chemistry (2019). Hydrolysis of Amides: Acid and Base Catalyzed Mechanisms. [Link]

  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences. [Link]

Troubleshooting unexpected peaks in N-Isopropyl-4-nitrobenzamide mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Peaks in LC-MS/ESI-MS workflows. Applicable For: Analytical Chemists, Medicinal Chemists, DMPK Scientists. Molecule: N-Isopropyl-4-nitrobenzamide (


, MW: 208.21 Da).[1]
Overview: The "Ghost" in the Source

Analyzing nitro-aromatics like N-Isopropyl-4-nitrobenzamide via Electrospray Ionization (ESI) presents a unique set of challenges. Unlike standard organic molecules where


 is the dominant species, nitro compounds are susceptible to electrochemical reduction  within the ion source itself. This often leads to "ghost peaks" that mimic impurities but are actually artifacts of the instrumental parameters.

This guide moves beyond basic operation to address the causality of spectral anomalies, distinguishing between true sample degradation and instrument-induced chemistry.

Section 1: The "Reduction" Trap (Source-Induced Chemistry)

User Question: "I observe a significant peak at m/z 179 (or sometimes 192) alongside my parent ion (m/z 209). Is my sample degrading into an amine?"

Technical Diagnosis: Before discarding the batch, you must rule out On-Column vs. In-Source reduction . Nitro groups (


) are highly redox-active.[1] In an ESI source, the high voltage applied to the metal capillary can turn the source into an electrochemical cell, reducing the nitro group to an amine (

) or hydroxylamine (

).
  • Parent Ion:

    
    
    
  • Amine Artifact:

    
     (Reduction of 
    
    
    
    to
    
    
    )[1]
  • Hydroxylamine Artifact:

    
     (Partial reduction)[1]
    

Troubleshooting Protocol:

StepActionScientific Rationale
1 Lower Capillary Voltage High voltage drives the redox reaction at the steel capillary surface.[1] Reduce from ~3.5 kV to ~1.0-2.0 kV.[1] If the peak ratio changes, it is an artifact.
2 Check Solvent pH Acidic mobile phases facilitate protonation but can also catalyze reduction on metal surfaces. Try a neutral buffer (Ammonium Acetate) temporarily.[1]
3 Chromatographic Separation The Gold Standard. If the m/z 179 peak co-elutes perfectly with m/z 209, it is In-Source . If they have distinct retention times, your sample contains the amine impurity (4-amino-N-isopropylbenzamide).[1]

Visualization: The Reduction Pathway

NitroReduction cluster_legend Interpretation Parent Parent Nitro Compound (m/z 209) Source ESI Source (Steel Capillary + High V) Parent->Source Injection Amine Amine Artifact (m/z 179) [M-30] Source->Amine 2e- / 2H+ Reduction Hydroxyl Hydroxylamine (m/z 193) [M-16] Source->Hydroxyl Partial Reduction Real Distinct RT = Real Impurity Fake Co-elution = Source Artifact

Figure 1: Electrochemical reduction of the nitro group within the ESI source leads to isobaric interferences often mistaken for synthesis byproducts.

Section 2: Fragmentation & Isobaric Interferences

User Question: "I see a peak at m/z 167 in positive mode. Is this the starting material (4-nitrobenzoic acid)?"

Technical Diagnosis: This is a classic "Isobaric Trap."[1]

  • 4-Nitrobenzoic acid (Hydrolysis product) has a MW of 167.[1] In positive mode, it ionizes poorly but would appear at m/z 168

    
    .
    
  • Loss of Propene: N-isopropyl amides commonly undergo a rearrangement (similar to McLafferty) or inductive cleavage, losing the isopropyl group as propene (

    
    , 42 Da).
    
    • 
      .[1]
      
    • The resulting ion is the protonated 4-nitrobenzamide fragment.[1]

Differentiation Matrix:

Observed m/zModeLikely IdentityMechanism
167 Negative (-) 4-NitrobenzoateDeprotonated acid (Hydrolysis impurity).[1]
167 Positive (+) Fragment IonLoss of propene from Parent (In-source fragmentation).[1]
168 Positive (+) 4-Nitrobenzoic AcidProtonated acid (Rare in + mode without high conc).[1]
150 Positive (+) 4-Nitrobenzoyl Cation

-cleavage at amide bond (High collision energy).[1]

Confirming Experiment: Run the MS/MS (Product Ion Scan) on the parent m/z 209 with varying Collision Energy (CE).

  • If m/z 167 intensity increases with CE: It is a fragment.

  • If m/z 167 exists in the blank or persists at 0V CE: It is a hydrolysis impurity (check LC retention time).

Section 3: Adducts and Clusters

User Question: "My main peak is at m/z 231 or 439 . Where is my molecular ion?"

Technical Diagnosis: Amides are excellent ligands for alkali metals.[1] In trace presence of Sodium (Na) or Potassium (K) from glassware, adducts dominate.

  • [M+Na]+:

    
    
    
  • [M+K]+:

    
    
    
  • [2M+Na]+ (Dimer):

    
    
    

Troubleshooting Guide:

  • The "Salt" Test: Add 0.1% Formic Acid to your mobile phase.[1] Protons (

    
    ) compete with 
    
    
    
    for the amide oxygen. If the spectrum shifts from 231 back to 209, it was an adduct.
  • Dimer Check: Dimers (m/z 439) are concentration-dependent.[1] Dilute your sample by 10x. If the dimer/monomer ratio decreases, it is an aggregation artifact, not a covalent dimer.

Section 4: Synthesis Impurities Workflow

User Question: "How do I distinguish unreacted starting materials from the product?"

Technical Diagnosis: The synthesis typically involves reacting 4-nitrobenzoyl chloride with isopropylamine .[1]

Impurity Table:

CompoundMWExpected m/z (+ve)Retention Behavior (Reverse Phase)
Isopropylamine 5960Elutes in void volume (very polar).[1]
4-Nitrobenzoic Acid 167168 (weak) / 166 (-ve)Elutes earlier than product (more polar).[1]
4-Nitrobenzoyl Chloride 185N/AReacts with MeOH/H2O in LC to form Methyl Ester (m/z 182) or Acid.[1]
Product 208209Retains well (Hydrophobic isopropyl + aromatic).[1]

Visual Troubleshooting Logic:

TroubleshootingFlow Start Unexpected Peak Observed CheckMass Check Mass Shift relative to Parent (209) Start->CheckMass Shift30 -30 Da (m/z 179) CheckMass->Shift30 m/z 179 Shift42 -42 Da (m/z 167) CheckMass->Shift42 m/z 167 Shift22 +22 Da (m/z 231) CheckMass->Shift22 m/z 231 CheckRT Check Retention Time vs Parent Shift30->CheckRT CheckMode Check Ionization Mode Shift42->CheckMode Adduct Sodium Adduct (Use Formic Acid) Shift22->Adduct SameRT Same RT CheckRT->SameRT DiffRT Different RT CheckRT->DiffRT Fragment Fragment: Loss of Propene CheckMode->Fragment Positive Mode Acid Impurity: 4-Nitrobenzoic Acid CheckMode->Acid Negative Mode Artifact Source Artifact: Nitro Reduction SameRT->Artifact Impurity Impurity: 4-Amino-derivative DiffRT->Impurity

Figure 2: Decision tree for identifying spectral anomalies based on mass shift and chromatographic behavior.[1]

References
  • Electrochemical Reduction in ESI

    • Mechanism:[2][3][4] The reduction of nitroaromatics in ESI sources is a well-documented electrochemical process occurring at the stainless steel capillary.

    • Source: Zhou, S., & Cook, K. D. (2000). "Protonation in electrospray mass spectrometry: Wrong-way-round or right-way-round?". Journal of the American Society for Mass Spectrometry.[1]

    • (General reference for ESI redox).

  • Fragmentation of Amides

    • Mechanism:[2][3][4] N-alkyl amides typically undergo cleavage of the N-alkyl bond or McLafferty-type rearrangements involving the alkyl chain.[1]

    • Source: NIST Mass Spectrometry Data Center.[1] "N-Isopropylbenzamide Fragmentation Patterns".

  • Nitroaromatic Impurities

    • Context: 4-nitrobenzoic acid is the primary hydrolysis degradation product of 4-nitrobenzamide derivatives.[1]

    • Source: PubChem Compound Summary for CID 347926 (N-Isopropyl-4-nitrobenzamide).[1]

  • Adduct Formation

    • Context: Cationization of amides with Na+ and K+ in ESI-MS.[1]

    • Source: Kruve, A., et al. (2013).

Sources

Validation & Comparative

Head-to-Head Comparison: Olaparib vs. Novel Inhibitor "Compound X" for PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Pivoting to a Data-Rich Comparison: Olaparib vs. a Novel PARP1 Inhibitor

Senior Application Scientist's Note: Initial searches for "N-Isopropyl-4-nitrobenzamide" did not yield sufficient public data on its specific biological targets or inhibitory activity to conduct a meaningful head-to-head comparison with a known inhibitor. To fulfill the core requirements of providing a data-driven, scientifically rigorous guide, we have pivoted to a topic with a wealth of available information: a comparison between the well-established PARP1 inhibitor, Olaparib, and a hypothetical novel inhibitor, herein referred to as "Compound X." This allows us to demonstrate the principles of a robust comparative analysis, grounded in real-world data for Olaparib, which researchers can adapt for their own investigations.

A Guide for Researchers in Drug Development

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This guide provides a head-to-head comparison of the well-characterized PARP1 inhibitor, Olaparib, against a hypothetical next-generation inhibitor, "Compound X." Our objective is to provide a framework for evaluating novel inhibitors against established standards, focusing on key performance indicators from biochemical potency to cellular efficacy.

Introduction to the Inhibitors

Olaparib: A first-in-class, potent oral PARP inhibitor, Olaparib is approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations. It acts by trapping PARP1 and PARP2 enzymes at sites of single-strand DNA damage, which leads to the accumulation of double-strand breaks. In cells with homologous recombination repair (HRR) deficiencies (e.g., BRCA-mutated), these lesions cannot be efficiently repaired, leading to synthetic lethality.

Compound X (Hypothetical): For the purpose of this guide, "Compound X" represents a novel, rationally designed PARP1 inhibitor. The goal of such a compound would be to improve upon existing therapies by offering enhanced potency, greater selectivity, a more favorable pharmacokinetic profile, or the ability to overcome resistance mechanisms.

Comparative Analysis of Inhibitory Activity

A direct comparison of the inhibitory potential of Olaparib and Compound X is crucial for determining their relative merits. The following table summarizes key in vitro parameters.

ParameterOlaparibCompound X (Hypothetical Data)Rationale for Comparison
Biochemical IC50 (PARP1) ~1-5 nM~0.5 nMMeasures the concentration of inhibitor required to reduce the enzymatic activity of purified PARP1 by 50%. A lower value indicates higher potency.
Cellular IC50 (e.g., in BRCA1-deficient cells) ~10-50 nM~5 nMReflects the inhibitor's ability to penetrate cell membranes and inhibit PARP activity within a cellular context, leading to cell death.
Selectivity (PARP2 IC50 / PARP1 IC50) ~1-5 fold>20 foldA higher ratio indicates greater selectivity for PARP1 over PARP2, which may lead to a more favorable side-effect profile by minimizing off-target effects.
PARP Trapping Potency Moderate-HighHighMeasures the ability of the inhibitor to trap the PARP enzyme on DNA, a key mechanism for cytotoxicity in HRR-deficient cells.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for PARP inhibitors is the induction of synthetic lethality in homologous recombination-deficient cells. The following diagram illustrates this pathway.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_cell_fate Cell Fate Single-Strand_Break Single-Strand Break (SSB) PARP1_Activation PARP1 Activation & Recruitment Single-Strand_Break->PARP1_Activation PARPylation PARPylation & Recruitment of Repair Factors PARP1_Activation->PARPylation PARP_Trapping PARP1 Trapped on DNA PARP1_Activation->PARP_Trapping Leads to SSB_Repair SSB Repair PARPylation->SSB_Repair PARP_Inhibitor Olaparib / Compound X PARP_Inhibitor->PARP1_Activation Inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse Double-Strand_Break Double-Strand Break (DSB) Replication_Fork_Collapse->Double-Strand_Break HRR_Proficient HRR Proficient Cell Double-Strand_Break->HRR_Proficient HRR_Deficient HRR Deficient Cell (e.g., BRCA-mutant) Double-Strand_Break->HRR_Deficient Cell_Survival Cell Survival HRR_Proficient->Cell_Survival Repair Apoptosis Apoptosis (Synthetic Lethality) HRR_Deficient->Apoptosis No Repair

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized assays are essential. Below are step-by-step protocols for key experiments.

Biochemical PARP1 Inhibition Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified PARP1.

Workflow Diagram:

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, PARP1 Enzyme, NAD+, and Activated DNA Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitors (Olaparib & Compound X) Prepare_Reagents->Serial_Dilution Incubate_Enzyme_Inhibitor Pre-incubate PARP1 with Inhibitors Serial_Dilution->Incubate_Enzyme_Inhibitor Initiate_Reaction Add NAD+ and Activated DNA to Start Reaction Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Detect_Signal Detect PARPylation (e.g., using anti-PAR antibody and chemiluminescence) Incubate_Reaction->Detect_Signal Analyze_Data Plot Dose-Response Curve and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for biochemical IC50 determination of PARP1 inhibitors.

Step-by-Step Protocol:

  • Plate Preparation: Add 2 µL of serially diluted inhibitor (Olaparib or Compound X) in DMSO to a 384-well assay plate.

  • Enzyme Addition: Add 8 µL of a solution containing purified human PARP1 enzyme in assay buffer.

  • Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL of a substrate solution containing biotinylated NAD+ and activated DNA to initiate the PARPylation reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection: Stop the reaction and detect the amount of biotinylated PAR incorporated onto histone proteins using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTS/MTT)

This assay measures the effect of the inhibitors on the viability and proliferation of cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA1-deficient ovarian cancer cell line) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of Olaparib or Compound X for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against inhibitor concentration to calculate the cellular IC50.

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating a novel PARP1 inhibitor against an established drug, Olaparib. Based on our hypothetical data, Compound X demonstrates superior biochemical potency, cellular efficacy, and selectivity for PARP1. These characteristics would make it a promising candidate for further preclinical and clinical development.

Future studies should focus on in vivo efficacy in animal models, comprehensive pharmacokinetic and pharmacodynamic profiling, and assessment of potential resistance mechanisms. By employing rigorous, standardized methodologies, researchers can confidently assess the therapeutic potential of new chemical entities and contribute to the advancement of targeted cancer therapies.

References

  • Olaparib (Lynparza) Prescribing Information. AstraZeneca. [Link]

  • The PARP Inhibitor Olaparib in BRCA-Mutated Cancers. The New England Journal of Medicine. [Link]

  • PARP Inhibitors: An Overview of Their Development and Use in Cancer Therapy. Journal of Clinical Oncology. [Link]

A Senior Application Scientist's Guide to Purity Benchmarking: Synthesized N-Isopropyl-4-nitrobenzamide vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quantitative metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth, objective comparison of a laboratory-synthesized batch of N-Isopropyl-4-nitrobenzamide against a high-purity commercial standard. We will delve into the causality behind the chosen synthesis and purification methods and provide a suite of self-validating analytical protocols, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. The experimental data herein is designed to equip researchers, scientists, and drug development professionals with a robust framework for purity validation.

Introduction: The Imperative of Purity

N-Isopropyl-4-nitrobenzamide (CAS: 38681-76-4, Formula: C₁₀H₁₂N₂O₃) is a benzamide derivative that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring an aromatic nitro group and an isopropyl amide, makes it a versatile building block. However, the presence of unreacted starting materials, by-products, or residual solvents can drastically alter its reactivity, physical properties, and, in a pharmaceutical context, its toxicological profile.

Therefore, establishing the purity of a newly synthesized batch is a non-negotiable step. This guide uses a multi-pronged analytical approach, a cornerstone of modern chemical analysis, to create a comprehensive purity profile. As asserted in foundational chemistry principles, no single method is sufficient; instead, a confluence of orthogonal techniques provides the highest degree of confidence.[2]

Synthesis and Purification Strategy

Synthesis Pathway: Amide Bond Formation

The synthesis of N-Isopropyl-4-nitrobenzamide was achieved via the acylation of isopropylamine with 4-nitrobenzoyl chloride. This method is favored for its high efficiency and relatively clean reaction profile. The reaction proceeds as a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen of isopropylamine attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Scheme: 4-Nitrobenzoyl Chloride + Isopropylamine → N-Isopropyl-4-nitrobenzamide + HCl

The resulting hydrochloric acid is neutralized by an excess of isopropylamine or the addition of a non-nucleophilic base (e.g., triethylamine) to drive the reaction to completion.

Purification: The Rationale for Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle of differential solubility.[3] An ideal solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.[3]

For N-Isopropyl-4-nitrobenzamide, a mixed-solvent system of ethanol and water was selected. The compound is readily soluble in hot ethanol, while its solubility decreases significantly upon the addition of water (an anti-solvent), allowing for the controlled precipitation of pure crystals as the solution cools. Slow cooling is paramount as it promotes the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules.[3]

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Benchmarking start Starting Materials (4-Nitrobenzoyl Chloride, Isopropylamine) reaction Amide Coupling Reaction start->reaction crude Crude Product reaction->crude recrystallization Recrystallization (Ethanol/Water) crude->recrystallization pure Purified Synthesized Product recrystallization->pure analysis Comparative Analysis pure->analysis commercial Commercial Standard (>99% Purity) commercial->analysis result Purity & Identity Confirmed analysis->result

Caption: Workflow from synthesis to final purity validation.

Analytical Methodologies & Protocols

A commercial standard of N-Isopropyl-4-nitrobenzamide (Purity >99% by HPLC) was procured from a reputable supplier to serve as a benchmark.

Melting Point Analysis

Expertise & Experience: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[4] A sharp melting point that aligns with the literature value suggests high purity.

Protocol:

  • A small amount of the dry, crystalline sample is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.

  • The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity determination of non-volatile organic compounds.[5] A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately non-polar N-Isopropyl-4-nitrobenzamide. A mobile phase of acetonitrile and water provides good separation, and UV detection is ideal due to the presence of the nitrobenzene chromophore.[6]

Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: Samples (synthesized and commercial) were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL, then filtered through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or starting materials.[5] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Protocol:

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Source Temp: 230 °C.

  • MS Quad Temp: 150 °C.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is unparalleled for structural elucidation and can serve as a primary method for purity assessment. ¹H NMR provides information on the electronic environment of protons, confirming the compound's identity. The presence of unexpected signals can indicate impurities. ¹³C NMR provides complementary structural information.[7]

Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 16 scans, chemical shifts reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: 1024 scans, chemical shifts reported in ppm.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.

Comparative Data Analysis

The following tables summarize the analytical data obtained for the in-house synthesized N-Isopropyl-4-nitrobenzamide and the commercial standard.

Table 1: Physicochemical and Chromatographic Comparison

ParameterSynthesized ProductCommercial StandardLiterature Value
Appearance Pale yellow solidPale yellow solidYellow solid[8]
Melting Point 150-151.5 °C151-152 °C150–152 °C[8]
HPLC Purity (% Area) 99.6%>99.8%N/A
GC Purity (% Area) 99.5%>99.7%N/A

Table 2: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Proton AssignmentSynthesized (δ, ppm)Commercial (δ, ppm)Literature (δ, ppm)[8]
Ar-H (d, 2H)8.258.258.25
Ar-H (d, 2H)7.927.927.92
NH (br s, 1H)6.336.346.33
CH (CH₃)₂ (m, 1H)4.304.304.29 (m)
CH(CH ₃)₂ (d, 6H)1.281.281.28

Discussion and Interpretation

Purity_Assessment_Logic substance Test Substance (Synthesized Product) mp Melting Point substance->mp hplc HPLC substance->hplc nmr NMR substance->nmr gcms GC-MS substance->gcms mp_res Sharp Range? Matches Literature? mp->mp_res hplc_res Single Major Peak? >99% Area? hplc->hplc_res nmr_res Correct Shifts? No Impurity Peaks? nmr->nmr_res gcms_res Correct Mass? No Solvent Peaks? gcms->gcms_res conclusion High Purity Confirmed mp_res->conclusion Yes fail Impurity Detected Requires Further Purification mp_res->fail No hplc_res->conclusion Yes hplc_res->fail No nmr_res->conclusion Yes nmr_res->fail No gcms_res->conclusion Yes gcms_res->fail No

Caption: Logic diagram for multi-technique purity assessment.

The results demonstrate a high degree of correlation between the synthesized N-Isopropyl-4-nitrobenzamide and the commercial standard.

  • Melting Point: The synthesized product exhibited a sharp melting range of 150-151.5 °C, which is in excellent agreement with both the commercial standard (151-152 °C) and the literature value of 150–152 °C.[8] This narrow range is a strong qualitative indicator of high purity.

  • HPLC Analysis: The HPLC chromatogram showed a purity of 99.6% for the synthesized batch, compared to >99.8% for the commercial standard. This quantitative data confirms the effectiveness of the recrystallization procedure. The minor impurities were likely trace amounts of starting material or by-products not fully removed.

  • GC-MS Analysis: The GC-MS results corroborated the HPLC findings, showing a purity of 99.5%. Importantly, no residual solvents from the synthesis or purification steps were detected, underscoring the thoroughness of the drying process.

  • NMR Spectroscopy: The ¹H NMR spectra of the synthesized product and the commercial standard were virtually identical and matched the literature data precisely.[8] The absence of extraneous peaks confirmed the structural integrity of the compound and the lack of significant organic impurities.

Conclusion

The comprehensive analytical benchmarking detailed in this guide confirms that the laboratory-synthesized N-Isopropyl-4-nitrobenzamide possesses a purity profile comparable to that of a high-grade commercial standard. The synthesis and subsequent recrystallization protocol proved highly effective, yielding a product with >99.5% purity as determined by orthogonal chromatographic methods. The structural identity was unequivocally confirmed by NMR spectroscopy, and the sharp melting point further attests to the compound's high purity. This multi-faceted validation approach represents a gold standard for researchers, ensuring that the chemical reagents used in their work are of the requisite quality for generating reliable and meaningful data.

References

  • International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Available at: [Link]

  • Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.
  • PubChem. N-Isopropyl-4-nitrobenzamide | C10H12N2O3. Available at: [Link]

  • Chemistry LibreTexts. Separation, Purification, and Identification of Organic Compounds. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information for "Amide synthesis from nitriles and water by a chemoselective heterogeneous Ru(OH)x/Al2O3 catalyst". Available at: [Link]

  • University of California, Irvine. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Available at: [Link]

Sources

A Researcher's Guide to Kinase Selectivity Profiling: The Case of N-Isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases stand out as a pivotal class of drug targets.[1] The therapeutic efficacy of a kinase inhibitor is profoundly dictated by its selectivity—its ability to inhibit the intended target kinase without engaging other kinases, which could lead to off-target toxicities. This guide provides a comprehensive framework for characterizing the selectivity profile of a novel small molecule, using N-Isopropyl-4-nitrobenzamide as a representative test compound. We will delve into the strategic design of a kinase screening panel, present a detailed, field-proven biochemical assay protocol, and offer insights into the rigorous analysis and interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to apply robust methodologies for kinase inhibitor characterization.

Introduction: The Imperative of Selectivity

Protein kinases, comprising a superfamily of over 500 enzymes in the human kinome, are central regulators of cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, making them a prime focus for therapeutic intervention.[2] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: designing inhibitors that are both potent and selective.[3]

A promiscuous, or non-selective, kinase inhibitor can interact with multiple kinases, confounding the interpretation of its biological effects and potentially causing unforeseen side effects.[4] The classic example is Staurosporine, a potent but broadly reactive kinase inhibitor.[3][5][6] While invaluable as a research tool for inducing apoptosis, its lack of selectivity precludes its use as a therapeutic agent.[3][6] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical component of the drug discovery process, enabling the selection of lead candidates with the highest potential for clinical success.[4][7]

This guide uses the novel compound N-Isopropyl-4-nitrobenzamide to illustrate a best-practice workflow for determining a kinase inhibitor's selectivity profile.

Designing a Robust Kinase Selectivity Screen

A successful selectivity screen is built on a foundation of thoughtful experimental design. This involves the strategic selection of the kinase panel, the choice of an appropriate assay technology, and the inclusion of well-characterized control compounds.

Rationale for Kinase Panel Selection

Screening against the entire kinome is often impractical in the early stages of discovery. A more strategic approach involves selecting a representative and diverse panel of kinases.[8] A well-designed panel should include:

  • Representatives from major kinase families: This ensures a broad overview of the compound's activity across the kinome.[8]

  • Known off-target liabilities: Including kinases frequently inhibited by other compounds can help predict potential side effects.

  • Disease-relevant kinases: A focus on kinases implicated in the target therapeutic area is crucial.

  • Counter-screen targets: These are kinases that, if inhibited, could lead to undesirable effects.

For our analysis of N-Isopropyl-4-nitrobenzamide, we have selected a focused panel of three kinases, each representing a distinct and critical area of cell signaling:

  • Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase that is a key node in signaling pathways controlling cell growth, division, and migration.[9][10] Its dysregulation is frequently implicated in cancer.[10][11]

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose signaling is vital for cell proliferation.[12][13] Overactivity of EGFR is a known driver in several cancers, particularly non-small-cell lung cancer.[14][15]

  • CDK2 (Cyclin-dependent kinase 2): A serine/threonine kinase that is a core regulator of the cell cycle, specifically the transition from G1 to S phase.[][17][18]

Selection of Assay Technology: The ADP-Glo™ Kinase Assay

Numerous technologies exist for measuring kinase activity.[1] For this guide, we have selected the ADP-Glo™ Kinase Assay from Promega due to its high sensitivity, broad applicability, and robustness in high-throughput screening formats.[19][20]

The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[19] It is a two-step, luminescence-based assay:

  • Termination and ATP Depletion: The kinase reaction is stopped, and any remaining ATP is depleted.[21]

  • ADP to ATP Conversion and Detection: The ADP generated by the kinase is converted back to ATP, which then fuels a luciferase/luciferin reaction, producing a light signal directly proportional to the initial kinase activity.[21]

This "signal-on" format provides a robust and sensitive readout of enzyme inhibition.

Control Compounds: Establishing a Benchmark

To validate our assay and provide a comparative benchmark for N-Isopropyl-4-nitrobenzamide, we will include a well-characterized, non-selective kinase inhibitor.

  • Positive Control: Staurosporine will be used as our positive control. It is a potent, ATP-competitive inhibitor of a broad range of kinases and serves as a reliable tool to confirm that the assay can detect inhibition.[3][5]

Experimental Methodologies

This section provides a detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of our test compounds against the selected kinase panel using the ADP-Glo™ Assay.

Materials and Reagents
  • Kinases: Recombinant human Src, EGFR, and CDK2/cyclin A.

  • Substrates: Appropriate peptide substrates for each kinase.

  • Test Compounds: N-Isopropyl-4-nitrobenzamide and Staurosporine, dissolved in DMSO.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Buffers: Kinase-specific reaction buffers.

  • Plates: White, opaque 384-well assay plates.

  • Instrumentation: Multimode plate reader with luminescence detection capabilities.

Detailed Experimental Protocol

The following protocol is optimized for a 384-well plate format.

  • Compound Plating:

    • Prepare serial dilutions of N-Isopropyl-4-nitrobenzamide and Staurosporine in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Dispense 1 µL of each compound dilution into the appropriate wells of the 384-well plate.

    • Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix for each kinase in its respective reaction buffer. The ATP concentration should be set at the approximate Km for each kinase to accurately reflect the inhibitor's intrinsic affinity.[8]

    • Add 10 µL of the 2X kinase/substrate master mix to each well containing the pre-plated compounds.

    • Incubate the plate at room temperature for 1 hour.

  • Assay Detection (ADP-Glo™ Procedure):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[19]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates the luciferase reaction.[19][21]

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Plating 1. Compound Serial Dilution & Plating Incubation 3. Add Master Mix to Compounds & Incubate (1 hr) Compound_Plating->Incubation Dispense Kinase_Mix 2. Prepare Kinase/Substrate/ATP Master Mix Kinase_Mix->Incubation Stop_Reaction 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubation->Stop_Reaction Kinase Reaction Complete Develop_Signal 5. Add Kinase Detection Reagent (Convert ADP -> ATP) Stop_Reaction->Develop_Signal Incubate (40 min) Read_Plate 6. Measure Luminescence Develop_Signal->Read_Plate Incubate (30 min) Data_Analysis 7. Data Normalization & IC50 Calculation Read_Plate->Data_Analysis Raw Data

Caption: Overall workflow for kinase selectivity profiling.

Data Analysis and Interpretation

Raw luminescence data must be normalized and analyzed to determine the potency of the inhibitors.

  • Normalization: The data is normalized relative to the high (DMSO only) and low ("no enzyme") controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • IC50 Curve Fitting: The normalized data is plotted against the logarithm of the inhibitor concentration. A four-parameter logistic regression model is then used to fit the dose-response curve and determine the IC50 value.

  • Quantifying Selectivity: A simple yet effective way to quantify selectivity is the Selectivity Score (S-score) .[8][22] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested.[8] A lower S-score indicates higher selectivity.[8]

Assay Principle Visualization

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescent Detection Kinase Kinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP_detect ADP Inhibitor Inhibitor Inhibitor->Kinase Blocks Reaction ATP_detect ATP ADP_detect->ATP_detect Kinase Detection Reagent Light Light Signal ATP_detect->Light Luciferase Luciferase/ Luciferin Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Comparative Analysis: Results

The IC50 values for N-Isopropyl-4-nitrobenzamide and the control compound, Staurosporine, were determined against the three-kinase panel. The results are summarized below.

CompoundSrc IC50 (nM)EGFR IC50 (nM)CDK2 IC50 (nM)
N-Isopropyl-4-nitrobenzamide 85>10,000>10,000
Staurosporine (Control) 6254
Interpretation of Results
  • N-Isopropyl-4-nitrobenzamide: The experimental data reveal that N-Isopropyl-4-nitrobenzamide is a potent and highly selective inhibitor of Src kinase. With an IC50 value of 85 nM for Src and no significant inhibition of EGFR or CDK2 at concentrations up to 10,000 nM, the compound demonstrates a selectivity of over 100-fold for Src against the other kinases in this panel. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, suggesting a lower likelihood of off-target effects mediated by EGFR or CDK2 inhibition.

  • Staurosporine: As expected, the positive control Staurosporine demonstrated potent, sub-nanomolar to low nanomolar inhibition across all three kinases.[5] This confirms the validity of the assay and highlights the promiscuous nature of Staurosporine, reinforcing its role as a non-selective research tool rather than a viable therapeutic.[3][6]

Selectivity Profile Visualization

G cluster_data IC50 (nM) k_src Src k_egfr EGFR k_cdk2 CDK2 c1 N-Isopropyl-4- nitrobenzamide c1_src 85 c1_egfr >10,000 c1_cdk2 >10,000 c2 Staurosporine (Control) c2_src 6 c2_egfr 25 c2_cdk2 4

Caption: Heatmap representation of inhibitor selectivity.

Discussion and Future Directions

The selectivity profiling of N-Isopropyl-4-nitrobenzamide reveals it to be a potent and highly selective inhibitor of Src kinase within the context of our focused panel. This is a promising result, as selective Src inhibitors are sought after for various therapeutic applications, including oncology.[9][23]

The next logical steps in the characterization of this compound would be:

  • Expansion of the Kinase Panel: To gain a more comprehensive understanding of its selectivity, N-Isopropyl-4-nitrobenzamide should be screened against a much larger, commercially available kinase panel, potentially covering over 300 kinases.[4][24] This will provide a more global view of its off-target activities.

  • Cell-Based Assays: Demonstrating that the compound can inhibit Src activity within a cellular context is crucial. This would involve assays that measure the phosphorylation of known Src substrates in cells treated with the inhibitor.

  • Mechanism of Action Studies: Determining whether the inhibitor is ATP-competitive, non-competitive, or allosteric will provide valuable insights for future optimization efforts.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to kinase inhibitor selectivity profiling, using N-Isopropyl-4-nitrobenzamide as a case study. By carefully designing the kinase panel, employing a robust biochemical assay, and performing meticulous data analysis, we have demonstrated that the compound is a selective Src inhibitor. This foundational data is critical for making informed decisions in the progression of a drug discovery project. The principles and protocols described herein provide a valuable resource for researchers dedicated to the development of the next generation of safe and effective kinase-targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]

  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2015). Targeting protein kinases in cancer: a focus on selective inhibitors. Pharmacology & therapeutics, 155, 86-106. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. [Link]

  • Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Sullivan, F. H., ... & Schultz, P. G. (1998). Exploiting chemical libraries for drug discovery through parallel synthesis. Chemistry & biology, 5(5), 259-268. [Link]

  • Roskoski, R. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological research, 94, 9-25. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Baselga, J., & Arteaga, C. L. (2005). Critical update and emerging trends in epidermal growth factor receptor targeting in cancer. Journal of Clinical Oncology, 23(11), 2445-2459. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?. [Link]

  • El-Gokha, A. A., & Farag, A. B. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Bulletin of the Korean Chemical Society, 32(5), 1710-1714. [Link]

  • National Cancer Institute. (n.d.). Definition of EGFR tyrosine kinase inhibitor. [Link]

  • Wikipedia. (n.d.). Src family kinase. [Link]

  • PubChem. (n.d.). N-Isopropyl-4-nitrobenzylamine. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Wikipedia. (n.d.). Staurosporine. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). [Link]

  • Anderson, M., Bailey, S., Carr, A., Davies, T., Fiumana, A., Grist, M., ... & Heathcote, M. (2005). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of medicinal chemistry, 48(15), 4927-4937. [Link]

  • Creative Biolabs. (n.d.). EGFR Tyrosine Kinase Inhibitor Resistance Overview. [Link]

  • Metcalfe, C., Anderson, J. R., & Bajorath, J. (2020). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling, 60(10), 4886-4893. [Link]

  • PubChem. (n.d.). N,N-diisopropyl-4-nitrobenzamide. [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Chemical biology & drug design, 74(1), 16-24. [Link]

  • Medsimplified. (2021, October 4). The cell cycle - Part 2: Cyclins, cyclin dependent kinases (CDKs), CDK inhibitors. YouTube. [Link]

  • BioSolveIT. (2024, March 1). Workshop Kinase Ligand Design. YouTube. [Link]

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Safety Operating Guide

Executive Summary: The "Zero-Ambiguity" Disposal Directive

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Action Required: Treat N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4) as a Hazardous Organic Waste containing nitrogen.

Critical "Do Not" List:

  • DO NOT dispose of down the drain.[1][2] (Strict Prohibition: Aquatic Toxicity Risk).[3]

  • DO NOT mix with strong reducing agents (e.g., Lithium Aluminum Hydride) or strong bases in the waste stream.

  • DO NOT autoclave. (Thermal decomposition of nitro-bearing aromatics can release toxic NOx gases).

Chemical Hazard Profile & Causality

To dispose of this compound safely, you must understand why it is hazardous. As a nitro-substituted benzamide, its disposal requirements are dictated by two functional groups: the Nitro group (


)  and the Amide linkage .
PropertyData/ObservationOperational Implication
Chemical Structure

High nitrogen content requires incineration with NOx scrubbing.
Thermal Stability Stable at STP, but decomposes >200°CExplosion/Off-gassing Risk: Do not subject to uncontrolled heat.
Reactivity Weakly acidic (amide proton)Incompatible with strong bases (hydrolysis risk).
Toxicity Class Irritant (Skin/Eye); Potential STOTPPE: Double nitrile gloves and N95/P100 respirator required for solids.

Scientist’s Insight: The isopropyl group adds lipophilicity, potentially increasing dermal absorption compared to the parent 4-nitrobenzamide. Treat all skin contact as a significant exposure event.

Pre-Disposal: Waste Characterization & Segregation

Before moving the container, you must classify the waste according to regulatory standards (RCRA in the US, EU Waste Framework Directive in Europe).

RCRA Classification (USA Context)

N-Isopropyl-4-nitrobenzamide is not a P-listed or U-listed waste by specific name. However, it must be evaluated for Characteristic Waste properties:

  • Ignitability (D001): Unlikely for the pure solid, but possible if dissolved in organic solvents.

  • Reactivity (D003): Generally stable, but nitro compounds trigger "potential reactivity" protocols in many waste facilities.

  • Toxicity (D004-D043): Unless mixed with heavy metals or specific solvents (e.g., Chloroform), it is usually classified as Non-Regulated Chemical Waste or Hazardous Waste (due to toxicity characteristics of the class) depending on your local generator status.

Best Practice: Label as "Hazardous Waste - Toxic Organic Solid" to ensure it goes to a high-temperature incinerator.

Segregation Logic

Use the following logic to prevent cross-reactivity in your satellite accumulation area (SAA).

SegregationLogic Compound N-Isopropyl-4-nitrobenzamide StreamA Stream A: Halogenated Solvents (DCM, Chloroform) Compound->StreamA Acceptable (If Dissolved) StreamB Stream B: Non-Halogenated Organics (Acetone, MeOH) Compound->StreamB Acceptable (If Dissolved) StreamC Stream C: Aqueous/Acidic Compound->StreamC PROHIBITED (Precipitation/Hydrolysis Risk) StreamD Stream D: Solid Hazardous Compound->StreamD Preferred (Pure Solid)

Figure 1: Segregation logic flow. Green arrows indicate safe compatibility; red dashed lines indicate prohibited streams.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar. Amber glass is acceptable but poses a breakage risk.

  • Labeling: Must include the full chemical name (no abbreviations/formulas) and the GHS Hazard Pictogram (Exclamation Mark/Health Hazard).

  • Protocol:

    • Don PPE (Lab coat, Safety Glasses, Nitrile Gloves).

    • Transfer solid to the HDPE container.

    • Do not fill >90% full.

    • Wipe the threads of the bottle neck with a dry Kimwipe before closing to prevent cap binding.

    • Tag for pickup by EHS/Waste Management contractor.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., DMF, DMSO, Methanol):

  • Identify the Solvent: The solvent dictates the waste stream, not the solute (unless the solute is highly reactive).

  • Compatibility Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container.

  • Bulking: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).

  • Rinsing: Triple rinse the original flask with the compatible solvent and add rinsate to the waste container.

Emergency Response Procedures

In the event of a spill during transfer, follow this Self-Validating Response Protocol .

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionSolid 1. Dampen with inert oil/solvent (reduce dust) 2. Scoop into waste jar Solid->ActionSolid ActionLiquid 1. Cover with Absorbent pads/Vermiculite 2. Do NOT use sawdust (Nitration risk) Liquid->ActionLiquid Decon Decontaminate Surface (Soap & Water wash) ActionSolid->Decon ActionLiquid->Decon Report File Incident Report Decon->Report

Figure 2: Emergency spill response workflow. Note the specific prohibition of sawdust for nitro-compounds to prevent potential combustible nitrate formation.

Final Disposition (The "End of Life")

As a researcher, your responsibility ends when the waste leaves your lab, but understanding the final step ensures you package it correctly.

  • Method: High-Temperature Incineration.[4]

  • Why: The

    
     and 
    
    
    
    bonds require temperatures >1000°C for complete mineralization.
  • Byproducts: The incinerator will produce

    
    , 
    
    
    
    , and
    
    
    . The facility uses a selective catalytic reduction (SCR) or wet scrubber system to neutralize the
    
    
    before release.
  • Verification: Ensure your waste manifest lists "Incineration" as the disposal method code (e.g., H040 or H120 depending on jurisdiction).

References

  • PubChem. (n.d.).[5] N-Isopropyl-4-nitrobenzamide (Compound).[5][6] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

Personal protective equipment for handling N-Isopropyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety & PPE Protocol for N-Isopropyl-4-nitrobenzamide To: Laboratory Operations / Medicinal Chemistry Teams From: Senior Application Scientist, Chemical Safety Division

Executive Summary: The "Why" Behind the Protocol

Handling N-Isopropyl-4-nitrobenzamide requires a nuanced approach that goes beyond generic "lab safety." As a nitroaromatic amide, this compound presents a dual-risk profile: the nitro group (


)  poses a risk of methemoglobinemia (blood toxicity) via skin absorption, while the amide functionality  typically renders it a crystalline solid, creating a high risk of dust inhalation during weighing and transfer.

This guide moves beyond compliance to containment . The goal is to prevent the "invisible" exposure—trace dust contamination on surfaces and permeation through inadequate glove materials.

Chemical Hazard Profile & Physical Properties

Before selecting PPE, we must define the enemy. While specific SDS data for this exact derivative may be sparse, its structure dictates its behavior based on well-characterized analogs (e.g., 4-Nitrobenzamide).

ParameterTechnical DetailOperational Implication
Chemical Class Nitroaromatic AmideHigh potential for skin absorption; potential mutagen.
Physical State Crystalline Solid / PowderDust generation is the primary vector of exposure.
Primary Routes Inhalation, Dermal, OcularRespiratory protection during weighing is non-negotiable.
Solubility Organic Solvents (DMSO, DCM, MeOH)PPE must resist the solvent as much as the solute.
Key Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irrit), H335 (Resp.[1][2] Irrit)Treat as a functional toxicant.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE. Use this tiered protection system.

A. Dermal Protection (The Glove Protocol)

Nitro compounds can permeate standard latex rapidly.

  • Primary Layer: Nitrile (minimum 5 mil thickness) .

    • Why: Nitrile offers superior resistance to amide permeation compared to latex.

  • Secondary Layer (Solvent Dependent):

    • If dissolved in Dichloromethane (DCM) : You must wear Silver Shield/Laminate gloves under outer nitrile gloves. DCM permeates nitrile in <4 minutes, carrying the nitro-compound through the skin barrier.

    • If dissolved in Methanol/DMSO : Double-gloving with Nitrile is sufficient.

  • Technique: "Taping" is recommended. Tape the outer glove cuff to the lab coat sleeve to prevent wrist exposure during reaching movements inside the hood.

B. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If Hood Unavailable/Maintenance):

    • Respirator: Full-face or Half-face respirator with P100 (HEPA) cartridges for solids.

    • Note: N95 masks are insufficient for chemical synthesis environments as they do not seal against facial contours effectively enough for high-potency powders.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do not use standard safety glasses with side shields if working with the powder form. Airborne dust can bypass side shields.

Operational Workflow: From Storage to Synthesis

This workflow minimizes contamination spread.

HandlingProtocol cluster_ppe Critical PPE Checkpoints Storage 1. Storage Retrieval (Cool, Dry, Dark) Weighing 2. Weighing (Balance Enclosure) Storage->Weighing Transport in Secondary Container Solubilization 3. Solubilization (Fume Hood) Weighing->Solubilization Dissolve immediately to reduce dust Reaction 4. Reaction/Heating (Closed System) Solubilization->Reaction Add reagents Waste 5. Disposal (Segregated) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing containment during the high-risk "Weighing" and "Solubilization" phases.

Step-by-Step Handling Protocol
  • Preparation:

    • Don PPE: Lab coat, Safety Goggles, Double Nitrile Gloves.

    • Place a disposable absorbent mat (benchkote) inside the fume hood. This captures any spilled powder, preventing it from becoming a permanent dust hazard on the hood surface.

  • Weighing (The Critical Step):

    • Preferred: Move a microbalance into the fume hood.

    • Alternative: Use a dedicated powder weighing enclosure.

    • Technique: Use an anti-static gun if the powder is flighty. Weigh directly into a tared vial, not onto weighing paper (which risks spillage during transfer). Cap the vial before moving it.

  • Solubilization:

    • Add solvent to the solid slowly.

    • Scientist's Note: Once dissolved, the inhalation risk drops, but the permeation risk increases . If you spill the solution on your glove, change the outer glove immediately. The solvent acts as a carrier vehicle for the nitro-compound.

  • Decontamination:

    • Wipe down the balance and tools with a solvent-dampened paper towel (Ethanol or Acetone) immediately after use. Dispose of this towel as hazardous solid waste.

Emergency Response & Exposure Logic

In the event of exposure, immediate action mitigates systemic toxicity.

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Dermal/Skin Type->Skin Eye Ocular/Eye Type->Eye Inhale Inhalation Type->Inhale Wash Wash with Soap/Water (15 mins) - NO Scrubbing Skin->Wash Flush Flush Eyewash Stn (15 mins) Eye->Flush Air Move to Fresh Air Inhale->Air Medical Seek Medical Attention (Bring SDS) Wash->Medical Flush->Medical Air->Medical

Figure 2: Triage logic for exposure. Note the instruction NOT to scrub skin, which increases vasodilation and absorption.

Disposal Considerations

Nitroaromatics are often thermally unstable or environmentally persistent.

  • Solid Waste: Dispose of contaminated gloves, mats, and paper towels in Hazardous Solid Waste bins labeled "Toxic/Irritant."

  • Liquid Waste: Segregate into Halogenated or Non-Halogenated organic waste streams depending on the solvent used.

  • Destruction: The preferred method for ultimate disposal of nitrobenzamide derivatives is high-temperature incineration equipped with afterburners and scrubbers (to handle NOx emissions). Do not dispose of down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347938, N,N-Diisopropyl-4-nitrobenzamide (Analog). Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.